molecular formula C12H12N2O2 B1461384 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid CAS No. 562803-55-8

2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

カタログ番号: B1461384
CAS番号: 562803-55-8
分子量: 216.24 g/mol
InChIキー: IAPNYZNTJQNQJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-((1H-Imidazol-1-yl)methyl)phenyl)acetic acid (CAS 562803-55-8) is a high-purity chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . Its structure features an acetic acid chain linked to a phenyl ring, which is itself substituted at the para position with a 1H-imidazol-1-ylmethyl group . This specific architecture, incorporating both the imidazole heterocycle and a carboxylic acid functional group, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Imidazole-based compounds are a significant area of investigation due to their electron-rich features, which allow them to bind readily with various enzymes, receptors, and protein molecules in biological systems . Research into similar imidazole derivatives has demonstrated their potential as anticancer agents, with studies showing activity against human prostate carcinoma (PPC-1) and glioblastoma (U-87) cell lines . Furthermore, such compounds are explored as inhibitors of critical enzymes; for instance, certain imidazole-derived structures have been studied as inhibitors of Insulin Degrading Enzyme (IDE), a zinc metalloprotease involved in Alzheimer's disease pathophysiology, or as potential Epidermal Growth Factor Receptor (EGFR) inhibitors . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

特性

IUPAC Name

2-[4-(imidazol-1-ylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPNYZNTJQNQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid: Synthesis, Properties, and Therapeutic Postulates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. While this specific molecule is not extensively documented in current scientific literature, its structure represents a compelling fusion of two pharmacologically significant scaffolds: the imidazole ring and the phenylacetic acid moiety. This document will deconstruct the molecule into its core components, explore their individual contributions to its predicted physicochemical and biological profile, and propose a robust synthetic pathway. By leveraging established principles of medicinal chemistry and organic synthesis, this guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this novel compound and a framework for its future investigation.

Introduction and Structural Rationale

The pursuit of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or synergistic activities. The compound 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is a prime example of such a design strategy. It covalently links a 1-substituted imidazole via a methylene bridge to the para-position of a phenylacetic acid core.

  • The Imidazole Moiety: The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1] Its unique electronic properties, aromaticity, and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets, leading to diverse pharmacological effects including antifungal, antibacterial, anti-inflammatory, and anticancer activities.[2][3][4]

  • The Phenylacetic Acid Moiety: Phenylacetic acid and its derivatives are well-known for their biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] This scaffold is a key component of widely used drugs like diclofenac and ibuprofen. Its acidic carboxyl group is often crucial for binding to enzyme active sites, such as that of cyclooxygenase (COX).

The combination of these two moieties suggests a molecule with the potential for a multi-faceted biological profile, meriting a thorough investigation into its synthesis, properties, and therapeutic possibilities.

Chemical Structure and Predicted Physicochemical Properties

The fundamental structure of the target compound is depicted below:

Figure 1: Chemical Structure of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

PropertyPredicted ValueSource/Basis
Molecular Formula C₁₂H₁₂N₂O₂(Structural Calculation)
Molecular Weight 216.24 g/mol (Structural Calculation)
IUPAC Name 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid(Nomenclature Standard)
Predicted pKa (Acidic) ~4.5 - 5.0Based on phenylacetic acid derivatives
Predicted pKa (Basic) ~6.5 - 7.0Based on the imidazole ring
Predicted LogP ~1.5 - 2.5(Computational Estimation)
Appearance White to off-white solid(Postulated)

Note: These properties are predicted based on the analysis of the constituent chemical structures and have not been empirically determined.

Proposed Synthesis and Experimental Protocols

The most logical and efficient synthetic route to 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid involves a two-step process: the preparation of a reactive phenylacetic acid intermediate followed by nucleophilic substitution with imidazole.

Workflow for Proposed Synthesis

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation start p-methylphenylacetic acid intermediate 2-(4-(bromomethyl)phenyl)acetic acid start->intermediate  Radical Bromination  (NBS, AIBN/Light) product Target Compound: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid intermediate->product  SN2 Nucleophilic Substitution  (Base: K₂CO₃ or NaH)  (Solvent: DMF or Acetonitrile) imidazole Imidazole imidazole->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(4-(bromomethyl)phenyl)acetic acid (Intermediate)

Causality: The synthesis begins with the functionalization of a commercially available starting material, p-methylphenylacetic acid. The key transformation is the selective bromination of the benzylic methyl group. A free-radical mechanism is ideal for this purpose, as it avoids electrophilic substitution on the aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, and the reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or light.[7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-methylphenylacetic acid (1.0 eq.) in a suitable high-boiling, non-polar solvent such as chlorobenzene or carbon tetrachloride.[7]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-110°C) and irradiate with a high-intensity lamp to initiate the reaction.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, 2-(4-(bromomethyl)phenyl)acetic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Step 2: N-Alkylation of Imidazole

Causality: This step involves the formation of the C-N bond between the imidazole ring and the phenylacetic acid backbone. This is a classic SN2 nucleophilic substitution reaction.[8] The imidazole nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of the brominated intermediate. A base is required to deprotonate the imidazole, thereby increasing its nucleophilicity and driving the reaction to completion.[8] Potassium carbonate (K₂CO₃) is a mild and effective base for this purpose, while a stronger base like sodium hydride (NaH) can be used for faster reaction times if necessary.[9]

Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 eq.) and anhydrous potassium carbonate (2.0 eq.) to an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.

  • Substrate Addition: Dissolve the intermediate, 2-(4-(bromomethyl)phenyl)acetic acid (1.0 eq.), in a minimal amount of the same solvent and add it dropwise to the imidazole mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60°C to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC until the brominated intermediate is fully consumed (typically 4-16 hours).

  • Work-up and Isolation: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid.

Hypothesized Biological Activity and Therapeutic Potential

The integration of the anti-inflammatory phenylacetic acid scaffold with the broadly active imidazole moiety suggests several potential therapeutic applications.

  • Anti-inflammatory and Analgesic Activity: The primary hypothesized activity is anti-inflammatory, driven by the phenylacetic acid core.[5] The molecule could function as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The imidazole substituent may modulate this activity or add supplementary anti-inflammatory effects.

  • Antimicrobial Properties: Imidazole derivatives are renowned for their potent antifungal and antibacterial properties.[2][10] The target compound could exhibit antimicrobial activity, making it a candidate for development as a dual-action anti-inflammatory and antimicrobial agent, particularly useful for inflammatory conditions with a secondary microbial component.

Potential Mechanism of Action: COX Inhibition Pathway

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic Arachidonic Acid pla2->arachidonic Stimulus cox COX-1 / COX-2 Enzymes arachidonic->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxane (TXA₂) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation target_compound 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid target_compound->cox  Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the COX pathway.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed.

TechniquePurposeExpected Observations
¹H NMR Structural elucidationAromatic protons (phenyl & imidazole), singlet for methylene bridge (-CH₂-), singlet for acetic acid methylene, and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbon skeleton confirmationPeaks corresponding to aromatic carbons, methylene carbons, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry Molecular weight verificationA molecular ion peak [M+H]⁺ consistent with the calculated molecular weight (217.24 m/z).
FT-IR Spectroscopy Functional group identificationCharacteristic absorptions for O-H (broad, carboxylic acid), C=O (carboxylic acid), C-N, and aromatic C-H stretches.
HPLC Purity assessmentA single major peak indicating high purity, with retention time dependent on the column and mobile phase used.

Conclusion and Future Directions

2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The logical fusion of its anti-inflammatory and imidazole pharmacophores makes it a compelling candidate for further investigation.

Future research should focus on:

  • Empirical Synthesis and Characterization: Executing the proposed synthetic route and fully characterizing the final compound using the analytical methods outlined.

  • In Vitro Biological Screening: Assessing the compound's activity against COX-1 and COX-2 enzymes, and screening for a broad range of antibacterial and antifungal activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with substitutions on the phenyl and imidazole rings to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models of inflammation, pain, and infection.

By following this structured approach, the scientific community can effectively unlock the potential of this and similar hybrid molecules in the ongoing quest for new and improved therapeutic agents.

References

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences. [Link]

  • Asian Journal of Research in Chemistry. (2024). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • SciSpace. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Pop, R., et al. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]

  • Google Patents. (1980). Phenylacetic acid derivatives, their preparation and compositions containing them.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Ataman Kimya. PHENYLACETIC ACID. Ataman Kimya. [Link]

  • Public Health England. (2014). PHENYLACETIC ACID C8H8O2. Public Health England. [Link]

  • National Center for Biotechnology Information. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. [Link]

  • Indian Academy of Sciences. ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES. Indian Academy of Sciences. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • ResearchGate. (2025). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]

  • Google Patents. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica. [Link]

  • Google Patents. (2017). A kind of preparation method to bromomethyl phenylacetic acid.
  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • AIR Unimi. (2025). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi. [Link]

  • Google Patents. (1980). Preparation of 4-methyl-5-chloromethyl-imidazole.

Sources

Mechanism of action for imidazole-based phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Selective Thromboxane A2 Synthase Inhibition[1]

Executive Summary

Imidazole-based phenylacetic acid derivatives represent a specialized class of pharmacophores primarily designed as selective Thromboxane A2 synthase (TXAS) inhibitors . Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit Cyclooxygenase (COX) upstream, these derivatives intervene downstream in the arachidonic acid cascade.

Their distinct mechanism is defined by the "Prostaglandin Redirection" phenomenon: by selectively blocking the conversion of Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2)—a potent vasoconstrictor and platelet aggregator—they shunt the substrate toward the synthesis of Prostacyclin (PGI2), a vasodilator and platelet inhibitor. This dual beneficial effect makes them critical candidates for treating ischemic stroke, bronchial asthma, and thromboembolic disorders.

Prototype Compound: Ozagrel (OKY-046) and its structural analogues (e.g., Dazoxiben).

Chemical Architecture & SAR Analysis

The efficacy of this scaffold relies on a precise "Two-Point Interaction" model within the TXAS active site. The molecule mimics the substrate (PGH2/Arachidonic Acid) while deploying a "warhead" to deactivate the enzyme's catalytic center.

Structural Components
ComponentChemical MoietyMechanistic Function
The Heme Binder Imidazole Ring (N-1 or N-3)The sp² nitrogen coordinates directly with the Heme Iron (Fe³⁺) of the cytochrome P450-like active site of TXAS, preventing oxygen activation.
The Anchor Phenylacetic Acid / CarboxylateMimics the carboxylate head group of Arachidonic Acid (AA). Forms an electrostatic salt bridge with a cationic residue (likely Arginine) in the enzyme channel.
The Linker Alkyl/Alkenyl Chain (Phenyl ring)Spans the hydrophobic channel. Critical Metric: The distance between the imidazole nitrogen and the carboxylate oxygen must be approximately 8.5–9.0 Å for optimal potency.[1]
Primary Mechanism of Action: The "Redirection" Hypothesis

The therapeutic superiority of TXAS inhibitors over COX inhibitors lies in the preservation of PGI2 synthesis.

3.1 The Pathway Blockade
  • Substrate Competition: The phenylacetic acid tail guides the molecule into the TXAS substrate channel.

  • Catalytic Paralysis: The imidazole nitrogen donates an electron pair to the Heme Iron (Fe), displacing the water molecule or preventing the binding of the PGH2 peroxide bridge.

  • Outcome: The conversion of PGH2 to TXA2 is halted.

3.2 The Shunt (Redirection)

Because PGH2 is not consumed by TXAS, its local concentration rises. This excess PGH2 diffuses to adjacent endothelial cells or is utilized by Prostacyclin Synthase (PGIS) , which converts it into PGI2.

  • TXA2 (Blocked):

    
     Vasoconstriction, 
    
    
    
    Aggregation.
  • PGI2 (Enhanced):

    
     Vasodilation, 
    
    
    
    Anti-aggregation.
Visualization: The Arachidonic Acid Cascade & Redirection

G AA Arachidonic Acid PGH2 Prostaglandin H2 (Unstable Endoperoxide) AA->PGH2 Oxidation COX Cyclooxygenase (COX-1/2) TXAS Thromboxane Synthase (TXAS) PGH2->TXAS PGIS Prostacyclin Synthase (PGIS) PGH2->PGIS TXA2 Thromboxane A2 (Vasoconstriction) TXAS->TXA2 Blocked PGI2 Prostacyclin (PGI2) (Vasodilation) PGIS->PGI2 Enhanced Flux (Redirection) Inhibitor Imidazole-Phenylacetic Acid Derivative Inhibitor->TXAS Inhibits (IC50 ~11nM)

Figure 1: The biochemical shunt mechanism. By inhibiting TXAS, the imidazole derivative forces the unstable PGH2 intermediate toward the protective Prostacyclin pathway.

Biochemical Interaction: Active Site Docking

To understand the high selectivity (preventing off-target inhibition of COX or PGIS), one must look at the coordination chemistry.

  • Selectivity Factor: TXAS is a cytochrome P450 enzyme (CYP5A1). COX is not. Therefore, the imidazole moiety targets the heme-containing enzyme specifically.

  • Differentiation from other CYPs: The specific length of the phenylacetic acid side chain ensures it fits the TXAS channel, avoiding inhibition of hepatic CYP450s (which would cause drug-drug interactions).

Visualization: Molecular Binding Mode

Binding cluster_enzyme TXAS Active Site (CYP5A1) cluster_drug Imidazole-Phenylacetic Acid Derivative Heme Heme Iron (Fe3+) Arg Arg Residue (+) Hydrophobic Hydrophobic Channel Imid Imidazole Nitrogen Imid->Heme Coordination Bond (Strong) Linker Phenyl/Alkyl Linker (~9 Angstroms) Linker->Hydrophobic Van der Waals Carboxy Carboxylate (-) Carboxy->Arg Salt Bridge (Electrostatic)

Figure 2: Pharmacophore binding model. The imidazole nitrogen coordinates the heme iron, while the carboxylate tail anchors the molecule, ensuring strict specificity.

Experimental Validation Protocols

For researchers validating new derivatives, the following protocols are the industry standard for establishing this specific Mechanism of Action.

Protocol A: In Vitro Enzyme Inhibition Assay (TXAS vs. COX)

Objective: Determine IC50 and Selectivity Ratio.

  • Preparation: Isolate Human Platelet Microsomes (rich in TXAS and COX).

  • Incubation:

    • Control: Microsomes + [14C]-Arachidonic Acid.

    • Test: Microsomes + [14C]-Arachidonic Acid + Imidazole Derivative (0.1 nM – 100 µM).

  • Reaction: Incubate at 37°C for 5 minutes. Terminate with 1N HCl.

  • Extraction: Extract metabolites with Ethyl Acetate.

  • Analysis:

    • Separate via Thin Layer Chromatography (TLC) or HPLC.

    • Quantify: TXB2 (stable metabolite of TXA2) and PGE2/PGF2a (COX products).

  • Validation Criteria: A successful candidate must inhibit TXB2 formation (IC50 < 50 nM) without significantly reducing PGE2 formation (COX activity).

Protocol B: Ex Vivo Platelet Aggregation (Born Method)

Objective: Confirm functional efficacy in a physiological system.

  • Blood Collection: Citrated whole blood from rabbits or humans.[2]

  • PRP Preparation: Centrifuge at 200xg for 15 min to obtain Platelet Rich Plasma (PRP).

  • Pre-incubation: Add Test Compound to PRP (37°C, 3 min).

  • Induction: Add Arachidonic Acid (500 µM) or Collagen.

  • Measurement: Monitor light transmission using an Aggregometer.

  • Result: Dose-dependent reduction in aggregation amplitude.

Visualization: Experimental Workflow

Workflow Step1 1. Synthesis Imidazole-PAA Derivative Step2 2. Microsomal Assay (Enzyme Level) Step1->Step2 Step3 3. Platelet Aggregation (Functional Level) Step1->Step3 Decision Selectivity Check: TXAS IC50 < COX IC50? Step2->Decision Pass Lead Candidate (Stroke/Asthma) Decision->Pass Yes (>100x) Fail Discard/Redesign (Off-target) Decision->Fail No

Figure 3: Screening workflow for validating imidazole-based TXAS inhibitors.

Quantitative Data Summary (Reference Standards)

When evaluating novel derivatives, compare results against these established benchmarks for Ozagrel (Prototype).

ParameterValue (Approx.)Significance
IC50 (TXAS) 11 nMPotent inhibition required for clinical efficacy.
IC50 (COX) > 100 µMHigh selectivity prevents gastrointestinal side effects common with NSAIDs.
IC50 (PGI Synthase) > 100 µMCrucial to ensure the "Redirection" pathway remains open.
Platelet Aggregation (AA) IC50 ~50 µMFunctional potency is often lower than enzyme potency due to cell membrane penetration.
References
  • Iizuka, K., et al. (1981).[1] "Highly selective inhibitors of thromboxane synthetase.[2][3][4] 1. Imidazole derivatives."[5][6][7][8][9][10][11][12][13] Journal of Medicinal Chemistry, 24(10), 1139-1148.[1]

  • BenchChem. (2025).[2] "Ozagrel: A Technical Guide to its Discovery, Development, and Mechanism of Action." BenchChem Technical Library.

  • MedChemExpress. "Ozagrel (OKY-046) | TXA2 Inhibitor." Product Monograph.

  • Tai, H.H., et al. (1980). "Imidazoles as inhibitors of thromboxane synthase." Advances in Prostaglandin and Thromboxane Research.
  • Naito, J., et al. (1983). "Effects of thromboxane synthetase inhibitors on aggregation of rabbit platelets." European Journal of Pharmacology.

Sources

The Imidazole-Acetic Acid Scaffold: A Technical Guide to the Evaluation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic Acid as a Novel Thromboxane Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid as a potential selective inhibitor of thromboxane A2 synthase (TXAS). Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition represents a compelling therapeutic strategy for a range of cardiovascular and thrombotic diseases. This document details the scientific rationale, a plausible synthetic route for the target compound, and a complete cascade of in vitro and in vivo assays for the comprehensive assessment of its inhibitory potential. The methodologies are presented with a focus on experimental causality and self-validating protocols, intended for researchers and drug development professionals in the field of eicosanoid pharmacology.

Introduction: The Rationale for Thromboxane Synthase Inhibition

The arachidonic acid cascade gives rise to a family of bioactive lipid mediators known as eicosanoids, which play a pivotal role in a myriad of physiological and pathophysiological processes. Within this cascade, the cyclooxygenase (COX) enzymes metabolize arachidonic acid to the unstable endoperoxide prostaglandin H2 (PGH2). PGH2 serves as a crucial branching point, being converted by various synthases into different prostaglandins and thromboxanes, each with distinct biological activities.

Thromboxane A2 synthase (TXAS), a member of the cytochrome P450 superfamily, catalyzes the conversion of PGH2 to thromboxane A2 (TXA2).[1] TXA2 is a highly potent, albeit unstable, molecule that signals through the G-protein coupled T-prostanoid (TP) receptor.[2] Its primary effects include potent vasoconstriction and the promotion of platelet aggregation, both of which are central to hemostasis and thrombosis.[3]

However, an imbalance in the production of TXA2 relative to the vasodilatory and anti-aggregatory prostacyclin (PGI2), which is also derived from PGH2, is implicated in the pathogenesis of numerous cardiovascular diseases, including myocardial infarction, stroke, and pulmonary hypertension.[1]

Selective inhibition of TXAS presents a more nuanced therapeutic approach compared to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, which non-selectively inhibit the upstream COX enzymes. A selective TXAS inhibitor would not only block the production of pro-thrombotic TXA2 but could also theoretically "shunt" the PGH2 substrate towards the synthesis of beneficial PGI2 by endothelial cells, a concept sometimes referred to as "endoperoxide steal".[4] This dual mechanism of action makes selective TXAS inhibitors an attractive class of potential anti-thrombotic agents.

Several imidazole-containing compounds, such as Dazoxiben and Ozagrel, have been developed as selective TXAS inhibitors.[5][6] The imidazole moiety is thought to coordinate with the heme iron of the TXAS enzyme, thereby blocking its catalytic activity.[7] The compound at the core of this guide, 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid, incorporates this key imidazole pharmacophore linked to a phenylacetic acid scaffold, presenting a novel candidate for investigation.

Signaling Pathway of Thromboxane A2 Synthesis and Action

Thromboxane_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (TXAS) PGH2->TXAS in Platelets PGI2S Prostacyclin Synthase PGH2->PGI2S in Endothelium TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 PGI2 Prostacyclin (PGI2) PGI2S->PGI2 TP_Receptor TP Receptor TXA2->TP_Receptor IP_Receptor IP Receptor PGI2->IP_Receptor Platelet_Activation Platelet Aggregation TP_Receptor->Platelet_Activation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction Platelet_Inhibition Platelet Inhibition IP_Receptor->Platelet_Inhibition Vasodilation Vasodilation IP_Receptor->Vasodilation Inhibitor 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Inhibitor->TXAS

Caption: The arachidonic acid cascade leading to Thromboxane A2 and Prostacyclin, and the point of inhibition.

Synthesis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic Acid

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation Start p-Methylphenylacetic Acid Reagents1 NBS, BPO Chlorobenzene, 90-110°C Intermediate 2-(4-(bromomethyl)phenyl)acetic acid Reagents1->Intermediate Imidazole Imidazole Intermediate->Imidazole Reagents2 Base (e.g., K2CO3) Solvent (e.g., DMF) Final_Product 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Reagents2->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(4-(bromomethyl)phenyl)acetic acid

This procedure is adapted from a similar synthesis described in the patent literature.[2] It involves the radical bromination of the methyl group of p-methylphenylacetic acid.

  • Materials:

    • p-Methylphenylacetic acid

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Chlorobenzene (or another high-boiling point solvent)

  • Protocol:

    • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-methylphenylacetic acid and chlorobenzene.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

    • Under mechanical stirring, heat the mixture to approximately 85°C and initiate the reaction with incandescent light. The reaction is exothermic and the temperature may rise to 110°C.

    • Maintain the reaction temperature between 90-110°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product will precipitate as a solid.

    • Filter the solid and wash the filter cake with water.

    • Dry the resulting white solid to yield 2-(4-(bromomethyl)phenyl)acetic acid. Purity can be assessed by HPLC and the structure confirmed by ¹H NMR and Mass Spectrometry.

Step 2: N-Alkylation of Imidazole

This step utilizes the synthesized brominated intermediate to alkylate the nitrogen of the imidazole ring. This is a standard SN2 reaction.[8]

  • Materials:

    • 2-(4-(bromomethyl)phenyl)acetic acid

    • Imidazole

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or Acetonitrile (solvents)

  • Protocol:

    • In a round-bottom flask, dissolve 2-(4-(bromomethyl)phenyl)acetic acid in DMF.

    • Add imidazole (1.2 equivalents) and potassium carbonate (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours, or gently heat to 50-60°C to expedite the reaction. Monitor progress by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

In Vitro Evaluation of Thromboxane Synthase Inhibition

The in vitro evaluation cascade is designed to determine the inhibitory potency and selectivity of the synthesized compound against thromboxane synthase.

Experimental Evaluation Workflow

In_Vitro_Workflow A Preparation of Human Platelet Microsomes B TXAS Inhibition Assay A->B C IC50 Determination B->C Dose-Response Curve D Whole Blood Assay E Measurement of TXB2 and 6-keto-PGF1α D->E F Selectivity Assessment E->F Compare TXB2 vs. 6-keto-PGF1α levels G Platelet Aggregation Assay H Inhibition of Aggregation G->H

Caption: Workflow for the in vitro assessment of the target compound.

Thromboxane Synthase Inhibition Assay using Human Platelet Microsomes

This primary assay directly measures the compound's ability to inhibit the enzymatic activity of TXAS in a cell-free system.[9]

  • Objective: To determine the IC₅₀ value of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid against human thromboxane synthase.

  • Protocol:

    • Preparation of Human Platelet Microsomes:

      • Obtain human platelet-rich plasma (PRP).

      • Isolate platelets by centrifugation.

      • Lyse the platelets by sonication or homogenization in an appropriate buffer.

      • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in TXAS.[9]

      • Determine the protein concentration of the microsomal preparation.

    • Inhibition Assay:

      • Prepare serial dilutions of the test compound in a suitable buffer. Ozagrel or Dazoxiben should be used as a positive control.[6][10]

      • In a reaction tube, combine the platelet microsomes, the test compound (or vehicle control), and buffer.

      • Pre-incubate the mixture for 10-15 minutes at 37°C.

      • Initiate the enzymatic reaction by adding the substrate, PGH2 (or arachidonic acid, if the microsomes also contain COX activity).

      • Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

      • Terminate the reaction (e.g., by adding a stopping solution or by acidification).

    • Quantification and Data Analysis:

      • Quantify the amount of Thromboxane B2 (TXB2), the stable hydrolysis product of TXA2, in each sample using a commercially available ELISA or EIA kit.[9]

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Human Whole Blood Assay for Selectivity

This ex vivo assay provides a more physiologically relevant system to assess both TXAS inhibition and the potential for "endoperoxide shunting".[11]

  • Objective: To measure the inhibition of TXB2 production and the simultaneous effect on 6-keto-PGF₁α (the stable metabolite of PGI2) production in clotting human whole blood.

  • Protocol:

    • Obtain fresh human blood from healthy volunteers into tubes without anticoagulant.

    • Immediately add various concentrations of the test compound or vehicle control.

    • Allow the blood to clot by incubating at 37°C for 60 minutes.

    • Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin.

    • Centrifuge to obtain serum.

    • Measure the concentrations of TXB2 and 6-keto-PGF₁α in the serum using specific ELISA/EIA kits.[11]

  • Data Interpretation: A selective TXAS inhibitor is expected to cause a dose-dependent decrease in TXB2 levels and a corresponding increase in 6-keto-PGF₁α levels.[11]

Platelet Aggregation Assay

This functional assay determines the compound's ability to inhibit platelet aggregation induced by various agonists.

  • Objective: To assess the functional anti-platelet effect of the test compound.

  • Protocol:

    • Prepare platelet-rich plasma (PRP) from fresh human blood.

    • Pre-incubate the PRP with various concentrations of the test compound or vehicle control in an aggregometer cuvette at 37°C.

    • Induce platelet aggregation by adding an agonist such as arachidonic acid, ADP, or collagen.

    • Monitor the change in light transmittance through the PRP over time, which corresponds to the degree of platelet aggregation.

    • Calculate the percentage inhibition of aggregation for each concentration of the test compound.

In Vitro Assay Primary Endpoint Positive Controls Expected Outcome for an Active Compound
Microsomal TXAS InhibitionIC₅₀ valueOzagrel, DazoxibenLow nanomolar to micromolar IC₅₀
Human Whole Blood Assay↓ TXB₂ production, ↑ 6-keto-PGF₁αOzagrel, DazoxibenDose-dependent decrease in TXB₂ and increase in 6-keto-PGF₁α[11]
Platelet AggregationInhibition of arachidonic acid-induced aggregationAspirin, OzagrelDose-dependent inhibition of platelet aggregation

In Vivo Evaluation of Antithrombotic Potential

In vivo studies in appropriate animal models are crucial to assess the compound's efficacy, pharmacokinetics, and safety profile.[12]

Animal Models of Thrombosis
  • Objective: To evaluate the antithrombotic efficacy of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid in vivo.

  • Models:

    • Ferric Chloride-Induced Arterial Thrombosis Model (Rat/Mouse): This widely used model involves the application of ferric chloride to an artery (e.g., carotid or femoral) to induce endothelial injury and subsequent thrombus formation. The test compound is administered (e.g., orally or intravenously) prior to the injury. Efficacy is measured by parameters such as time to occlusion, thrombus weight, or maintenance of blood flow.[12]

    • Arteriovenous (AV) Shunt Thrombosis Model (Rat): An extracorporeal shunt containing a silk thread is placed between an artery and a vein. The test compound is administered, and the weight of the thrombus formed on the thread after a set period is measured.[12]

Ischemia-Reperfusion Injury Models
  • Objective: To assess the protective effects of the compound in models of ischemia-reperfusion (I/R) injury, where thromboxane plays a significant role.

  • Models:

    • Myocardial I/R Injury Model (Rat/Rabbit): Involves the temporary occlusion of a coronary artery followed by reperfusion. The compound is administered before or during the ischemic period. Endpoints include infarct size, cardiac function, and biomarker levels (e.g., troponins).

    • Cerebral I/R Injury (Stroke) Model (Rat/Mouse): Commonly, the middle cerebral artery is occluded (MCAO) for a period, followed by reperfusion. Efficacy is assessed by measuring infarct volume, neurological deficit scores, and markers of inflammation and oxidative stress.

Pharmacodynamic and Pharmacokinetic Analysis
  • Objective: To correlate the pharmacological effect with drug exposure.

  • Protocol:

    • Administer the test compound to animals at various doses and time points.

    • Collect blood samples at specified intervals.

    • Measure ex vivo TXB2 production in whole blood (as a pharmacodynamic marker of TXAS inhibition).

    • Analyze plasma samples using LC-MS/MS to determine the concentration of the test compound over time (pharmacokinetics).

    • Establish a dose-response and time-course relationship for the compound's activity.

In Vivo Model Species Key Parameters Measured Expected Outcome for an Active Compound
Ferric Chloride-Induced ThrombosisRat, MouseTime to occlusion, thrombus weightProlonged time to occlusion, reduced thrombus weight
Myocardial Ischemia-ReperfusionRat, RabbitInfarct size, cardiac functionReduced infarct size, improved cardiac function
Cerebral Ischemia-ReperfusionRat, MouseInfarct volume, neurological scoreReduced infarct volume, improved neurological score
Pharmacodynamic AssessmentRat, DogEx vivo serum TXB₂ levelsDose-dependent inhibition of TXB₂ production

Conclusion and Future Directions

This guide outlines a comprehensive and logical pathway for the synthesis and rigorous evaluation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid as a novel thromboxane synthase inhibitor. The proposed workflow, from chemical synthesis through a cascade of in vitro and in vivo assays, is designed to thoroughly characterize the compound's potency, selectivity, and therapeutic potential. Positive results from these studies would warrant further investigation into its detailed mechanism of action, safety pharmacology, and preclinical development as a potential new agent for the treatment of thrombotic disorders. The structural novelty of this compound, combined with the well-validated therapeutic rationale for TXAS inhibition, makes this a promising area for further research and development.

References

  • Patrignani P, et al. (1984). Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism. J Pharmacol Exp Ther. 228(2):472-7. ([Link])

  • Dazoxiben. (n.d.). In Wikipedia. Retrieved February 26, 2026. ([Link])

  • Belch, J. J., et al. (1983). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial. British journal of clinical pharmacology, 15 Suppl 1(Suppl 1), 113S–116S. ([Link])

  • Ritter, J. M., et al. (1988). Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. Methods and findings in experimental and clinical pharmacology, 10(4), 221–225. ([Link])

  • Viinikka, L., et al. (1983). The Effect of a Thromboxane Synthetase Inhibitor, Dazoxiben, and Acetylsalicylic Acid on Platelet Function and Prostaglandin Metabolism. Thrombosis Research, 31(2), 229-237. ([Link])

  • What is Ozagrel Hydrochloride Hydrate used for? (2024, June 14). Patsnap Synapse. ([Link])

  • Dazoxiben - Synthesis. (n.d.). In Wikipedia. Retrieved February 26, 2026. ([Link])

  • Coyle, D., et al. (2016). The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis. Cancer and Metastasis Reviews, 35(3), 347–360. ([Link])

  • Thromboxane-A synthase. (n.d.). In Wikipedia. Retrieved February 26, 2026. ([Link])

  • Thromboxane. (n.d.). In Wikipedia. Retrieved February 26, 2026. ([Link])

  • Harris, D. N., et al. (1987). Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. Journal of medicinal chemistry, 30(10), 1812–1818. ([Link])

  • FitzGerald, G. A., et al. (1987). The biochemical pharmacology of thromboxane synthase inhibition in man. Circulation, 75(1 Pt 2), I105–I109. ([Link])

  • Mokhtari Aliabad, J., et al. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. ([Link])

  • CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid. (n.d.).
  • Flye, M. W., et al. (1996). Evaluation of the thromboxane A2 synthetase inhibitor OKY-046 in a warm ischemia-reperfusion rat model. Transplantation, 61(10), 1435–1441. ([Link])

  • Reilly, I. A., & FitzGerald, G. A. (1986). Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs. Blood, 68(1), 180–186. ([Link])

  • Leadley, R. J., et al. (2002). In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Current Protocols in Pharmacology, Chapter 13, Unit 13.3. ([Link])

  • Gresele, P., et al. (1993). The in vivo antiplatelet effects of thromboxane A2 synthase inhibitors are potentiated by simultaneous thromboxane A2/prostaglandin H2 receptor blockade. The Journal of pharmacology and experimental therapeutics, 266(2), 511–517. ([Link])

  • Xiao, C. Y., et al. (2001). Roles of Prostaglandin I2 and Thromboxane A2 in Cardiac Ischemia-Reperfusion Injury. Circulation, 104(18), 2210–2215. ([Link])

  • Needleman, P., et al. (1977). Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets. Proceedings of the National Academy of Sciences of the United States of America, 74(4), 1716–1720. ([Link])

Sources

Biological activity and pharmacokinetics of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacokinetics of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (Dazoxiben)

Introduction: Unveiling Dazoxiben, a Pioneering Thromboxane Synthase Inhibitor

2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid, more commonly known as Dazoxiben (developmental code name UK-37,248), is an orally active small molecule that emerged from Pfizer's research programs in the early 1980s.[1][2][3][4] It is a selective inhibitor of the enzyme thromboxane A2 synthase (TBXAS1).[5] This enzyme plays a pivotal role in the arachidonic acid cascade by catalyzing the conversion of prostaglandin H2 into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[5]

Developed with the therapeutic intent to modulate pathological processes driven by excessive thromboxane production, Dazoxiben was investigated for its potential in treating a range of vascular and ischemic disorders, including Raynaud's syndrome, sepsis, and ischemic heart disease.[3][4] Although it demonstrated clear biochemical efficacy and some clinical improvement in early-phase trials, it was ultimately discontinued and did not advance to market.[3] This guide provides a detailed examination of the biological activity, mechanism of action, and pharmacokinetic profile of Dazoxiben, offering valuable insights for researchers in pharmacology and drug development.

Part 1: Biological Activity and Mechanism of Action

The primary pharmacological activity of Dazoxiben is its potent and selective inhibition of thromboxane A2 synthase. This mechanism is central to its effects on hemostasis and vascular tone.

The Arachidonic Acid Cascade and the Role of Thromboxane A2

Thromboxane A2 (TXA2) is a lipid autacoid derived from arachidonic acid, a polyunsaturated fatty acid released from cell membranes by phospholipase A2. The synthesis of TXA2 is a multi-step enzymatic process. First, cyclooxygenase (COX) enzymes convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2). Thromboxane synthase, a cytochrome P450 enzyme (CYP5A1), then isomerizes PGH2 into TXA2.[5] TXA2 has a very short half-life (around 30 seconds) and is rapidly hydrolyzed to its stable, inactive metabolite, Thromboxane B2 (TXB2), which is often measured to quantify TXA2 production.[5]

TXA2 exerts its effects by binding to thromboxane receptors, leading to potent platelet aggregation and vasoconstriction, which are critical for normal blood clotting but can be pathogenic in cardiovascular diseases.

Mechanism of Dazoxiben: Selective Inhibition and Endoperoxide Redirection

Dazoxiben, containing an imidazole group, interacts directly with the heme iron at the active site of the thromboxane synthase enzyme.[5] This interaction blocks the binding and conversion of the PGH2 substrate, thereby inhibiting the production of TXA2. Molecular docking studies show that the 1H-imidazol-1-yl group orients directly over the heme, with the carboxylate group of the side chain forming hydrogen bonds with surrounding residues like Arginine.[5]

A key consequence of this selective inhibition is the accumulation of the PGH2 substrate within the cell. This accumulated PGH2 can then be shunted towards alternative enzymatic pathways, a phenomenon known as "prostaglandin endoperoxide steal" or "redirection".[6] Specifically, PGH2 can be utilized by prostacyclin synthase, primarily in the vascular endothelium, to produce prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual action—directly inhibiting a pro-aggregatory vasoconstrictor (TXA2) while potentially increasing a vasodilatory anti-aggregator (PGI2)—formed the core therapeutic hypothesis for Dazoxiben.[6][7]

Arachidonic Acid Cascade and Dazoxiben's Mechanism of Action AA Membrane Phospholipids PLA2 Phospholipase A2 AA->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Converts to TXAS Thromboxane Synthase (TXAS) PGH2->TXAS Substrate PS Prostacyclin Synthase PGH2->PS Redirected Substrate ('Endoperoxide Steal') TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Produces Dazoxiben Dazoxiben Dazoxiben->TXAS INHIBITS Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation Causes PGI2 Prostacyclin (PGI2) PS->PGI2 Produces Anti_Aggregation Inhibition of Aggregation Vasodilation PGI2->Anti_Aggregation Causes Light Transmission Aggregometry (LTA) Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Blood Collect Whole Blood (3.2% Citrate) Centrifuge1 Low-Speed Centrifugation (~200g, 15 min) Blood->Centrifuge1 PRP Collect Supernatant (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (~2000g, 20 min) PRP->Centrifuge2 Calibrate Calibrate Aggregometer: 0% T with PRP 100% T with PPP PRP->Calibrate PPP Collect Supernatant (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Pipette PRP into Cuvette Add Stir Bar Incubate at 37°C Calibrate->Incubate AddInhibitor Add Dazoxiben or Vehicle Pre-incubate Incubate->AddInhibitor AddAgonist Add Agonist (e.g., Collagen) Start Recording AddInhibitor->AddAgonist Curve Generate Aggregation Curve (% Transmission vs. Time) AddAgonist->Curve Analyze Calculate Max Aggregation (%) Curve->Analyze

Caption: Workflow for assessing platelet function using LTA.

1. Sample Preparation: [8] * Draw whole blood into a tube containing 3.2% sodium citrate anticoagulant.

  • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
  • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2,000 x g) for 20 minutes.

2. Aggregometer Setup and Assay: [9][8] * Set the aggregometer to 37°C.

  • Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% transmission with a cuvette containing PPP.
  • Pipette a known volume of PRP (e.g., 285 µL) into a test cuvette with a magnetic stir bar.
  • Incubate the PRP for at least 2 minutes at 37°C.
  • Add the test inhibitor (Dazoxiben) or vehicle and pre-incubate for a specified time (e.g., 2-15 minutes). [7] * Add the platelet agonist (e.g., 15 µL of collagen solution) to initiate aggregation. [9] * Record the change in light transmission for a set period (e.g., 5-10 minutes).

3. Data Analysis:

  • The primary endpoint is the maximal percentage of aggregation achieved.
  • Inhibition is calculated by comparing the maximal aggregation in the presence of Dazoxiben to that of the vehicle control.
Protocol 3: Thromboxane B2 (TXB2) Radioimmunoassay (RIA)

RIA is a highly sensitive method used to quantify the concentration of an analyte (TXB2) by using an antibody and a radiolabeled version of the analyte. [10][11][12] 1. Sample Preparation:

  • Collect samples (e.g., plasma, serum, or supernatant from the in vitro assay).
  • For plasma or serum, a multi-fold dilution with the provided calibrator diluent is typically required. [10] 2. Assay Procedure (Competitive Binding): [10][12] * Pipette standards, controls, and prepared samples into appropriately labeled tubes or wells.
  • Add a fixed amount of TXB2-specific primary antibody to all tubes except the "Total Counts" (TC) and "Non-Specific Binding" (NSB) tubes.
  • Add a fixed amount of radiolabeled TXB2 (e.g., ³H-TXB2 or ¹²⁵I-TXB2) to all tubes.
  • Vortex and incubate the mixture (e.g., 16-24 hours at 4°C) to allow for competitive binding between the labeled (hot) and unlabeled (cold) TXB2 for the limited antibody sites.

3. Separation and Counting: [11][12] * Add a separation reagent (e.g., charcoal or a second antibody) to precipitate the antibody-bound complexes.

  • Centrifuge the tubes to pellet the precipitate.
  • Carefully aspirate or decant the supernatant.
  • Measure the radioactivity in the pellet using a gamma or beta counter.

4. Calculation:

  • Construct a standard curve by plotting the bound radioactivity versus the concentration of the known standards.
  • Determine the concentration of TXB2 in the unknown samples by interpolating their bound radioactivity values from the standard curve.

Part 4: Clinical Context and Future Directions

Dazoxiben's journey through clinical trials provides important lessons. In a double-blind trial for severe Raynaud's syndrome, patients receiving 400 mg of Dazoxiben daily for six weeks showed significant clinical improvement in symptoms compared to placebo. [13][14]This improvement occurred alongside the expected reduction in plasma TXB2 levels, though objective measures like hand temperature did not change significantly. [13][14]In another study involving patients with sepsis and early adult respiratory distress syndrome, intravenous Dazoxiben effectively lowered plasma TXB2 levels but did not significantly alter the hemodynamic or pulmonary outcomes of established sepsis. [3] The ultimate failure of Dazoxiben to demonstrate consistent, robust efficacy for broader therapeutic use led to its discontinuation. This may reflect the complex, multifactorial nature of the diseases being treated, where TXA2 is only one of many contributing pathogenic mediators. However, the foundational research on Dazoxiben was crucial in validating thromboxane synthase as a druggable target and elucidating the intricate balance of the prostanoid system. The concept of selective inhibition and endoperoxide redirection remains a compelling therapeutic strategy, and the lessons learned from Dazoxiben continue to inform the development of more advanced modulators of the arachidonic acid cascade.

References

  • Belch, J. J. F., Cormie, J., Newman, P., McLaren, M., Barbenel, J., Capell, H., Leiberman, P., Forbes, C. D., & Prentice, C. R. M. (1983). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial. British Journal of Clinical Pharmacology, 15 Suppl 1(Suppl 1), 113S–116S. Available at: [Link]

  • Diagnostica Stago. (n.d.). Collagen - Technical Protocol. Diagnostica, a.s.. Available at: [Link]

  • National Cancer Institute. (2020). Analysis of Platelet Aggregation by Light Transmission Aggregometry. Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]

  • Tyler, H. M., Saxton, C. A., & Parry, M. J. (1981). Administration to man of UK-37248-01, a selective inhibitor of thromboxane synthetase. The Lancet, 1(8221), 629–632. Available at: [Link]

  • Practical-Haemostasis.com. (2026). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Available at: [Link]

  • Paterna, S., D'Amico, M., & Di Pasquale, P. (1998). Radioimmunoassay of thromboxane B2 in plasma: methodological modifications. Cardiologia, 43(11), 1239–1243. Available at: [Link]

  • Parry, M. J., Randall, M. J., & Tyler, H. M. (1981). UK-37, 248, a novel, selective thromboxane synthetase inhibitor with platelet anti-aggregatory and anti-thrombotic activity. Thrombosis Research, 23(1-2), 145–162. Available at: [Link]

  • Patrignani, P., Filabozzi, P., & Patrono, C. (1982). Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism. Journal of Pharmacology and Experimental Therapeutics, 223(2), 475–479. Available at: [Link]

  • Ohnhaus, E. E., & Jakob, S. (1984). Effect of the thromboxane synthetase inhibitor Dazoxiben (UK 37-248) on the metabolism of antipyrine in patients with enhanced platelet aggregation. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(5), 250–253. Available at: [Link]

  • Leeman, M., Boeynaems, J. M., Degaute, J. P., Vincent, J. L., & Kahn, R. J. (1985). Beneficial effects of UK 37248, a thromboxane synthetase inhibitor, in experimental endotoxic shock in the rat. Archives Internationales de Pharmacodynamie et de Thérapie, 276(1), 143–152. Available at: [Link]

  • Belch, J. J., et al. (n.d.). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Halushka, P. V., et al. (1985). Beneficial effects of UK 37248, a thromboxane synthetase inhibitor, in experimental endotoxic shock in the rat. Journal of Cardiovascular Pharmacology, 7 Suppl 7, S113-117. Available at: [Link]

  • Heptinstall, S., Bevan, J., Cockbill, S. R., Hanley, S. P., & Parry, M. J. (1980). Effects of thromboxane synthetase inhibition on arachidonate metabolism and platelet behaviour. Thrombosis Research, 20(2), 219–230. Available at: [Link]

  • Belch, J. J. F., et al. (1983). Dazoxiben, a thromboxane synthetase inhibitor, in the treatment of Raynaud's syndrome: a double-blind trial. British Journal of Clinical Pharmacology, 15(Suppl 1), 113S-116S. Available at: [Link]

  • Yoshimoto, T., Yamamoto, S., & Hayaishi, O. (1978). Studies on the thromboxane synthesizing system in human platelet microsomes. Prostaglandins, 16(4), 529–540. Available at: [Link]

  • Haurand, M., & Ullrich, V. (1985). Isolation and Characterization of Thromboxane Synthase from Human Platelets as a Cytochrome P-450 Enzyme. Journal of Biological Chemistry, 260(28), 15059–15067. Available at: [Link]

  • da Silva, G. N., et al. (2013). Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 569–574. Available at: [Link]

  • Jones, S. M., et al. (1985). Dazoxiben, a prototype inhibitor of thromboxane synthesis, has little toxicity in laboratory animals. Human Toxicology, 4(3), 311–315. Available at: [Link]

Sources

A Comprehensive Review of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid: The Principal β-Oxidized Metabolite of Ozagrel

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ozagrel, a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, is a crucial therapeutic agent for managing conditions arising from platelet aggregation and vasoconstriction, such as ischemic stroke.[1][2] The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. This technical guide provides an exhaustive literature review of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid, a primary metabolite of Ozagrel. Designated as M1, this compound is the β-oxidized product of the parent drug.[3][4] We will delve into the metabolic pathways leading to its formation, its distinct pharmacokinetic profile, and its residual pharmacological and toxicological activities, particularly concerning cytochrome P450 (CYP) enzyme interactions.[4][5] Furthermore, this guide furnishes detailed, field-proven protocols for the bioanalytical quantification of this metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a foundational resource for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology.

The Central Role of Ozagrel in Thromboxane A2 Modulation

Mechanism of Action

Ozagrel, chemically known as (E)-3-[4-(1H-imidazol-1-yl)methyl)phenyl]-2-propenoic acid, exerts its therapeutic effect by selectively inhibiting the TXA2 synthase enzyme.[6][7] This enzyme is pivotal in the arachidonic acid cascade, responsible for converting prostaglandin H2 (PGH2) into TXA2.[3][6] TXA2 is a potent lipid mediator that promotes platelet aggregation and intense vasoconstriction.[8] By inhibiting TXA2 synthase, Ozagrel achieves a dual therapeutic benefit:

  • Reduction of TXA2: Directly decreases pro-thrombotic and vasoconstrictive signaling.[8]

  • PGH2 Shunting: The accumulated PGH2 substrate is redirected towards prostacyclin (PGI2) synthase, increasing levels of PGI2, a potent vasodilator and inhibitor of platelet aggregation.[3][9][10]

This elegant mechanism underscores Ozagrel's utility in treating cerebrovascular disorders.[9]

AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) TXA2S TXA2 Synthase PGH2->TXA2S PGI2S PGI2 Synthase PGH2->PGI2S Shunting TXA2 Thromboxane A2 (TXA2) (Vasoconstriction, Platelet Aggregation) PGI2 Prostacyclin (PGI2) (Vasodilation, Inhibit Aggregation) Ozagrel Ozagrel Ozagrel->TXA2S COX->PGH2 TXA2S->TXA2 PGI2S->PGI2 Shunting

Ozagrel's dual-action mechanism in the arachidonic acid cascade.
Rationale for Metabolite Profiling

The biotransformation of a parent drug into its metabolites is a critical determinant of its overall clinical profile. Metabolites can possess their own pharmacological activity, contribute to toxicity, or serve as major routes of clearance, thereby influencing the drug's half-life and potential for drug-drug interactions (DDIs). Understanding the profile of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (M1) is therefore not merely an academic exercise but a regulatory and scientific necessity in the comprehensive evaluation of Ozagrel.

The Metabolic Landscape of Ozagrel

Primary Biotransformation Pathways

In preclinical species such as rats, Ozagrel undergoes rapid and significant metabolism primarily in the liver, with some contribution from the intestinal mucosa.[3][11] The metabolic pathways yield two principal metabolites, designated M1 and M2.[3][4]

  • Metabolite M2: The reduced form of Ozagrel, where the double bond in the propenoic acid side-chain is saturated.

  • Metabolite M1: The β-oxidized form of Ozagrel, identified as 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid.[3][5]

Pharmacokinetic studies have revealed a sequential and interconnected metabolic cascade. Ozagrel is converted to both M1 and M2. Interestingly, there is also evidence for the systemic conversion of the reduced metabolite (M2) into the β-oxidized metabolite (M1), highlighting M1 as a key terminal product in this pathway.[3][11]

cluster_0 Primary Metabolic Sites (Liver, Intestinal Mucosa) Ozagrel Ozagrel ((E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl] -2-propenoic acid) M2 Metabolite M2 (Reduced Form) Ozagrel->M2 Reduction M1 Metabolite M1 (β-Oxidized Form) 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Ozagrel->M1 β-Oxidation M2->M1 Systemic Conversion

The primary metabolic conversion pathways of Ozagrel.

In-Depth Profile of Metabolite M1

Chemical Structure and Properties

Metabolite M1 is the result of β-oxidation of the propenoic acid side chain of Ozagrel. This enzymatic process involves the removal of a carbon atom, resulting in an acetic acid moiety.

PropertyOzagrel (Parent Drug)Metabolite M1
IUPAC Name (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid
Molecular Formula C13H12N2O2C12H12N2O2
Molecular Weight 228.25 g/mol [7]216.24 g/mol
Key Structural Feature Phenylpropenoic acid side chainPhenylacetic acid side chain
Putative Synthetic Scheme for Reference Standard

The generation of a pure analytical reference standard is paramount for accurate quantification in biological matrices. While M1 is a product of metabolism, a de novo chemical synthesis is required for its use as a standard. A plausible synthetic route can be adapted from known syntheses of related imidazole-acetic acid derivatives.[12][13] A logical approach involves the N-alkylation of imidazole with a suitable phenylacetic acid ester derivative, followed by hydrolysis.

start Methyl 2-(4-(bromomethyl)phenyl)acetate + Imidazole step1 1. N-Alkylation (e.g., K2CO3, DMF) start->step1 intermediate Methyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate step2 2. Ester Hydrolysis (e.g., LiOH, THF/H2O) intermediate->step2 final Metabolite M1 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid step1->intermediate step2->final

A plausible synthetic route for the M1 reference standard.

Pharmacokinetics and Distribution

Following oral or intravenous administration of Ozagrel in rats, both M1 and M2 metabolites appear rapidly in the plasma.[11] This indicates a swift first-pass metabolism. While concentrations of M2 are often higher than M1 after oral dosing, the subsequent conversion of M2 to M1 contributes to the overall plasma concentration of M1 over time.[11] The terminal half-life of Ozagrel itself is very short (around 0.16-0.17 hours in rats), suggesting that the pharmacological effects and systemic exposure are significantly influenced by its metabolites.[1][11]

Pharmacological and Toxicological Profile of M1

A critical aspect of metabolite characterization is determining its biological activity relative to the parent compound.

Interaction with Cytochrome P450 Enzymes

Ozagrel and its metabolites, owing to their imidazole moiety, are known to interact with the heme iron of cytochrome P450 (CYP) enzymes, potentially leading to inhibition.[4][5] In vitro studies using mouse hepatic microsomes have shown that both M1 and M2, like Ozagrel, can inhibit various CYP-mediated reactions.[4][5]

The kinetic data revealed a clear hierarchy of inhibitory potency and affinity for cytochrome P-450:[4][5]

M2 > Ozagrel > M1

This finding is highly significant. It demonstrates that while 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (M1) retains some capacity to inhibit drug-metabolizing enzymes, it is the least potent of the three compounds.[4][5] This reduced inhibitory potential lowers the risk of M1 causing significant drug-drug interactions compared to Ozagrel or the M2 metabolite. High doses of Ozagrel (800 mg/day) in humans have been shown to decrease hepatic oxidative drug-metabolizing capacity, and it is plausible that the cumulative effect of the parent drug and its metabolites contributes to this observation.[4][5]

Primary Pharmacological Activity

While data on the direct inhibition of TXA2 synthase by M1 is not extensively detailed in the available literature, a report on a similar drug, Pyragrel, noted that its metabolites possessed only weak antiplatelet and antithrombotic effects.[14] Another source suggests that Ozagrel's metabolites have almost no pharmacologically active properties, likely referring to the primary mechanism of TXA2 synthase inhibition.[15] This suggests that the biotransformation to M1 is primarily a detoxification and clearance pathway rather than a bioactivation step.

Analytical Methodologies for Characterization

The reliable quantification of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid in complex biological matrices like plasma is essential for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and throughput.[3]

Detailed Protocol: Sample Preparation from Plasma

The choice of sample preparation technique is critical for removing interferences (e.g., proteins, phospholipids) and concentrating the analyte. Protein precipitation is a common, efficient method.

  • Thaw Samples: Thaw frozen plasma samples on ice to maintain stability.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with 10 µL of a working solution of a suitable internal standard (e.g., a stable isotope-labeled version of M1 or a structural analog) to correct for variability in extraction and instrument response.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile (LC-MS grade) containing 0.1% formic acid. The acid helps to improve the ionization efficiency of the analyte.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte into the organic solvent.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporate & Reconstitute (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This step ensures compatibility with the reversed-phase column and focuses the analyte band.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Detailed Protocol: LC-MS/MS Method Parameters

The following are illustrative parameters and require optimization and validation for specific instrumentation.

Table 1: Suggested Liquid Chromatography (LC) Conditions [3]

ParameterSuggested SettingRationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds like M1.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterAcidic modifier promotes positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minTypical flow rate for analytical LC-MS, balancing speed and separation efficiency.
Gradient 5% B to 95% B over 5 minutes, hold, re-equilibrateA gradient is necessary to elute the analyte with a good peak shape and clean the column of late-eluting interferences.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

Table 2: Illustrative Mass Spectrometry (MS/MS) Parameters [3]

ParameterSuggested SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The imidazole nitrogen and carboxylic acid are readily protonated.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
Precursor Ion (Q1) [M+H]⁺ = m/z 217.2The protonated molecular ion of M1.
Product Ion (Q3) To be determined by infusion of reference standardA stable, high-intensity fragment ion resulting from collision-induced dissociation (CID) of the precursor.
Collision Energy To be optimizedThe voltage applied in the collision cell to achieve optimal fragmentation.
Workflow for Bioanalysis

sample 1. Plasma Sample Collection prep 2. Sample Preparation (Protein Precipitation) sample->prep lc 3. LC Separation (Reversed-Phase C18) prep->lc ms 4. MS/MS Detection (Positive ESI, MRM Mode) lc->ms data 5. Data Acquisition & Quantification ms->data report 6. Pharmacokinetic Analysis data->report

High-level workflow for the bioanalytical quantification of M1.

Conclusion and Future Directions

2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (Metabolite M1) is a principal metabolite of Ozagrel, formed through a β-oxidation pathway.[3] Its rapid formation and subsequent contribution to the overall systemic exposure profile underscore the importance of its characterization.[11] While it retains a residual capacity to inhibit CYP enzymes, its potency is significantly lower than that of the parent drug Ozagrel and the reduced metabolite M2, suggesting it poses a lower risk for clinically significant drug-drug interactions.[4][5] The available evidence indicates that M1 possesses little to no primary pharmacological activity at the TXA2 synthase enzyme, positioning it as a product of a clearance and detoxification pathway.

For drug development professionals, the key takeaway is that M1 must be accurately quantified in all pharmacokinetic and toxicokinetic studies to build a complete model of Ozagrel's disposition. The LC-MS/MS methodologies outlined herein provide a robust framework for achieving this. Future research could focus on definitively quantifying the TXA2 synthase inhibitory activity of purified M1 to confirm its pharmacological inertness and exploring its potential as a biomarker for Ozagrel metabolism in clinical populations.

References

  • Ogiso, T., Iwaki, M., & Paku, T. (1997). Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations. Journal of Pharmaceutical Sciences, 86(10), 1111-1114. [Link]

  • Zheng, N. X., Sato, H., Adachi, I., Kanamoto, I., & Horikoshi, I. (1995). Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits. Biological & Pharmaceutical Bulletin, 18(12), 1738-1743. [Link]

  • Suwa, T., Suzuki, K., & Sugiyama, Y. (1990). Ozagrel hydrochloride monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism. Journal of Pharmacobio-Dynamics, 13(10), 617-623. [Link]

  • Suwa, T., Suzuki, K., & Sugiyama, Y. (1990). Ozagrel Hydrochloride Monohydrate, a Thromboxane Synthase Inhibitor, and Its Metabolites as Inhibitors of Hepatic Microsomal Drug Metabolism. Journal of Pharmacobio-Dynamics, 13(10), 617-623. [Link]

  • Zheng, N. X., Sato, H., Adachi, I., Kanamoto, I., & Horikoshi, I. (1997). Pharmacokinetic and Pharmacodynamic Modeling of a Thromboxane Synthetase Inhibitor, Ozagrel, in Human. Biological & Pharmaceutical Bulletin, 20(7), 778-782. [Link]

  • TSPC. (2024). What is Ozagrel Sodium used for?. TSPC. [Link]

  • Wang, Y., et al. (2019). Phase I Trial of Pyragrel, a Novel Thromboxane Synthetase Inhibitor, to Evaluate the Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers. Frontiers in Pharmacology, 10, 1209. [Link]

  • Google Patents. (2013).
  • Naito, J., et al. (1989). [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase]. Yakugaku Zasshi, 109(7), 433-448. [Link]

  • Suneetha, A., & Sankar, G. G. (2010). Development and Validation of RP-HPLC method for the determination of Ozagrel HCl. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(2), 472-478. [Link]

  • Zhang, L. (2020). Clinical Effect of Ozagrel Sodium Combined with Eureklin on Acute Cerebral Infarction. E3S Web of Conferences, 145, 02029. [Link]

  • Ishitsuka, Y., et al. (2013). Ozagrel hydrochloride, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose. European Journal of Pharmacology, 700(1-3), 147-156. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5282440, Ozagrel. PubChem. [Link]

  • Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 253-261. [Link]

  • Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260. [Link]

  • H.S.P. Rao, S. Jothilingam, & J. Scheeren. (2002). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Google Patents. (1983).
  • Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. [Link]

  • McDonnell, A. M., & Dang, C. H. (2013). Role of cytochrome P450 in drug interactions. Advances in Pharmaceutical Technology & Research, 4(3), 144. [Link]

  • Ma, Q., & Lu, A. Y. (2007). Analytical strategies for identifying drug metabolites. Drug Discovery Today, 12(1-2), 33-39. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Handbook of Experimental Pharmacology, 214, 149-183. [Link]

  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. Optibrium. [Link]

Sources

Thermodynamic solubility profile of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic Acid

Executive Summary & Physicochemical Context

Subject Entity: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Chemical Class: Ampholytic Phenylacetic Acid Derivative Relevance: Drug Development Intermediate / Active Metabolite Analog

This technical guide details the protocol for establishing the thermodynamic solubility profile of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. Unlike neutral small molecules, this compound exhibits zwitterionic behavior , possessing both a basic imidazole moiety (approximate pKa ~6.9) and an acidic carboxylic acid tail (approximate pKa ~4.3).

Consequently, its solubility is not a single static value but a dynamic function of pH, defined by a characteristic "U-shaped" profile with a solubility minimum (


) at the isoelectric point (pI). Accurate profiling requires a departure from standard kinetic methods (DMSO precipitation) in favor of equilibrium-based thermodynamic protocols to account for crystal lattice energy and solid-state polymorphism.
Theoretical Framework: The Solubility-pH Interplay

For an ampholyte like the subject molecule, the total solubility (


) at a given pH is governed by the intrinsic solubility of the neutral zwitterion (

) and the ionization constants (

,

).

The theoretical solubility profile is calculated using the Henderson-Hasselbalch extension for ampholytes:



  • Region A (pH < 4.0): The imidazole is protonated (

    
    ). The molecule exists as a soluble cation.
    
  • Region B (pH 4.5 – 6.5): The carboxylate deprotonates (

    
    ) while the imidazole remains protonated (
    
    
    
    ). The net charge approaches zero (Zwitterion). Solubility is lowest here.
  • Region C (pH > 7.5): The imidazole deprotonates to neutral, but the carboxylate remains charged (

    
    ). The molecule exists as a soluble anion.
    
Visualization: Ionization Equilibrium

The following diagram maps the species distribution that dictates the solubility profile.

IonizationScheme Cation CATIONIC SPECIES (pH < 4.0) High Solubility Zwitterion ZWITTERION (Neutral) (pH ~ 5.5 - 6.0) Solubility Minimum (S0) Cation->Zwitterion  pKa1 (Acid)    Deprotonation   Zwitterion->Cation  +H+   Anion ANIONIC SPECIES (pH > 7.5) High Solubility Zwitterion->Anion  pKa2 (Base)    Deprotonation   Anion->Zwitterion  +H+  

Figure 1: Ionization pathway of the subject molecule.[1] Solubility is maximized at the extremes and minimized at the zwitterionic center.

Experimental Methodology: Thermodynamic Shake-Flask Protocol

Objective: Determine equilibrium solubility at 25°C (or 37°C) across the physiological pH range (1.2 – 10.0).

3.1. Materials & Buffer Selection

To avoid "Common Ion Effects" or salt formation that artificially depresses solubility, use the following non-interfering buffering systems.

Target pHBuffer SystemConcentrationRationale
1.2 HCl / NaCl0.1 MSimulates gastric fluid (SGF).
4.5 Acetate Buffer50 mMCaptures the acidic transition.
5.5 - 6.0 Citrate/Phosphate50 mMCritical: Target the theoretical pI.
7.4 Phosphate (PBS)50 mMSimulates blood/cytosol.
10.0 Borate / NaOH50 mMEnsures full anionic conversion.
3.2. The "Gold Standard" Workflow

This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic (DMSO-stock) methods which often overestimate solubility due to supersaturation.

Step 1: Solid State Characterization (Pre-Check)

  • Analyze the starting solid using XRPD (X-Ray Powder Diffraction) .

  • Why? You must confirm the material is crystalline. Amorphous material will give falsely high solubility readings that drop over time as it crystallizes.

Step 2: Sample Preparation

  • Weigh excess solid (approx. 2-5 mg) into 1.5 mL HPLC vials.

  • Add 500 µL of the respective buffer.

  • Visual Check: Ensure undissolved solid remains. If the solution becomes clear, add more solid.

Step 3: Equilibration

  • Incubate at constant temperature (25°C) with agitation (750 rpm) for 24 to 72 hours .

  • Self-Validating Step: Measure pH at the end of the experiment. The dissolution of the acid/base can shift the buffer pH. Report solubility against the final pH, not the starting buffer pH.

Step 4: Phase Separation

  • Filtration: Use PVDF 0.22 µm syringe filters (pre-saturated to prevent drug adsorption).

  • Centrifugation: Alternatively, spin at 15,000 rpm for 10 mins (preferred for thixotropic mixtures).

Step 5: Analysis

  • Quantify supernatant using HPLC-UV (254 nm is typical for the phenyl ring).

  • Solid Analysis (Post-Check): Analyze the remaining undissolved pellet by XRPD.

  • Why? To check for Solvent-Mediated Polymorphic Transformation or hydrate formation. If the crystal form changed, the solubility value belongs to the new form.

Visualization: Experimental Logic Flow

Workflow Start Start: Solid Substance Char Step 1: Solid State Char. (XRPD/DSC) Start->Char Mix Step 2: Add Buffer + Excess Solid Char->Mix Incubate Step 3: Equilibrate (24-72h @ 25°C) Mix->Incubate CheckpH Check: Has pH shifted? Incubate->CheckpH Adjust Record Final pH CheckpH->Adjust Yes Separate Step 4: Filter/Centrifuge CheckpH->Separate No Adjust->Separate Analyze Step 5: HPLC-UV Quantitation Separate->Analyze Residue Analyze Residue (XRPD) Separate->Residue Residue->Analyze Confirm Form Integrity

Figure 2: Thermodynamic solubility workflow ensuring solid-state integrity.

Data Analysis & Interpretation

When analyzing the data for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid, expect the following:

  • The "U" Curve: Plotting Solubility (

    
    , log scale) vs. Final pH.
    
    • If the curve is flat, the material may be a salt that disproportionated, or the pH range was too narrow.

    • For this molecule, expect a dip around pH 5.5–6.0.

  • Intrinsic Solubility (

    
    ):  This is the solubility at the bottom of the "U". For rigid aromatic zwitterions, this can be extremely low (< 10 µg/mL), presenting a formulation risk.
    
  • Salt Selection Implications:

    • If

      
       is too low, targeting the cationic form (using HCl or Mesylate salts) or anionic form (Sodium or Potassium salts) is necessary.
      
    • Warning: Salts of weak bases (imidazole) can be hygroscopic.

References
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on pH-metric solubility).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Validation of Henderson-Hasselbalch for ampholytes).

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism.

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. (Regulatory standards for solubility profiling).

  • Völgyi, G., et al. (2010). "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Analytica Chimica Acta. (Methodology for determining pKa of insoluble zwitterions).

Sources

Technical Guide: Safety & Toxicity Profile of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

[1]

Chemical Identity & Physicochemical Properties[1][2][3]

This compound represents the dihydro-analog of Ozagrel (E-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid).[] Unlike Ozagrel, which possesses an

Identification
ParameterDetails
IUPAC Name 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid
Common Synonyms 4-(Imidazol-1-ylmethyl)phenylacetic acid; Dihydroozagrel
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Structural Class Imidazole-substituted phenylacetic acid
Related CAS Analog to:[][2][3] 82571-53-7 (Ozagrel Sodium); 78712-43-3 (Ozagrel HCl)
Physicochemical Characteristics
  • Appearance: White to off-white crystalline powder.[]

  • Solubility: Amphoteric nature due to the basic imidazole (

    
    ) and acidic carboxyl group (
    
    
    ).
    • High Solubility: Acidic media (pH < 4) and Basic media (pH > 8).

    • Low Solubility: Near isoelectric point (pH 5–7).[]

  • Hygroscopicity: Moderate.[] The hydrochloride salt form is highly hygroscopic.[]

  • Stability: Chemically stable under standard conditions.[] Lacks the light-sensitivity associated with the conjugated double bond of Ozagrel.[]

Hazard Identification (GHS Classification)

Note: As a specialized research chemical, specific regulatory GHS data may not be listed in public consumer databases. The following classification is derived via Read-Across Methodology from the structural parent (Ozagrel) and functional group analysis (Imidazole/Acetic Acid).

GHS Label Elements

Signal Word: WARNING []

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[]H335
Precautionary Statements
  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Response:

    • IF ON SKIN:[] P302+P352 (Wash with plenty of soap and water).

    • IF IN EYES: P305+P351+P338 (Rinse cautiously with water for several minutes.[] Remove contact lenses if present and easy to do.[] Continue rinsing).[]

In-Depth Toxicity Profile

Mechanism of Toxicity (Pharmacological Extension)

The primary toxicological concern stems from its intended pharmacological mechanism: Thromboxane A2 (TxA2) Synthase Inhibition .

  • Mechanism: The imidazole nitrogen coordinates with the heme iron of the TxA2 synthase enzyme (CYP5A1), blocking the isomerization of PGH2 to TxA2.

  • Adverse Outcome Pathway: Excessive inhibition leads to reduced platelet aggregation.[]

    • Risk:[][3] Increased bleeding time, potential for hemorrhage if combined with other anticoagulants (e.g., warfarin, aspirin).

Acute Toxicity Data (Estimated)
  • Oral LD50 (Rat): > 2,000 mg/kg (Based on Ozagrel data).

    • Insight: Imidazole-acetic acid derivatives generally show low acute oral toxicity.[]

  • Intravenous LD50 (Mouse): ~800–1,000 mg/kg.[]

    • Observation: Rapid clearance via renal excretion is typical for hydrophilic phenylacetic acids.[]

Chronic & CMR Assessment
  • Carcinogenicity: No structural alerts for genotoxicity.[] The saturation of the acrylic double bond (present in Ozagrel) removes the potential for Michael addition to DNA, theoretically making this analog safer than its parent regarding mutagenicity.

  • Reproductive Toxicity: Imidazole antifungals are known to inhibit steroidogenesis (via CYP inhibition).[] While this compound is a TxA2 inhibitor, high-dose exposure could theoretically cross-react with other CYP enzymes (e.g., CYP19 aromatase), posing a theoretical risk to hormonal balance during pregnancy.

    • Recommendation: Treat as a potential reproductive hazard; avoid exposure during pregnancy.[]

Experimental Protocols

Synthesis Workflow (N-Alkylation)

Objective: Synthesize 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid from 4-(bromomethyl)phenylacetic acid.

Protocol:

  • Reagents: Imidazole (1.2 eq), Methyl 4-(bromomethyl)phenylacetate (1.0 eq), K₂CO₃ (2.5 eq), Acetone (Solvent).

  • Reaction:

    • Dissolve Imidazole and K₂CO₃ in refluxing acetone.

    • Add Methyl 4-(bromomethyl)phenylacetate dropwise over 30 mins.

    • Reflux for 6–8 hours (Monitor TLC: 5% MeOH in DCM).

  • Hydrolysis:

    • Evaporate acetone.[] Resuspend residue in 1N NaOH (aq).

    • Stir at 60°C for 2 hours to hydrolyze the methyl ester.

  • Isolation:

    • Cool to 0°C. Adjust pH to 6.0 (Isoelectric point) using 1N HCl.

    • Precipitate forms.[] Filter, wash with cold water, and recrystallize from Ethanol/Water.

Thromboxane Synthase Inhibition Assay

Objective: Validate biological activity.

  • Incubation: Incubate human platelet microsomes (source of TxA2 synthase) with PGH2 (substrate) and the test compound (0.1 nM – 10 µM).

  • Measurement: Quantify TxB2 (stable metabolite of TxA2) via ELISA.[]

  • Control: Use Ozagrel (IC50 ≈ 11 nM) as a positive control.[]

Visualization: Mechanism of Action[6]

The following diagram illustrates the intervention point of the compound within the Arachidonic Acid cascade, highlighting the diversion of PGH2 toward PGI2 (Prostacyclin) when TxA2 synthase is inhibited.

TxA2_PathwayAAArachidonic AcidCOXCyclooxygenase(COX-1/2)AA->COXPGH2Prostaglandin H2(PGH2)COX->PGH2TxSTxA2 Synthase(CYP5A1)PGH2->TxSPGI2_SPGI2 SynthasePGH2->PGI2_STxA2Thromboxane A2(TxA2)TxS->TxA2Blocked byInhibitorInhibitor2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid(Inhibitor)Inhibitor->TxSTxB2TxB2(Stable Metabolite)TxA2->TxB2PGI2Prostacyclin(PGI2)PGI2_S->PGI2Shunt Pathway(Beneficial)

Figure 1: Mechanism of Action. The compound inhibits TxA2 Synthase, shunting PGH2 towards the vasodilatory Prostacyclin (PGI2) pathway.

Emergency & Handling Protocols

Safe Storage
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if synthesizing the salt form to prevent moisture absorption.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) and acid chlorides.

First Aid Measures
  • Eye Contact: Immediately flush with saline/water for 15 minutes.[] Consult an ophthalmologist if redness persists (imidazole salts can be corrosive to mucous membranes).

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[] Administer activated charcoal if ingested within 1 hour.[]

  • Spill Response: Dampen spill area to prevent dust formation.[] Sweep up into a chemical waste container. Neutralize residue with dilute acetic acid or sodium bicarbonate depending on pH.[]

References

  • Iizuka, K., et al. (1981). Highly selective inhibitors of thromboxane synthetase.[] 1. Imidazole derivatives.[][4][5][6][7] Journal of Medicinal Chemistry, 24(10), 1139–1148. Link

  • Nakazawa, M., et al. (1994). Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase. Yakugaku Zasshi, 114(12), 911-932. Link

  • European Chemicals Agency (ECHA). (2023).[] C&L Inventory: Imidazole derivatives.Link

  • PubChem. (2024).[] Ozagrel - Compound Summary.[] National Library of Medicine.[] Link

Methodological & Application

Synthesis protocol for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid from 4-methylphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, four-step synthesis protocol for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (also known as 4-(imidazol-1-ylmethyl)phenylacetic acid), a structural analog of the thromboxane synthase inhibitor Ozagrel. The protocol utilizes 4-methylphenylacetic acid as the starting material. Key steps include ester protection, Wohl-Ziegler radical bromination, nucleophilic substitution with imidazole, and final ester hydrolysis. This guide emphasizes process control, impurity management (specifically the dibromo- impurity), and scalable isolation techniques.

Introduction & Retrosynthetic Analysis

The target molecule features a phenylacetic acid core linked to an imidazole ring via a methylene bridge. This scaffold is prevalent in bioactive molecules targeting thromboxane A2 synthase and other heme-containing enzymes.

Retrosynthetic Strategy: The synthesis is designed to avoid the incompatibility of the free carboxylic acid with the radical bromination conditions and the basic alkylation step.

  • Disconnection: The C-N bond between the benzylic carbon and the imidazole nitrogen.

  • Precursor: A 4-(halomethyl)phenylacetic acid derivative.

  • Starting Material: 4-methylphenylacetic acid.

Reaction Scheme (Graphviz)

ReactionScheme SM 4-Methylphenylacetic Acid Step1 Step 1: Esterification (MeOH, H+) SM->Step1 Int1 Methyl 4-methyl- phenylacetate Step1->Int1 Step2 Step 2: Bromination (NBS, AIBN) Int1->Step2 Int2 Methyl 4-(bromomethyl)- phenylacetate Step2->Int2 Step3 Step 3: N-Alkylation (Imidazole, K2CO3) Int2->Step3 Int3 Methyl 2-(4-((1H-imidazol- 1-yl)methyl)phenyl)acetate Step3->Int3 Step4 Step 4: Hydrolysis (NaOH, then HCl) Int3->Step4 Product Target Acid (HCl Salt or Zwitterion) Step4->Product

Caption: Four-step linear synthesis pathway from 4-methylphenylacetic acid to the target imidazole derivative.

Detailed Experimental Protocol

Step 1: Protection (Esterification)

Objective: Convert 4-methylphenylacetic acid to methyl 4-methylphenylacetate to protect the carboxylic acid functionality.

  • Reagents:

    • 4-Methylphenylacetic acid (1.0 eq)

    • Methanol (Solvent/Reagent, 10-20 volumes)

    • Sulfuric acid (H₂SO₄, cat. 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

  • Procedure:

    • Dissolve 4-methylphenylacetic acid in anhydrous Methanol.

    • Cool to 0°C. Add Thionyl Chloride dropwise (exothermic) OR add catalytic H₂SO₄.

    • Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]

    • Workup: Concentrate methanol under reduced pressure. Dilute residue with Ethyl Acetate (EtOAc).[2] Wash with saturated NaHCO₃ (2x) to remove unreacted acid, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Expected Yield: >95% (Colorless to pale yellow oil).

Step 2: Wohl-Ziegler Bromination

Objective: Selectively brominate the benzylic methyl group. Critical Control Point: Avoid over-bromination (dibromo species) by controlling stoichiometry and reaction time.

  • Reagents:

    • Methyl 4-methylphenylacetate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

    • Solvent: Acetonitrile (MeCN) or Benzotrifluoride (PhCF₃) (Greener alternative to CCl₄).

  • Procedure:

    • Dissolve the ester in degassed MeCN or PhCF₃ (10 volumes).

    • Add NBS and AIBN.

    • Heat to reflux (80–85°C) under N₂ atmosphere. The reaction is initiated by heat or a floodlight.

    • Monitor: Check HPLC every hour. Stop when starting material <5%. Prolonged heating leads to the gem-dibromo byproduct.

    • Workup: Cool to 0°C to precipitate Succinimide. Filter off the solid.[3]

    • Concentrate the filtrate.

    • Purification: If dibromo impurity >5%, purify via short silica plug (Hexane:EtOAc). Otherwise, use crude in Step 3.

  • Characterization: ¹H NMR shows shift of Ar-CH ₃ (~2.3 ppm) to Ar-CH ₂Br (~4.5 ppm).

Step 3: N-Alkylation of Imidazole

Objective: Nucleophilic substitution of the bromide by imidazole.

  • Reagents:

    • Methyl 4-(bromomethyl)phenylacetate (1.0 eq)

    • Imidazole (3.0 eq) – Excess prevents bis-alkylation (imidazolium salt formation).

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve Imidazole and K₂CO₃ in DMF (or Acetone). Stir for 30 min at RT.

    • Add the bromo-ester (dissolved in minimum solvent) dropwise to the imidazole suspension.

    • Stir at RT (if DMF) or Reflux (if Acetone) for 4–12 hours.

    • Workup:

      • If DMF: Pour into ice water. Extract with EtOAc (3x). Wash organic layer with water (3x) to remove DMF and excess imidazole.

      • If Acetone: Filter salts, concentrate, redissolve in EtOAc, wash with water.

    • Dry (Na₂SO₄) and concentrate.

  • Expected Yield: 70–85%.

Step 4: Hydrolysis & Salt Formation

Objective: Cleave the methyl ester to yield the final free acid or hydrochloride salt.

  • Reagents:

    • Intermediate Ester (1.0 eq)

    • NaOH (2M aqueous, 2.0 eq)

    • Solvent: THF or Methanol.

  • Procedure:

    • Dissolve ester in THF/MeOH (1:1). Add aqueous NaOH.[4]

    • Stir at RT for 2–4 hours (Monitor disappearance of ester).

    • Isolation (Option A: Zwitterion/Free Acid):

      • Adjust pH to ~6–7 (Isoelectric point) using 1M HCl.

      • Cool to 0°C. The product should precipitate. Filter and wash with cold water/acetone.

    • Isolation (Option B: Hydrochloride Salt - Recommended for Stability):

      • Acidify to pH 1 with concentrated HCl.

      • Concentrate to dryness or azeotrope with toluene to remove water.

      • Recrystallize from EtOH/Et₂O or iPrOH.

  • Final Product: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid hydrochloride.

Critical Process Parameters (CPPs)

ParameterTarget RangeImpact of Deviation
NBS Stoichiometry 1.00 – 1.05 eq>1.1 eq: Formation of gem-dibromo impurity (difficult to separate). <1.0 eq: Incomplete conversion.
Bromination Temp Reflux (80°C)Low Temp: Reaction stalls (radical initiation fails).
Imidazole Equivalents 2.5 – 3.0 eq<2.0 eq: Formation of bis-alkylated imidazolium salt (dimer).
Hydrolysis pH pH 1 (Salt) or pH 6 (Zwitterion)Incorrect pH leads to poor recovery or contamination with inorganic salts.
Troubleshooting Guide
  • Issue: Reaction mixture turns dark brown during bromination.

    • Cause: HBr generation leading to polymerization or decomposition.

    • Fix: Add a solid base buffer (e.g., K₂CO₃) to the bromination reaction or use high-purity NBS (white, not yellow).

  • Issue: Product is hygroscopic (sticky solid).

    • Fix: The HCl salt can be hygroscopic. Dry strictly under high vacuum over P₂O₅ or isolate as the zwitterion.

References

  • Wohl-Ziegler Bromination: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link

  • Imidazole Alkylation: Mokhtari, J., et al. (2008). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.[2][5][6] Molbank, 2008(4), M583. Link (Demonstrates imidazole alkylation conditions relevant to Step 3).

  • Ozagrel Analogs: Iizuka, K., et al. (1981). Imidazole derivatives as potent inhibitors of thromboxane synthetase. Journal of Medicinal Chemistry, 24(10), 1139-1148. Link (Provides foundational chemistry for benzyl-imidazole scaffolds).

  • Green Solvents for Bromination: Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination... in Water and Other Green Solvents. Synthesis, 2009(10), 1631-1636.
Process Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Coupling cluster_3 Phase 4: Finalization Start Start: 4-Methylphenylacetic Acid Esterification Esterification (MeOH/H+) Start->Esterification Workup1 Aq. Wash (NaHCO3) Concentration Esterification->Workup1 Bromination Radical Bromination (NBS/MeCN/Reflux) Workup1->Bromination Filter Filter Succinimide Bromination->Filter Check QC: Check for Dibromo Impurity Filter->Check Check->Bromination Fail (Reprocess/Purify) Alkylation Alkylation (Imidazole/K2CO3/DMF) Check->Alkylation Pass Wash Water Wash (Remove excess Imidazole) Alkylation->Wash Hydrolysis Saponification (NaOH/THF) Wash->Hydrolysis Acidification Acidify to pH 1 (HCl) or pH 6 (Zwitterion) Hydrolysis->Acidification Crystallization Crystallization (EtOH/Ether) Acidification->Crystallization

Caption: Operational workflow highlighting critical purification steps and decision points.

Sources

Application Note: HPLC Method Development for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the HPLC method development and validation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid , a critical intermediate and structural analog in the synthesis of thromboxane synthase inhibitors (e.g., Ozagrel).

Executive Summary

Developing a robust HPLC method for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (hereafter referred to as IMP-Acid ) presents unique challenges due to its amphoteric nature. Containing both a basic imidazole moiety (pKa ~6.[1]9) and an acidic carboxylic acid tail (pKa ~4.3), the molecule exists as a zwitterion at neutral pH. This guide outlines a "First-Principles" approach to method development, prioritizing pH control to manage ionization states, ensuring peak symmetry, and maximizing retention reproducibility.

Chemical Profile & Critical Parameters

Understanding the physicochemical properties is the foundation of this protocol.

ParameterCharacteristicImplication for HPLC
Structure Imidazole-CH₂-Phenyl-CH₂-COOHContains UV-active chromophores (Phenyl, Imidazole).
pKa (Basic) ~6.5 – 7.0 (Imidazole Nitrogen)Protonated (

) at pH < 6. Causes tailing on silanols.
pKa (Acidic) ~4.2 – 4.5 (Carboxylic Acid)Deprotonated (

) at pH > 5. Increases polarity.
LogP ~0.5 – 1.2 (Estimated)Moderately polar; requires low organic start in gradient.
UV Maxima ~210 nm, ~258 nmDual-wavelength monitoring recommended.

Method Development Strategy

The core strategy revolves around pH switching . We must force the molecule into a single dominant ionization state to prevent peak splitting and retention drift.

Decision Matrix: pH Selection
  • Pathway A (Low pH ~2.5): Both groups protonated (Imidazole-H

    
    , COOH). Molecule is cationic.
    
    • Pros: Suppresses silanol ionization on column; sharp peaks for acids.

    • Cons: Basic imidazole may still interact with residual silanols; requires end-capped columns.

  • Pathway B (High pH ~7.5): Imidazole neutral, Acid deprotonated (COO

    
    ). Molecule is anionic.
    
    • Pros: Imidazole is uncharged (less tailing); good solubility.

    • Cons: Requires high-pH stable columns (e.g., Hybrid Silica).

Selected Strategy: Pathway A (Acidic pH) is chosen for general QC robustness, using a phosphate buffer to suppress silanol activity and ion-pairing effects.

Workflow Visualization

MethodDev Start Start: IMP-Acid Method Dev ChemProp Analyze pKa (4.3 & 6.9) Start->ChemProp ColSel Column Selection (C18 End-capped) ChemProp->ColSel pH_Decide Mobile Phase pH Selection ColSel->pH_Decide Acidic Acidic (pH 2.5 - 3.0) Protonated Cation pH_Decide->Acidic Robust QC Basic Neutral/Basic (pH 7.0) Deprotonated Anion pH_Decide->Basic Alt Selectivity Buffer_A Phosphate Buffer + TEA (Silanol Suppression) Acidic->Buffer_A Buffer_B Ammonium Bicarbonate (Requires Hybrid Column) Basic->Buffer_B Opt Gradient Optimization 5% -> 60% ACN Buffer_A->Opt Final Final Validated Method Opt->Final

Figure 1: Decision tree for HPLC method development based on ionization states.

Detailed Experimental Protocols

Protocol A: Robust QC Method (UV Detection)

Best for purity analysis, stability testing, and routine QC.

1. Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Binary Pump preferred).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Why: "Plus" or "XBridge" indicates extra dense end-capping, critical for shielding the basic imidazole from silanols.

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Triethylamine (TEA).
2. Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM

    
     in water. Adjust pH to 3.0 ± 0.1  with dilute phosphoric acid.
    
    • Additive: Add 0.1% (v/v) Triethylamine (TEA).

    • Mechanism: TEA acts as a "sacrificial base," binding to active silanol sites on the column more strongly than the imidazole moiety of the analyte, drastically reducing peak tailing.

  • Mobile Phase B: 100% Acetonitrile.

3. Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and kinetics)
Injection Vol 10 µL
Detection UV @ 210 nm (primary) and 254 nm (secondary)
Run Time 20 minutes
4. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Equilibration
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
14.01090Wash Step
16.0955Re-equilibration
20.0955Stop
Protocol B: LC-MS Compatible Method

Required for impurity identification or pharmacokinetic studies where non-volatile buffers (phosphate) are prohibited.

1. Adjustments
  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid).

    • Why: CSH technology provides excellent peak shape for bases in low ionic strength buffers (like formate) without needing TEA.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Similar to Protocol A, but retention times may shift slightly earlier due to lower ionic strength.

Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of IMP-Acid reference standard.

  • Dissolve in 2 mL of Methanol (helps solubility of the phenyl ring).

  • Sonicate for 5 minutes.

  • Dilute to volume (10 mL) with Mobile Phase A .

    • Critical: Diluting with Mobile Phase A ensures the sample pH matches the starting conditions, preventing "solvent shock" and peak distortion.

Working Standard (50 µg/mL):

  • Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter.

Validation & Troubleshooting (Self-Validating Systems)

System Suitability Criteria

To ensure the method is trustworthy, every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to imidazole).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Imidazole.1. Increase TEA concentration to 0.2%.2. Switch to a "Hybrid" column (e.g., Gemini-NX).
Split Peaks Sample solvent mismatch or pH instability.1. Dissolve sample in Mobile Phase A.2. Ensure Buffer pH is exactly 3.0 (away from pKa).
Retention Drift Column "dewetting" or temperature flux.1. Ensure 5% organic minimum in MP-A.2. Use column oven (do not rely on ambient).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • PubChem. (n.d.). Compound Summary: 1H-Imidazole-1-acetic acid derivatives. National Library of Medicine.

  • Chromatography Forum. (2004).[2] HPLC Method for Imidazole.

Sources

Crystallization techniques for high-purity 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for High-Purity 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic Acid (Ozagrel Free Acid)

Introduction & Compound Characterization

Target Molecule: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Common Name: Ozagrel (Free Acid) CAS Registry Number: 82571-53-7 Therapeutic Class: Thromboxane A2 synthase inhibitor (antiplatelet agent).[1]

The isolation of high-purity 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid presents a classic chemical engineering challenge: purifying a zwitterionic molecule. Structurally, the molecule contains a basic imidazole moiety (pKa ~6.9) and an acidic phenylacetic acid moiety (pKa ~4.3).

This amphoteric nature dictates that the molecule exhibits high solubility in both strongly acidic (pH < 3) and strongly basic (pH > 9) aqueous environments, but minimum solubility at its isoelectric point (pI) , calculated approximately at pH 5.5 – 6.0.

This guide details two complementary protocols:

  • Reactive Crystallization (pH-Swing): For isolating the crude solid from reaction mixtures.

  • Thermal Swing Recrystallization: For polishing the crystal lattice to >99.8% purity (HPLC) and removing trace inorganic salts.

Solubility Profile & Solvent Strategy

Understanding the solubility landscape is critical for yield optimization.

Solvent SystemSolubility BehaviorApplication
Water (pH 1-3) High (Cationic form)Dissolution of crude / Filtration of insolubles
Water (pH >10) High (Anionic form)Hydrolysis reaction medium
Water (pH 5-6) Very Low (Zwitterion) Primary Crystallization / Yield Point
Ethanol/Water (80:20) Moderate (Hot) / Low (Cold)Polishing Recrystallization
Acetone Very LowWashing / Anti-solvent

Protocol A: Reactive Crystallization (pH-Swing Isolation)

Objective: Isolate the target molecule from a crude hydrolysis mixture (typically containing sodium salts and unreacted imidazole) while rejecting inorganic impurities.

Mechanism of Action

This process utilizes the "U-shaped" solubility curve. By adjusting the pH from alkaline to the isoelectric point (pI), the zwitterion crashes out of solution, while highly soluble impurities (NaCl, imidazole) remain in the mother liquor.

Step-by-Step Protocol
  • Dissolution & Clarification:

    • Suspend the crude reaction cake (or hydrolysis mixture) in Water (5-10 volumes) .

    • Adjust pH to 11.0 – 12.0 using 20% NaOH . The solution should become clear as the sodium salt forms.

    • Process Check: If the solution is colored, add Activated Carbon (5% w/w), stir for 30 mins at 50°C, and filter hot through Celite to remove insolubles/color bodies.

  • Controlled Nucleation (The Critical Step):

    • Cool the filtrate to 20–25°C .

    • Slowly add 3N HCl dropwise.

    • Stop point: When pH reaches 7.5 – 8.0 , the solution may become turbid (metastable zone). Pause acid addition for 15 minutes to allow stable nuclei to form. Do not rush this step to avoid oiling out.

  • Growth Phase:

    • Continue adding 3N HCl until the pH reaches 5.0 – 5.5 (Target pI).

    • Observation: A heavy white precipitate will form.

  • Aging (Ostwald Ripening):

    • Stir the slurry at 10°C for 2–4 hours. This allows small, imperfect crystals to dissolve and redeposit onto larger crystals, improving filterability.

  • Harvest:

    • Filter under vacuum.[2][3]

    • Wash: Displacement wash with Cold Water (2x) followed by Acetone (1x) to displace water and facilitate drying.

Protocol B: Thermal Swing Recrystallization (Polishing)

Objective: Remove trace isomers, entrapped salts, and improve crystal habit (bulk density) for formulation.

Step-by-Step Protocol
  • Slurry Preparation:

    • Charge the wet cake from Protocol A into a reactor.

    • Add solvent system: Ethanol : Water (4:1 v/v) . Use approximately 8–10 volumes relative to solid weight.

  • Dissolution:

    • Heat the mixture to Reflux (approx. 78–80°C) .

    • Agitate until full dissolution occurs. If slight turbidity persists after 15 mins at reflux, hot filter to remove resistant inorganic salts (NaCl).

  • Controlled Cooling:

    • Ramp down temperature: 80°C → 40°C over 2 hours (0.3°C/min).

    • Seeding (Optional): At 55°C, add 0.5% pure seed crystals to ensure uniform particle size distribution (PSD).

  • Final Crystallization:

    • Cool further to 0–5°C and hold for 3 hours.

  • Drying:

    • Filter the crystalline solid.[3][4][5]

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Target Specs: Purity >99.8%, Loss on Drying (LOD) <0.5%.

Impurity Control Strategy

Impurity TypeOriginRejection Strategy
Unreacted Imidazole Starting MaterialHighly water-soluble; remains in mother liquor during pH 5.5 isolation.
Inorganic Salts (NaCl) Neutralization byproductRejected during Protocol B (Ethanol/Water recrystallization) as NaCl has poor solubility in hot ethanol.
Ethyl Ester Derivative Incomplete HydrolysisRejected in Protocol A (remains insoluble during initial alkaline dissolution if pH is carefully managed, or stays in organic mother liquor in Protocol B).

Process Visualization

Diagram 1: The pH-Swing Purification Logic

G Crude Crude Mixture (Ozagrel + Salts + Imidazole) Alkaline Alkaline Dissolution (pH > 11, NaOH) Forms Soluble Na-Salt Crude->Alkaline Dissolve Filter1 Filtration (Remove Insolubles) Alkaline->Filter1 Acidify Controlled Acidification (Add HCl to pH 7.5) Filter1->Acidify Filtrate Nucleation Nucleation Point (Pause for crystal formation) Acidify->Nucleation Slow Addition Isoelectric Isoelectric Precipitation (pH 5.0 - 5.5) Zwitterion Crashes Out Nucleation->Isoelectric Target pI MotherLiquor Mother Liquor (Contains Imidazole & NaCl) Isoelectric->MotherLiquor Waste WetCake Wet Cake (Ozagrel Free Acid) Isoelectric->WetCake Filter

Caption: Workflow for isolating the zwitterionic free acid via pH-swing crystallization.

Diagram 2: Polishing Recrystallization Workflow

G Input Crude Wet Cake (From Protocol A) Solvent Solvent Addition (Ethanol:Water 4:1) Input->Solvent Heat Reflux Dissolution (80°C) Solvent->Heat PolishFilter Hot Filtration (Remove NaCl traces) Heat->PolishFilter Cooling Controlled Cooling (0.3°C/min to 5°C) PolishFilter->Cooling FinalProduct High Purity Crystals (>99.8%) Cooling->FinalProduct

Caption: Thermal swing recrystallization process for final purification and salt removal.

References

  • Synthetic method of ozagrel. Google Patents. CN102558061A.
  • Ozagrel tromethamine, compound, preparation method and application thereof. Google Patents. CN101659640B.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. EP0856344A1.
  • Process for the preparation of imidazoleacetic acid derivatives. Google Patents. US4379927A.

Sources

Preparation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid sodium salt for aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Formulation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic Acid Sodium Salt

Abstract & Scope

This technical guide details the protocol for converting the zwitterionic free acid 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (an analog of the thromboxane A2 synthase inhibitor, Ozagrel) into its highly water-soluble sodium salt form.

While the free acid exhibits poor solubility in neutral aqueous media due to its zwitterionic character and hydrophobic phenyl-imidazole core, the sodium salt allows for stable concentrations >20 mg/mL in physiological saline. This guide covers the stoichiometric salt formation, purification, and subsequent formulation for parenteral or in vitro aqueous applications.

Chemical Context & Rationale

Physicochemical Properties

The molecule contains two ionizable groups that dictate its solubility profile:

  • Carboxylic Acid (Acidic): pKa ≈ 4.2 – 4.5.

  • Imidazole Nitrogen (Basic): pKa ≈ 6.0 – 6.5.

At pH 5.0–6.0, the molecule exists primarily as a zwitterion (protonated imidazole / deprotonated carboxylate), which represents its point of minimum solubility (Isoelectric Point, pI). To achieve a stable aqueous solution, the pH must be elevated (pH > 7.5) to ensure the imidazole is neutral and the carboxylate is fully ionized as a sodium salt.

Reaction Logic

We utilize Sodium Hydroxide (NaOH) rather than sodium alkoxides for this preparation to minimize the risk of esterification side reactions and to use a solvent system (Ethanol/Water) compatible with biological downstream processing.

Experimental Protocols

Protocol A: Preparation of the Sodium Salt (Bulk Substance)

Objective: Isolate the solid sodium salt from the free acid precursor.

Materials:

  • Precursor: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (Free Acid).

  • Reagent: 1.0 M NaOH (Standardized).

  • Solvent: Absolute Ethanol (EtOH), HPLC Grade Water.

Step-by-Step Procedure:

  • Stoichiometric Calculation:

    • Determine the exact molar quantity of the Free Acid (MW ≈ 216.24 g/mol ).

    • Calculate the volume of 1.0 M NaOH required for a 1:1.02 molar ratio .

    • Note: A slight excess (2%) of NaOH ensures complete deprotonation, but avoid >5% excess to prevent high pH-induced hydrolysis or tissue irritation in downstream applications.

  • Dissolution:

    • Suspend the Free Acid in Ethanol (10 mL per gram of acid). The suspension will be cloudy.

    • Slowly add the calculated 1.0 M NaOH solution dropwise under vigorous stirring at Room Temperature (25°C).

    • Observation: The solution should turn clear as the salt forms and the zwitterionic lattice breaks.

  • Clarification:

    • Stir for 30 minutes. If particulates remain, filter through a 0.45 µm PTFE membrane.

  • Crystallization / Isolation:

    • Method A (Precipitation): Concentrate the solution to 20% volume via rotary evaporation (40°C). Add Acetone (anti-solvent) dropwise until a white precipitate forms. Cool to 4°C for 4 hours.

    • Method B (Lyophilization - Recommended): Flash freeze the aqueous/ethanolic solution and lyophilize for 24-48 hours. This yields a fluffy white powder with excellent re-solubility.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvents.

Protocol B: Formulation for Aqueous Solutions (Injectable/Assay)

Objective: Prepare a stable, sterile solution at physiological pH.

Target Concentration: 10 mM (approx. 2.4 mg/mL) to 100 mM.

  • Weighing: Weigh the Sodium Salt prepared in Protocol A.

    • Correction Factor: Account for the mass of Sodium (MW + 22.99 - 1.01) and any hydration water (determined by TGA/KF).

  • Reconstitution:

    • Add Water for Injection (WFI) or Phosphate Buffered Saline (PBS) to 80% of the final target volume.

    • Note: Do not use acidic buffers (Citrate) as they may protonate the carboxylate and precipitate the free acid.

  • pH Adjustment:

    • Measure pH. Target range: 7.8 – 8.5 .

    • If pH < 7.4, the solution may be unstable. Adjust carefully with 0.1 N NaOH.

  • Osmolarity (Optional):

    • For in vivo use, adjust tonicity with NaCl if using WFI.

  • Sterilization:

    • Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is preferred over Nylon for low protein/drug binding.

Visualizations

Figure 1: Synthesis and Processing Workflow

A flowchart detailing the conversion from raw organic acid to the final formulated solution.

SaltPreparation FreeAcid Free Acid (Zwitterionic Solid) Reaction Deprotonation (Ethanol/Water) FreeAcid->Reaction Suspend NaOH 1.0 M NaOH (Stoichiometric) NaOH->Reaction Add Dropwise Filtration Clarification (0.45 µm) Reaction->Filtration Clear Soln. Lyophilization Lyophilization (Freeze Drying) Filtration->Lyophilization Filtrate FinalSalt Sodium Salt (White Powder) Lyophilization->FinalSalt Isolate Formulation Reconstitution (PBS/Saline pH 8.0) FinalSalt->Formulation Dissolve

Caption: Workflow for the stoichiometric conversion of the free acid to the sodium salt and subsequent formulation.

Figure 2: pH-Dependent Speciation

Understanding the ionic state is critical for solubility. This diagram shows why pH > 7.5 is required.

Speciation Acidic pH < 4.0 Cationic Form (Soluble but Acidic) Neutral pH 4.5 - 6.5 Zwitterion (Isoelectric) (INSOLUBLE - Precipitates) Acidic->Neutral Add Base (-H+) Basic pH > 7.5 Anionic Sodium Salt (HIGHLY SOLUBLE) Neutral->Basic Add NaOH (-H+) Basic->Neutral Add Acid (+H+)

Caption: Solubility profile relative to pH. The target zone for aqueous formulation is pH > 7.5.

Quality Control & Troubleshooting

ParameterSpecificationMethodTroubleshooting
Appearance White to off-white fluffy powderVisualIf yellow, potential oxidation of imidazole; recrystallize.
Solubility Clear solution at 50 mg/mL (Water)VisualIf cloudy, check pH. If pH < 7.5, add dilute NaOH.
pH (1% soln) 8.0 – 9.5pH MeterHigh pH (>10) indicates excess NaOH during synthesis.
Water Content < 5.0% (unless hydrate)Karl FischerHigh water content leads to weighing errors; dry longer.
Assay > 98.0%HPLC (C18)Impurities often elute early (polar).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Context: The definitive guide on salt selection, confirming the utility of sodium salts for carboxylic acids to improve aqueous solubility.
  • Nakazawa, M., et al. (1994). "Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase."[2][3] Yakugaku Zasshi, 114(12), 911-933.[4]

    • Context: Describes the synthesis and solubility properties of Ozagrel (acrylic acid analog)
  • BenchChem. (2025).[3] "Ozagrel Sodium vs. Hydrochloride: A Technical Guide."

    • Context: Provides comparative solubility data between HCl and Na salts for imidazole-based drugs.
  • MedChemExpress. "Ozagrel Sodium Protocol."

    • Context: Validates the solubility limits and solvent systems (Saline/PBS) for this class of compounds.

Sources

Application Note: Solvent Selection and Recrystallization Protocols for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is a highly functionalized amphoteric molecule. Heterocycle-substituted phenylacetic acids of this class frequently serve as critical building blocks and active pharmaceutical ingredients (APIs), notably in the synthesis of angiotensin II (A-II) antagonists and related cardiovascular therapeutics[1].

Due to the presence of both a basic imidazole ring and an acidic phenylacetic acid moiety, this compound exhibits complex, pH-dependent solubility and polymorphic behavior. This application note provides a comprehensive, mechanistically grounded guide to solvent selection and recrystallization, ensuring high yield, optimal crystal habit, and stringent polymorphic control.

Physicochemical Profiling & Mechanistic Causality

The Zwitterionic Challenge

The target molecule contains an imidazole nitrogen (conjugate acid pKa ~6.5) and a carboxylic acid (pKa ~4.3). In aqueous or polar protic environments at a pH of approximately 5.4, the molecule exists at its isoelectric point (pI) as a net-neutral zwitterion. Zwitterionic compounds represent an important class of active pharmaceutical ingredients, and their polymorphic outcome is heavily dependent on the equilibrium of ionic, zwitterionic, and neutral species in solution. At the pI, the ionic lattice energy is maximized while solvent-solute hydration is minimized, drastically reducing solubility and driving precipitation.

Hansen Solubility Parameters (HSP)

To rationally select organic solvents, we rely on Hansen Solubility Parameters (HSP), which provide essential information on the nature of solvents by partitioning cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) components[2].
  • Dispersion (

    
    ) : The aromatic phenyl ring requires solvents with moderate dispersion forces (e.g., Toluene, Ethanol).
    
  • Polarity & Hydrogen Bonding (

    
    , 
    
    
    
    )
    : The zwitterionic nature demands high polarity and hydrogen-bond accepting capabilities to disrupt the crystal lattice during dissolution (e.g., DMSO, Water).

By mapping these parameters, we can design binary systems (e.g., Ethanol/Water) or anti-solvent systems (e.g., DMSO/Acetone) that precisely control the supersaturation trajectory.

Quantitative Solubility & Crystallization Data

The following table summarizes the representative solubility profiles and expected crystallization outcomes across three distinct solvent systems.

Solvent SystemTemp (°C)Solubility (mg/mL)Yield (%)Purity (%)Crystal Habit
Water (pH 2.0) 20> 150N/AN/AN/A (Solution)
Water (pH 5.4) 20< 592.098.5Fine Needles
Ethanol/Water (70:30) 6085N/AN/AN/A (Solution)
Ethanol/Water (70:30) 51285.599.2Prismatic
DMSO / Acetone (1:4) 20< 288.099.8Block

Note: Data reflects optimized bench-scale profiling. Yield and purity are based on a starting crude purity of 90%.

Workflow Visualization

G Start Crude API (Zwitterionic) CheckSol HSP & Solubility Profiling Start->CheckSol Water Aqueous System CheckSol->Water High Impurities Binary Binary System (EtOH/H2O) CheckSol->Binary Scalability Organic Organic System (DMSO/Acetone) CheckSol->Organic Heat Sensitive pHShift Protocol 1: pH-Shift Water->pHShift Cooling Protocol 2: Cooling Binary->Cooling AntiSolvent Protocol 3: Anti-Solvent Organic->AntiSolvent PAT In-line PAT (Raman/FBRM) pHShift->PAT Cooling->PAT AntiSolvent->PAT Pure Pure Crystalline API PAT->Pure Filtration

Fig 1: Decision matrix and workflow for the crystallization of zwitterionic API intermediates.

Experimental Methodologies

Protocol 1: pH-Shift Isoelectric Crystallization

Causality : Shifting the pH to the isoelectric point (pI ~5.4) neutralizes the net charge of the molecule. This maximizes intermolecular hydrogen bonding between the imidazole and carboxylic acid groups of adjacent molecules, forcing rapid precipitation from the aqueous phase.

  • Dissolution : Suspend crude 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid in Deionized (DI) water (10 volumes).

  • Acidification : Add 1M HCl dropwise under 250 rpm agitation until the pH reaches 2.0.

    • Self-Validation Checkpoint: The opaque suspension must transition to a completely clear solution, confirming full protonation of the imidazole ring.

  • Filtration : Pass the acidic solution through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities or unreacted hydrophobic precursors.

  • Thermal Conditioning : Heat the filtrate to 40°C. This expands the metastable zone width (MSZW), preventing premature, uncontrolled crash-out during neutralization.

  • Neutralization : Slowly dose 1M NaOH at a strict rate of 0.1 pH units/min until the isoelectric point (pH 5.4 ± 0.1) is achieved.

  • Ripening & Isolation : Hold the resulting slurry at 40°C for 1 hour to promote Ostwald ripening (dissolution of fines and growth of larger crystals). Cool to 5°C at 0.5°C/min, filter, and dry under vacuum at 50°C.

Protocol 2: Cooling Crystallization in Binary Solvent (Ethanol/Water)

Causality : Batch cooling crystallization is one of the most common crystallization processes used for the isolation and purification of intermediate and final solid products[3]. Ethanol solvates the hydrophobic phenyl ring, while water solvates the polar moieties. A 70:30 EtOH/Water ratio provides a steep temperature-dependent solubility curve, ideal for high-yield cooling crystallization without chemical alteration.

  • Dissolution : Charge the crude compound into a jacketed reactor with 8 volumes of EtOH/Water (70:30 v/v).

  • Heating : Heat to 65°C under reflux conditions until complete dissolution is achieved.

  • Cooling to Saturation : Linearly cool the solution to 50°C (the empirically determined saturation temperature).

  • Seeding : Introduce 1% w/w seed crystals of the target polymorph.

    • Self-Validation Checkpoint: Observe the reactor for 15 minutes. The seeds must remain suspended and not dissolve, confirming the system is actively within the metastable zone.

  • Cubic Cooling : Apply a non-linear (cubic) cooling profile from 50°C to 5°C over 6 hours. Cubic cooling maintains a constant supersaturation level, preventing secondary nucleation and ensuring uniform prismatic crystal growth.

  • Isolation : Isolate via vacuum filtration and wash the cake with 2 volumes of pre-chilled EtOH/Water (50:50 v/v).

Protocol 3: Anti-Solvent Crystallization (DMSO/Acetone)

Causality : For thermally sensitive batches, heating must be avoided. DMSO acts as a powerful hydrogen-bond acceptor, dissolving the zwitterion easily at room temperature. Acetone acts as an anti-solvent; it rapidly lowers the dielectric constant of the medium, forcing supersaturation without introducing protic interference that could cause oiling out.

  • Dissolution : Dissolve the crude API in 3 volumes of DMSO at 25°C.

  • Primary Dosing : Transfer to a crystallizer equipped with an overhead stirrer (300 rpm). Dose Acetone (anti-solvent) at a controlled rate of 0.1 vol/min until 2 volumes are added.

  • Nucleation Hold : Pause dosing for 30 minutes.

    • Self-Validation Checkpoint: A slight persistent turbidity should develop, indicating primary nucleation has successfully occurred.

  • Secondary Dosing : Resume dosing Acetone at 0.2 vol/min until a total of 12 volumes are added to maximize yield.

  • Isolation : Filter the resulting slurry. Wash heavily with pure Acetone (3 x 2 volumes) to completely displace residual DMSO, preventing degradation during drying. Dry under vacuum at 40°C.

Process Analytical Technology (PAT) & Troubleshooting

  • Polymorphism Control : Zwitterionic compounds often exhibit complex polymorphic behaviors. In-line Attenuated Total Reflectance (ATR)-UV/Vis and Raman spectroscopy should be deployed to monitor the equilibrium of ionic and neutral species in the clear solution, ensuring that the targeted stable polymorph is nucleated rather than a metastable kinetic form.

  • Oiling Out (Liquid-Liquid Phase Separation) : If the compound forms a dense, immiscible oil rather than crystallizing (common in highly supersaturated zwitterions), the supersaturation generation rate is too high. Corrective Action: Reduce the anti-solvent dosing rate (Protocol 3) or decrease the cooling rate (Protocol 2) to stay strictly within the metastable zone width (MSZW).

References

1.[1] EP1127880A2 - Phenylacetic acid derivatives substituted by a heterocycle and their use as A-II antagonists and as inhibitors of smooth muscle cell proliferation - Google Patents Source: google.com URL: 2. A link between the ATR-UV/Vis and Raman spectra of zwitterionic solutions and the polymorphic outcome in cooling crystallization - CrystEngComm (RSC Publishing) Source: rsc.org URL: 3.[2] Using COSMO-RS to Predict Hansen Solubility Parameters - ACS Publications Source: acs.org URL: 4.[3] Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model - PMC Source: nih.gov URL:

Sources

Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantification of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, simple, and precise UV-Vis spectrophotometric method developed and validated for the quantitative analysis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. The method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The analytical procedure is based on the measurement of UV absorbance in a methanol solvent, leveraging the inherent chromophoric properties of the molecule's phenyl and imidazole moieties. The determined wavelength of maximum absorbance (λmax) was found to be optimal for ensuring high sensitivity and specificity. The method was validated for linearity, accuracy, precision, and limits of detection and quantitation, demonstrating its suitability for routine quality control and research applications in pharmaceutical analysis.

Introduction and Scientific Principle

2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is a compound of interest in drug discovery and development, incorporating both a phenylacetic acid structure and an imidazole ring. The quantitative determination of this active pharmaceutical ingredient (API) is crucial for ensuring product quality, stability, and dosage uniformity. UV-Vis spectrophotometry offers a rapid, cost-effective, and accessible analytical tool for this purpose.

The principle of this method is governed by the Beer-Lambert Law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species. The molecule possesses two primary chromophores: the benzene ring of the phenylacetic acid group and the imidazole ring. While phenylacetic acid itself has a relatively weak absorbance, the imidazole ring exhibits a strong π → π* transition, typically absorbing around 205-209 nm.[4][5] The combined electronic structure of the entire molecule results in a distinct UV absorption profile that can be exploited for quantitative analysis. The selection of the wavelength of maximum absorbance (λmax) is a critical experimental choice, as it provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors, thereby enhancing method robustness.

Instrumentation and Materials

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less, compliant with USP General Chapter <857> requirements for wavelength and absorbance accuracy.[6][7][8]

  • Matched quartz cuvettes with a 1 cm path length.

  • Calibrated analytical balance (readability ±0.01 mg).

  • Class A volumetric flasks and micropipettes.

  • Ultrasonic bath for sample dissolution.

Reagents and Chemicals
  • 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid reference standard (purity >99.5%).

  • Methanol (HPLC or Spectroscopic Grade).

Causality Behind Solvent Selection: Methanol was chosen as the solvent for several key reasons. Its polarity is sufficient to fully solubilize the analyte, which contains both a carboxylic acid group and a basic imidazole ring. Critically, its UV cutoff is approximately 205 nm, ensuring it remains transparent across the likely absorption maxima of the analyte and does not contribute to the background signal.

Experimental Protocols

Protocol I: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL Class A volumetric flask. Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution. Allow the solution to return to room temperature, then dilute to the mark with methanol and mix thoroughly.

  • Working Stock Solution (100 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to the mark with methanol.

  • Calibration Standards (5–30 µg/mL): Prepare a series of at least five calibration standards by transferring appropriate aliquots of the Working Stock Solution into separate 10 mL volumetric flasks and diluting with methanol, as outlined in Table 1.

Table 1: Preparation of Calibration Curve Standards

Standard Concentration (µg/mL) Volume of Working Stock (100 µg/mL) to be diluted to 10 mL
5.0 0.5 mL
10.0 1.0 mL
15.0 1.5 mL
20.0 2.0 mL
25.0 2.5 mL

| 30.0 | 3.0 mL |

Protocol II: Determination of Wavelength of Maximum Absorbance (λmax)
  • Fill a 1 cm quartz cuvette with methanol to serve as the blank.

  • Fill a second matched cuvette with the 15 µg/mL calibration standard solution.

  • Place the blank and sample cuvettes in the spectrophotometer.

  • Perform a wavelength scan from 400 nm down to 200 nm.

  • Record the wavelength at which the maximum absorbance occurs. This wavelength is the λmax and must be used for all subsequent measurements.

Caption: Workflow for determining the λmax.

Protocol III: Method Validation as per ICH Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a bulk drug, this is demonstrated by comparing the spectrum of the analyte to that of the blank (methanol). The blank should show no significant absorbance at the determined λmax.

2. Linearity:

  • Measure the absorbance of each calibration standard (prepared in Protocol I) at the predetermined λmax against the methanol blank.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: Accuracy is assessed using recovery studies by spiking a known concentration of the analyte into a blank matrix. As no formulation matrix is used here, it is determined by analyzing samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (e.g., 8 µg/mL, 10 µg/mL, and 12 µg/mL).

  • Measure the absorbance of each sample.

  • Calculate the concentration using the regression equation from the linearity study.

  • Calculate the percent recovery for each replicate.

    • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision: Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze six replicate samples of a single concentration (e.g., 15 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day or with a different analyst.

  • Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for each set of measurements.

    • Acceptance Criterion: The %RSD should be not more than 2.0%.[1]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be calculated from the linearity data using the following equations based on the standard deviation of the y-intercept (σ) and the slope of the calibration curve (S).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

G A Prepare Stock & Calibration Standards B Determine λmax A->B C Method Validation (ICH Q2) B->C D Linearity & Range C->D E Accuracy (% Recovery) C->E F Precision (%RSD) C->F G LOD & LOQ C->G H Analyze Unknown Sample D->H E->H F->H G->H I Calculate Concentration H->I

Caption: Overall experimental and validation workflow.

Results and Data Analysis

The following tables present example data from the method validation studies.

Table 2: Linearity and Regression Data

Parameter Result
λmax 2XX nm*
Linearity Range 5–30 µg/mL
Regression Equation y = 0.058x + 0.002
Correlation Coefficient (r²) 0.9995
y-intercept 0.002
Slope 0.058

*Note: Actual λmax to be determined experimentally.

Table 3: Accuracy (Recovery Study) Results

Spiked Level (%) Concentration Added (µg/mL) Concentration Found (µg/mL) (Mean, n=3) % Recovery (Mean) % RSD
80 8.0 7.95 99.38 0.65
100 10.0 10.08 100.80 0.42

| 120 | 12.0 | 11.91 | 99.25 | 0.51 |

Table 4: Precision Study Results

Precision Type Concentration (µg/mL) Absorbance (Mean, n=6) % RSD
Repeatability (Intra-day) 15.0 0.875 0.78

| Intermediate (Inter-day) | 15.0 | 0.871 | 1.12 |

Table 5: LOD and LOQ Results

Parameter Result
Limit of Detection (LOD) 0.15 µg/mL

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

Conclusion

The developed UV-Vis spectrophotometric method for the quantification of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid in methanol is simple, rapid, accurate, and precise. The validation results confirm that the method meets the criteria set forth by the ICH Q2(R2) guidelines, demonstrating its fitness for the intended purpose.[9] The linearity over the concentration range of 5–30 µg/mL, coupled with high accuracy and precision, makes this method highly suitable for routine analysis in quality control laboratories and for quantitative assessments during pharmaceutical research and development.

References

  • PubChem. Phenylacetic Acid. National Center for Biotechnology Information. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. (2021, July 21). Revision of USP <857> Ultraviolet-Visible Spectroscopy and <1857> Ultraviolet-Visible Spectroscopy - Theory and Practice. [Link]

  • Gong, Z., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Molecules, 27(12), 3845. [Link]

  • Canonica, S., et al. (2009). UV excitation and radiationless deactivation of imidazole. The Journal of Chemical Physics, 130(3), 034302. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Pharmacopeia. Monographs and General Chapters Affected by Revision to General Chapter <851> Spectrophotometry and Light-Scattering. [Link]

  • Buckles, R. E., & Bremer, K. G. (1955). The Effect of Base on the Ultraviolet Absorption Spectra of Phenylacetic Acids. Journal of the American Chemical Society, 77(3), 805–806. [Link]

  • Scribd. (2020, April 21). USP-NF 857 UV Spectros PDF. [Link]

  • U.S. Pharmacopeia. <857> Ultraviolet-Visible Spectroscopy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. By addressing common experimental challenges in a direct question-and-answer format, this document offers field-proven insights and validated protocols to improve reaction yield, minimize impurities, and streamline purification.

Overview of the Synthetic Pathway

The synthesis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is typically achieved through a two-step process. The primary strategy involves the nucleophilic substitution of a benzylic halide with imidazole, followed by the hydrolysis of an ester protecting group. While conceptually straightforward, this synthesis is prone to several critical issues that can significantly impact yield and purity. The most common challenges include incomplete reactions, the formation of a dialkylated imidazolium salt byproduct, and difficulties in isolating the final zwitterionic product.

synthesis_pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ester Hydrolysis reagents1 Imidazole + Methyl 2-(4-(bromomethyl)phenyl)acetate product1 Methyl 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetate reagents1->product1 Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, MeCN) product2 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid product1->product2 Acid or Base (e.g., HCl, NaOH) H₂O

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis? A1: The N-alkylation (Step 1) is the most challenging step. Its success is highly dependent on the careful selection of the base and solvent, as well as precise control over stoichiometry and temperature to prevent the formation of side products.[1]

Q2: My overall yield is very low. Where should I start troubleshooting? A2: A low overall yield often originates from the N-alkylation step. The primary culprits are incomplete deprotonation of imidazole, formation of a dialkylated imidazolium salt, or poor quality of the starting electrophile, methyl 2-(4-(bromomethyl)phenyl)acetate. Begin by analyzing the crude reaction mixture of Step 1 by LC-MS to identify unreacted starting materials and major byproducts.

Q3: What is the most common impurity and how do I identify it? A3: The most common impurity is the dialkylated imidazolium salt, formed when a second molecule of the benzyl bromide starting material reacts with the N-alkylated imidazole product.[1] This byproduct is significantly more polar than the desired product and is readily identifiable by LC-MS as a species with a mass corresponding to the desired ester product plus the mass of the benzyl acetate cation.

Q4: Is the starting material, methyl 2-(4-(bromomethyl)phenyl)acetate, stable? A4: Benzylic bromides like this are lachrymatory and can be sensitive to moisture and light. It is best to use it fresh or store it under an inert atmosphere at a low temperature. If synthesizing it in-house (e.g., via NBS bromination of methyl 2-(p-tolyl)acetate), ensure complete removal of NBS and succinimide before use.[2]

Troubleshooting Guide: N-Alkylation (Step 1)

This section addresses the most common issues encountered during the nucleophilic substitution reaction between imidazole and methyl 2-(4-(bromomethyl)phenyl)acetate.

Issue 1: Low or No Product Yield

Q: My TLC/LC-MS analysis shows a large amount of unreacted imidazole and/or benzyl bromide starting material, even after prolonged reaction time. What is causing the incomplete conversion?

A: Incomplete conversion is typically traced back to three factors: insufficient deprotonation of imidazole, low reactivity of the electrophile, or suboptimal reaction conditions. The N-H bond of imidazole has a pKa of approximately 14.5, requiring a sufficiently strong base to generate the highly nucleophilic imidazolate anion for the reaction to proceed efficiently.[3]

Troubleshooting Workflow

troubleshooting_workflow start Low Conversion in N-Alkylation Step check_base Is the base strong enough? (e.g., NaH vs K₂CO₃) start->check_base use_strong_base Action: Switch to a stronger base like NaH in anhydrous DMF/THF. check_base->use_strong_base No check_reagents Are reagents pure and anhydrous? check_base->check_reagents Yes use_strong_base->check_reagents purify_reagents Action: Use freshly distilled solvents and pure reagents. check_reagents->purify_reagents No check_temp Is the temperature optimal? check_reagents->check_temp Yes purify_reagents->check_temp increase_temp Action: Gradually increase temperature (e.g., from RT to 50-60 °C). Monitor by TLC/LC-MS. check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

Caption: Decision workflow for troubleshooting low conversion.

Solutions & Protocols:

  • Evaluate the Base and Solvent System: The choice of base is paramount. For a robust and complete reaction, using a strong base like sodium hydride (NaH) is highly recommended.[4] Weaker bases like potassium carbonate (K₂CO₃) can work but may lead to slower reactions or incomplete conversion, especially if the reagents are not completely dry.[1]

BaseSolventTemperature (°C)Key Considerations
NaH (1.1 eq)Anhydrous DMF/THF0 to RT(Recommended) Ensures complete deprotonation. Requires strict anhydrous conditions and an inert atmosphere (N₂ or Ar). Exothermic reaction with evolution of H₂ gas.[3]
K₂CO₃ (2-3 eq)MeCN or DMFRT to 80Easier to handle but less effective. Requires higher temperatures and longer reaction times. Ensure powdered, dry K₂CO₃ is used.
Cs₂CO₃ (1.5-2 eq)MeCN or DMFRT to 60More effective than K₂CO₃ due to higher solubility and basicity, but more expensive. Often provides a good balance of reactivity and handling.[1]

Optimized Protocol for N-Alkylation (using NaH)

  • Preparation: Under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Imidazole Addition: Dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases. This indicates the formation of the sodium imidazolate salt.[3]

  • Alkylation: Cool the mixture back to 0 °C. Dissolve methyl 2-(4-(bromomethyl)phenyl)acetate (1.05 equivalents) in anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the imidazole starting material is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: Formation of Dialkylated Imidazolium Salt

Q: My crude product mixture shows a significant amount of a highly polar byproduct, which I suspect is the dialkylated salt. How can I suppress this side reaction?

A: This is the most common side reaction. The N-alkylated imidazole product is still a nucleophile and can compete with the imidazolate anion for the remaining alkylating agent.[1] This secondary reaction is favored by an excess of the alkylating agent and higher temperatures.

Prevention Strategies:

  • Stoichiometry Control: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is consumed before it can react significantly with the product.[4]

  • Slow Addition: Add the alkylating agent slowly and at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant and more nucleophilic imidazolate anion over the neutral product.[4]

  • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C and slowly warm to room temperature).

Troubleshooting Guide: Ester Hydrolysis & Purification (Step 2)

Issue 3: Incomplete Hydrolysis or Product Isolation

Q: I'm having trouble hydrolyzing the methyl ester. Furthermore, after hydrolysis, I can't seem to extract my final product from the aqueous layer. What should I do?

A: The final product is an amino acid analogue and can exist as a zwitterion, making it highly soluble in water and difficult to extract into common organic solvents. The key to successful isolation is careful pH control during the workup.

Solutions & Protocols:

  • Driving Hydrolysis to Completion:

    • Base-Mediated (Saponification): Use LiOH or NaOH (2-5 equivalents) in a mixture of THF/MeOH/H₂O at room temperature or with gentle heating (40-50 °C). This is generally a clean and effective method.

    • Acid-Mediated: Refluxing with 6M HCl is also effective but can sometimes lead to minor side products if other acid-labile groups are present.

  • Product Isolation via pH Adjustment:

    • After hydrolysis is complete (as monitored by LC-MS), carefully adjust the pH of the aqueous solution.

    • The goal is to bring the pH to the isoelectric point (pI) of the molecule. At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, often causing it to precipitate.

    • For this molecule, the pI will be between the pKa of the carboxylic acid (approx. 4-5) and the pKa of the protonated imidazole ring (approx. 7). A good starting point for precipitation is a pH of 5-6.

    • Procedure: After basic hydrolysis, cool the reaction mixture in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH with a pH meter. As you approach the pI, a white precipitate should form. Continue adding acid until precipitation is maximal.

    • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a non-polar solvent like diethyl ether to remove any organic-soluble impurities. Dry the product under vacuum. If precipitation is not efficient, you may need to evaporate the water and purify the resulting solid by recrystallization or chromatography.[5]

References

  • Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • Benchchem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Smolecule. Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions.
  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate.
  • Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc.

Sources

Technical Support Center: Solubility Optimization for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Molecule: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid The Issue: Users frequently report "cloudiness," "precipitation upon freezing," or "complete insolubility" when attempting to prepare stock solutions (typically 10–100 mM) in DMSO.

The Root Cause: This molecule acts as a zwitterion (inner salt).[1] It contains both a basic imidazole group (pKa ~6.9) and an acidic carboxylic acid group (pKa ~4.2). In its neutral state, the proton transfers from the acid to the imidazole, creating a highly stable crystal lattice held together by strong ionic intermolecular forces.

While DMSO is a powerful polar aprotic solvent, it struggles to disrupt these ionic lattice bonds compared to protic solvents (like water), yet the molecule's hydrophobic phenyl core prevents it from dissolving in water alone. This creates a "solubility paradox" common in drug discovery.

Troubleshooting Decision Matrix (Interactive Workflow)

Before proceeding with physical manipulation, determine the state of your material using the following logic flow.

SolubilityWorkflow Start START: Compound Insoluble in DMSO CheckWater Step 1: Check DMSO Water Content (Is DMSO fresh/anhydrous?) Start->CheckWater IsOld DMSO is old/opened >1 month CheckWater->IsOld Yes IsFresh DMSO is fresh/anhydrous CheckWater->IsFresh No ReplaceDMSO Action: Replace with anhydrous DMSO (<0.1% H2O) IsOld->ReplaceDMSO PhysicalMethods Step 2: Physical Manipulation (Heat 40°C + Sonication 10 min) IsFresh->PhysicalMethods ReplaceDMSO->PhysicalMethods DidItDissolve Did it dissolve? PhysicalMethods->DidItDissolve Success SUCCESS: Store at -20°C (Desiccated) DidItDissolve->Success Yes (Clear) ChemicalMethods Step 3: Chemical Modification (Break the Zwitterion) DidItDissolve->ChemicalMethods No (Cloudy/Solid) Acidify Method A: Add 1-2 eq. HCl (Forms HCl Salt) ChemicalMethods->Acidify Basify Method B: Add 1-2 eq. NaOH (Forms Sodium Salt) ChemicalMethods->Basify FinalCheck Re-Sonicate & Visual Check Acidify->FinalCheck Basify->FinalCheck FinalCheck->Success Clear Solution

Figure 1: Decision matrix for troubleshooting solubility issues. Follow the path based on your current observation.

Step-by-Step Optimization Protocols

Protocol A: Physical Solubilization (The "Gentle" Approach)

Use this for initial attempts to preserve the compound in its native state.

  • Solvent Quality: Ensure DMSO is anhydrous (water content <0.1%).

    • Why? DMSO is hygroscopic.[2][3] It absorbs atmospheric water, which acts as an "anti-solvent" for this hydrophobic zwitterion, causing immediate precipitation [1].

  • Vessel Selection: Use a glass vial with a tight-sealing PTFE-lined cap. Avoid polystyrene (PS) as DMSO can leach plasticizers.

  • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes .

    • Mechanism:[4] Acoustic cavitation disrupts the crystal lattice, while heat increases the kinetic energy of the solvent molecules, lowering the barrier to solvation.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (swirls) are visible, dissolution is incomplete.

Protocol B: Chemical Modification (The "Salt Switch")

Use this if Protocol A fails. This converts the zwitterion into a more soluble salt form.

Option 1: Acidification (Recommended for stability) This converts the zwitterion to the Cationic Hydrochloride Salt .

  • Calculate the molar amount of your compound.

  • Add 1.0 to 1.1 equivalents of concentrated HCl (or 1M HCl in ether/dioxane if keeping it strictly non-aqueous).

  • Sonicate. The protonation of the carboxylate group breaks the internal ionic bond, allowing DMSO to solvate the cation.

Option 2: Basification This converts the zwitterion to the Anionic Sodium Salt .

  • Add 1.0 to 1.1 equivalents of NaOH (1M aqueous solution is acceptable if the total water volume remains <5% of the DMSO volume).

  • Note: Sodium salts of carboxylic acids are generally very soluble in DMSO.

Mechanistic Insight: Why is this happening?

To troubleshoot effectively, one must understand the thermodynamic barrier. The diagram below illustrates the competition between the crystal lattice energy and the solvation energy.

Mechanism Zwitterion Solid State (Zwitterion Lattice) DMSO Pure DMSO (Dipolar Aprotic) Zwitterion->DMSO Poor Interaction (DMSO cannot solvate charges well) Solvated Solvated Molecule Zwitterion->Solvated Requires Energy (Heat) or Charge Masking (HCl) Water Trace Water (Hygroscopic Uptake) DMSO->Water Absorbs Moisture Precipitate Precipitation / Cloudiness Water->Precipitate Anti-solvent Effect Solvated->Precipitate Cooling / Freezing

Figure 2: Solvation dynamics. The presence of trace water (black node) acts as a catalyst for precipitation (grey node) by increasing the polarity of the solvent environment beyond the lipophilic tolerance of the phenyl ring.

Frequently Asked Questions (FAQs)

Q1: My solution was clear, but after freezing at -20°C, a solid formed that won't redissolve. Why? A: This is known as Cryoprecipitation .

  • DMSO freezes at 18.5°C. As it freezes, it forms a pure crystal lattice that excludes the solute (your drug).

  • This concentrates the drug into a tiny volume of remaining liquid, exceeding its saturation limit and forcing it to crash out.

  • Fix: You must heat the sample to 37°C–40°C and vortex vigorously. Do not just thaw it to room temperature; the kinetic energy at 25°C is often insufficient to re-dissolve the precipitate formed during freezing [2].

Q2: Can I dilute this DMSO stock into cell culture media? A: Yes, but beware of the "Solubility Cliff." When you dilute DMSO into aqueous media (pH 7.4), the molecule attempts to return to its zwitterionic state.

  • Threshold: Keep final DMSO concentration <0.5% (biological toxicity limit).

  • Risk:[2][4] If the concentration is too high (>100 µM in media), it may precipitate immediately.

  • Workaround: Dilute the stock into serum-free media first, or ensure the media contains BSA (Bovine Serum Albumin), which can bind and solubilize hydrophobic molecules.

Q3: The compound is yellow. Does this affect solubility? A: Pure 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is typically a white to off-white powder. A yellow color often indicates oxidation or the presence of impurities (like imidazole byproducts). Impurities can act as nucleation sites, accelerating precipitation. If the solution is persistently cloudy and yellow, verify purity via LC-MS.

Q4: Is it better to store it as a powder or a solution? A: Powder. Zwitterions in DMSO are chemically stable, but the hygroscopic nature of DMSO means your stock solution will slowly absorb water over time, changing its concentration and solubility profile.[2] Always store the powder desiccated at -20°C and make fresh stock solutions when possible [3].

Summary Data Table

ParameterSpecification / LimitNotes
Max Solubility (Pure DMSO) ~20–50 mMHighly dependent on temperature and water content.
Max Solubility (DMSO + HCl) >100 mMConverting to HCl salt significantly boosts solubility.
DMSO Freezing Point 18.5°CStore stocks at room temp (short term) or -20°C (long term).
Critical Water Content >1.0%Above this level, precipitation is highly likely.
Sonication Temp 40°CDo not exceed 60°C to avoid thermal degradation.

References

  • Gaylord Chemical Company. (2007).[5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[6][7] Gaylord Chemical.[5][7][8][9] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • BenchChem Technical Support. (2025). Impact of hygroscopic DMSO on solubility and compound stability.[2][3] BenchChem Guides. Link

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link

Sources

Technical Support Center: Purification of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing residual imidazole from the synthesis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. Our focus is on leveraging fundamental chemical principles to achieve high purity through practical, validated methods.

Understanding the Separation Challenge

The primary difficulty in this purification lies in the structural similarities between the target molecule and the imidazole impurity. Both are polar, nitrogen-containing heterocyclic compounds. However, a critical distinction makes their separation highly feasible: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is an amphoteric compound with a distinct carboxylic acid group (pKa ~4-5) and a basic N-alkylated imidazole ring (pKa of conjugate acid ~6-7). In contrast, the imidazole impurity is also amphoteric, but its basicity (pKa of conjugate acid ~7) and, more importantly, its acidic N-H proton (pKa ~14.5) provide a unique chemical handle for selective separation.[1][2][3]

Property2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (Product)Imidazole (Impurity)
Structure C₁₂H₁₂N₂O₂C₃H₄N₂
Molar Mass 216.24 g/mol 68.08 g/mol [2]
Key Functional Groups Carboxylic Acid, N-Substituted ImidazoleN-H Imidazole
pKa (Acidic) ~4-5 (Carboxylic Acid)14.5 (N-H proton)[2][3][4]
pKa (Basic) ~6-7 (Conjugate acid of Imidazole N-3)~7.0 (Conjugate acid)[2][5]
Solubility Varies with pHHighly soluble in water and polar solvents[1][4][5]
Table 1: Comparative properties of the target product and imidazole impurity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial crude product is heavily contaminated with imidazole. What is the most robust method for a bulk cleanup?

A1: Acid-base extraction is the most effective and scalable first-line technique.

This method directly exploits the significant difference in acidity between your product's carboxylic acid group and imidazole's N-H proton. By carefully manipulating the pH of a biphasic system, you can selectively move your product and the impurity between the organic and aqueous layers.

The Underlying Chemistry: At a moderately basic pH (e.g., using a saturated sodium bicarbonate solution, pH ~8.5), the carboxylic acid of your product will be deprotonated to its highly water-soluble carboxylate salt. Imidazole, with a pKa of 14.5 for its N-H proton, will remain largely neutral and uncharged, preferring the organic phase. This differential partitioning is the basis for the separation.

Workflow for Acid-Base Extraction Purification.

Protocol 1: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical starting ratio is 10-20 mL of solvent per gram of crude material.

  • Initial Acidic Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel. Wash with an equal volume of dilute aqueous acid (e.g., 1 M HCl). This step protonates the basic nitrogen on both the product and the imidazole, potentially removing highly basic impurities. Note: Your product may also partition into the acidic aqueous layer, so this step should be used cautiously if yields are a concern.

  • Bicarbonate Extraction: Wash the organic layer with two to three portions of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] The basic bicarbonate solution will deprotonate the carboxylic acid of your product, pulling it into the aqueous layer as its sodium salt. Imidazole will remain in the organic layer. Combine all aqueous extracts.

  • Back-Extraction: Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., EtOAc) to remove any remaining neutral or basic impurities.

  • Precipitation: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise with stirring until the pH is approximately 3-4 (check with pH paper). Your product, now protonated and neutral, should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Q2: I tried recrystallization, but my product is "oiling out" or the purity isn't improving. What should I do?

A2: This is a common issue that stems from solvent choice or cooling rate. A systematic approach to solvent screening is crucial.

Recrystallization is an excellent secondary or "polishing" step after an initial extraction.[7] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Troubleshooting "Oiling Out": "Oiling out" occurs when the product's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is cooled too quickly, leading to supersaturation.[8]

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Use a Lower-Boiling Solvent System: If the issue persists, your solvent's boiling point may be too high.

  • Add a Seed Crystal: Introduce a tiny crystal of pure product to the cooling solution to encourage nucleation.

Protocol 2: Systematic Solvent Screening for Recrystallization

  • Preparation: Place small amounts (10-20 mg) of your crude product into several test tubes.

  • Screening: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities: water, ethanol, isopropanol, acetone, ethyl acetate, and toluene.

    • Ideal Single Solvent: The compound is insoluble or sparingly soluble at room temperature but dissolves completely upon heating. Crystals should form upon cooling.[8]

    • Two-Solvent System: If no single solvent works, find a pair: one solvent in which the compound is highly soluble (e.g., ethanol) and another in which it is insoluble (e.g., water). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[8]

  • Scale-Up: Once an effective solvent or system is identified, perform the recrystallization on the bulk material.

Solvent SystemPolaritySuitability for ProductSuitability for ImidazoleRecommendation
Water HighLow (as neutral acid)Very HighExcellent for washing, may work in a two-solvent system (e.g., Ethanol/Water).
Ethanol/Methanol HighModerate to HighVery HighGood "soluble" solvent for a two-solvent system. Poor choice for single-solvent recrystallization.
Ethyl Acetate MediumModerateModerateA potential candidate for single-solvent recrystallization.
Toluene LowLowLowMay be a good "insoluble" solvent for a two-solvent system.
Table 2: Solvent selection guide for recrystallization.
Q3: My product requires very high purity (>99.5%). How can I remove trace amounts of imidazole?

A3: For ultimate purity, column chromatography is the preferred method, but the stationary and mobile phases must be chosen carefully.

The interaction between the basic imidazole ring and the acidic silica gel can cause significant peak tailing.[8] Modifying the mobile phase or changing the stationary phase can mitigate this issue.

General workflow for purification by column chromatography.

The Underlying Chemistry: Your product contains a carboxylic acid, making it quite polar and capable of strong hydrogen bonding with the silica surface. The imidazole impurity is also polar. To achieve separation, you need to modulate these interactions. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can protonate the basic sites on the compounds, altering their interaction with the silica and often improving peak shape.

Protocol 3: Column Chromatography with Mobile Phase Modifier

  • Stationary Phase: Use standard silica gel (60 Å).

  • Sample Loading: For best results, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[8]

  • Mobile Phase Selection: A good starting point is a dichloromethane/methanol (DCM/MeOH) gradient.

    • Begin with a less polar mixture (e.g., 98:2 DCM/MeOH) and gradually increase the polarity.

    • Crucially, add 0.5% acetic acid to the mobile phase. This will help to sharpen the peak of your carboxylic acid-containing product and prevent tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC). Stain with a suitable agent (e.g., potassium permanganate) to visualize the spots.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Q4: How do I verify the purity of my final product?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for purity confirmation.

HPLC Analysis: HPLC is a highly sensitive technique for quantifying impurities.[9] A reversed-phase method is typically suitable for these types of compounds.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol is a common starting point.[8]

  • Detection: UV detection at a wavelength where both compounds absorb, such as 210 nm or 215 nm, is effective.[10]

  • Quantification: Purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.

NMR Spectroscopy: ¹H NMR provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher.

  • Product Signature Peaks: Look for the characteristic signals of the phenylacetic acid moiety and the substituted imidazole ring.

  • Imidazole Impurity Peaks: Free imidazole has distinct aromatic proton signals. Compare the spectrum of your purified product to a known spectrum of imidazole to identify any overlapping signals. The absence of these specific impurity peaks is a strong indicator of purity.

References
  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP0024533B1 - Isolation of imidazoles from their aqueous solutions.
  • National Library of Medicine (Poland). (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, May 28). Imidazole, its derivatives & their importance. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

  • ACS Publications. (2016, March 21). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing pH Stability for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid . This guide prioritizes the physicochemical behavior of the molecule—specifically its amphoteric nature—to solve stability and solubility challenges.

Molecule Profile:

  • Core Structure: Imidazole-N1 linked via a methylene bridge to a phenylacetic acid moiety.

  • Class: Amphoteric / Zwitterionic.

  • Critical Parameter: Isoelectric Point (pI) ≈ 5.5 – 6.0.

  • Primary Challenge: Physical instability (precipitation) near neutral pH and oxidative degradation of the imidazole ring.

Module 1: Physical Stability & Solubility Profiling

Q1: My formulation precipitates immediately upon adjusting the pH to 5.5. Is the compound degrading?

Diagnosis: Likely Physical Instability , not chemical degradation. Technical Insight: This molecule acts as a zwitterion. It contains a basic imidazole nitrogen (pKa ≈ 6.5–6.8) and an acidic carboxylic acid (pKa ≈ 4.3).

  • pH < 4.0: The molecule is protonated (Cationic: Imidazole-H

    
    , COOH). High solubility.
    
  • pH > 7.5: The molecule is deprotonated (Anionic: Imidazole, COO

    
    ). High solubility.
    
  • pH 4.5 – 6.5 (The "Danger Zone"): The molecule exists primarily as a zwitterion (Imidazole-H

    
    , COO
    
    
    
    ). The net charge is near zero, leading to minimum solubility and rapid precipitation (agglomeration).

Troubleshooting Protocol:

  • Shift the pH: Target a formulation pH of 3.5 ± 0.2 (if acidic stability permits) or 8.0 ± 0.2 .

  • Ionic Strength: If you must work near pH 6, increase ionic strength (NaCl > 150 mM) to shield charges, though this is often less effective than pH adjustment.

  • Cosolvents: Add 5-10% Propylene Glycol or PEG 400 to disrupt lattice energy in the zwitterionic state.

Q2: I see "cloudiness" developing over 24 hours at pH 7.0. Why?

Diagnosis: Micro-precipitation due to pH drift. Technical Insight: If your buffer capacity is low, absorption of atmospheric CO


 can lower the pH of a basic solution from 7.0 toward 6.0, pushing the system into the precipitation zone. Alternatively, if the imidazole ring oxidizes (see Module 2), the polarity changes, potentially affecting solubility.

Corrective Action:

  • Buffer Selection: Use a buffer with a pKa close to the target pH. For pH 7.5–8.0, Tris or Phosphate (50 mM) are superior to unbuffered adjustments.

  • Verify pH Drift: Measure pH before and after the 24-hour period. A shift of >0.2 units confirms buffer inadequacy.

Module 2: Chemical Stability & Degradation

Q3: Unlike Ozagrel, this molecule lacks the acrylic double bond. Does that mean it is stable to hydrolysis?

Answer: Yes, it is more stable than Ozagrel, but not immune to degradation. Technical Insight: Ozagrel (the acrylic analog) suffers from Michael addition/hydration at the double bond. Your molecule (acetic acid derivative) lacks this vulnerability. However, two other pathways remain:

  • Benzylic Oxidation: The methylene bridge (–CH

    
    –) between the imidazole and phenyl ring is susceptible to radical oxidation, especially under light or in the presence of transition metals.
    
  • N-Oxide Formation: The imidazole nitrogen can react with peroxides (impurities in excipients like Polysorbates) to form N-oxides.

Q4: I detect a new impurity at RRT 0.85 after stress testing with peroxides. What is it?

Diagnosis: Likely the Imidazole N-Oxide or a Benzylic Alcohol derivative. Technical Insight: Oxidative stress attacks the electron-rich imidazole ring.

  • Mechanism: Peroxides attack the unprotonated Nitrogen (N3).

  • Prevention: This reaction is pH-dependent. At lower pH (where Imidazole is protonated), the lone pair is occupied, making it less reactive to electrophilic oxidation.

Recommended Experiment: Run a pH-dependent oxidation stress test. If the impurity decreases significantly at pH 3.0 compared to pH 8.0, it confirms the mechanism involves the unprotonated imidazole nitrogen.

Module 3: Visualization & Workflows

Figure 1: Solubility & Species Distribution Profile

Caption: Theoretical species distribution showing the "U-shaped" solubility curve. The Zwitterionic region (pH 4.5-6.5) represents the highest risk of precipitation.

SolubilityProfile cluster_risk Formulation Risk Zone Acidic pH < 4.0 Cationic Species (Soluble) Zwitter pH 4.5 - 6.5 Zwitterionic Species (Insoluble / Precipitate) Acidic->Zwitter Deprotonation (-COOH) Basic pH > 7.5 Anionic Species (Soluble) Zwitter->Basic Deprotonation (Imid-H+)

Figure 2: Degradation Pathways & Mitigation

Caption: Primary degradation routes. Note that acidic pH protects against N-oxidation but requires monitoring for benzylic cleavage.

DegradationPathways cluster_Oxidation Oxidative Stress (High pH / Peroxides) cluster_Mitigation Mitigation Strategies API Target Molecule (Imidazole-Phenyl-Acetic Acid) NOxide Impurity A: Imidazole N-Oxide (RRT ~0.85) API->NOxide H2O2 / Neutral pH BenzOx Impurity B: Benzylic Oxidation (C-H Abstraction) API->BenzOx Light / Metal Ions AcidpH Formulate at pH < 4.0 (Protonation protects N) AcidpH->NOxide Inhibits Antiox Add Antioxidants (Methionine / EDTA) Antiox->BenzOx Inhibits

Module 4: Experimental Protocols

Protocol A: Determination of Formulation Design Space (Solubility vs. pH)

Objective: To empirically define the "Safe Zones" for formulation.

  • Stock Preparation: Dissolve 50 mg of the compound in 5 mL of 0.1 M HCl (ensures complete dissolution as the cationic species).

  • Titration: Slowly add 0.1 M NaOH in 50 µL increments while stirring.

  • Monitoring: Continuously monitor Transmittance (at 600 nm) using a UV-Vis probe or visual inspection for turbidity.

  • Data Logging: Record the pH at the exact moment turbidity onset (

    
    ) is observed. Continue titration until the solution clarifies again (pH > 7.5).
    
  • Result: The pH range between the "Onset of Turbidity" and "Clarification" is your Exclusion Zone .

Protocol B: Forced Degradation (Oxidative)

Objective: To validate the stability of the imidazole ring.

  • Control: 1 mg/mL solution in Phosphate Buffer pH 7.4.

  • Stress Sample: 1 mg/mL solution in Phosphate Buffer pH 7.4 + 0.3% Hydrogen Peroxide .

  • Incubation: 25°C for 24 hours. (Avoid heating, as H2O2 decomposes).

  • Analysis: HPLC (C18 Column, Gradient 5% -> 60% ACN in Water + 0.1% Formic Acid).

  • Success Criteria: If Degradation > 5%, evaluate adding Methionine (1 mg/mL) or EDTA (0.05%) as stabilizers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 650088, (2-Methyl-imidazol-1-yl)-acetic acid. Retrieved from [Link].

  • Alves, A., et al. (2013). The Cohesive Interactions in Phenylimidazoles. Journal of Physical Chemistry. Retrieved from [Link] (Thermodynamics of phenyl-imidazole interactions).

Technical Support Center: Thermal Degradation Analysis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions regarding the identification of thermal degradation products. Our goal is to equip you with the necessary tools and knowledge to anticipate challenges, interpret complex data, and ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting a thermal degradation study on this compound?

A1: Thermal degradation studies are a critical component of forced degradation or stress testing. The primary objectives are to identify potential degradation products that could form under storage or processing conditions, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[1][2] A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1] This is a regulatory requirement by agencies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[1][3]

Q2: Based on its chemical structure, what are the most probable thermal degradation pathways for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid?

A2: The molecule possesses several reactive functional groups that are susceptible to thermal stress:

  • Decarboxylation: The phenylacetic acid moiety is prone to losing carbon dioxide (CO2) upon heating, which is a common degradation pathway for carboxylic acids.[4][5] This would result in the formation of 1-(4-methylbenzyl)-1H-imidazole.

  • Oxidation: The benzylic methylene bridge (-CH2-) is susceptible to oxidation, which could lead to the formation of a ketone (4-((1H-imidazol-1-yl)methyl)benzoyl)formic acid) or cleavage of the C-N bond. Studies on similar imidazole-containing compounds have shown the imidazole ring itself can be susceptible to oxidation.[6]

  • Imidazole Ring Cleavage: While generally stable, the imidazole ring can undergo cleavage under harsh conditions, leading to a variety of smaller, more polar degradation products.

Q3: What are the recommended starting conditions for a forced thermal degradation study?

A3: According to ICH Q1A(R2) guidelines, stress testing should be carried out to assess the intrinsic stability of the molecule.[7][8][9][10] For thermal degradation, it is advisable to start with conditions slightly more aggressive than the accelerated stability testing conditions (e.g., 40°C / 75% RH). A good starting point for a solid-state study is exposing the compound to dry heat at 70-80°C for a period of 24 to 48 hours.[11] The goal is to achieve 5-20% degradation of the parent compound.[12] If no degradation is observed, the temperature or duration should be increased. Conversely, if the parent peak disappears entirely, the conditions were too harsh and should be reduced.[11]

Q4: Which analytical techniques are most suitable for identifying and quantifying the degradation products?

A4: A combination of chromatography and mass spectrometry is the most powerful approach.

  • High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the workhorse for separating the parent compound from its degradation products and for quantification.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap, is essential for structural elucidation.[13][14] It provides accurate mass measurements to determine the elemental composition of the degradants and fragmentation data (MS/MS) to piece together their structures.[11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation, but it typically requires isolating the impurity first using techniques like preparative HPLC.[1][11]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of thermal degradation samples.

Problem Potential Cause(s) Recommended Solution(s)
Poor chromatographic resolution between the parent peak and a degradant. Inadequate separation power of the HPLC method. The degradant may have very similar polarity to the parent compound.Method Optimization:Gradient Adjustment: Modify the gradient slope. A shallower gradient provides more time for separation. • Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms. • Mobile Phase pH: Adjust the pH of the aqueous mobile phase. Since the molecule has both acidic (carboxylic acid) and basic (imidazole) centers, small pH changes can significantly alter the retention of the parent and its degradants.
No degradation is observed after thermal stress. The compound is highly stable under the applied conditions. The stress conditions were not harsh enough.Increase Stress Level:Increase Temperature: Incrementally increase the temperature (e.g., in 10°C steps). • Increase Duration: Extend the exposure time. • Add Moisture: Perform the study in a humidity-controlled oven, as moisture can often accelerate thermal degradation.
The parent peak is completely gone, and the chromatogram shows many small, poorly resolved peaks. The stress conditions were excessively harsh, leading to secondary and tertiary degradation.Reduce Stress Level:Decrease Temperature: Lower the temperature significantly. • Decrease Duration: Shorten the exposure time. • Time-Point Study: Analyze samples at multiple time points (e.g., 2, 6, 12, 24 hours) to capture the formation of primary degradants before they further decompose.[11]
An unknown peak is observed in the LC-MS, but its mass does not correspond to any expected degradation product. The impurity may be an unexpected adduct, a salt form, or an artifact from the analytical system. It could also be a complex degradant formed through an unanticipated pathway.Systematic Investigation:High-Resolution MS (HRMS): Obtain an accurate mass to predict the elemental formula.[11] • MS/MS Fragmentation: Perform fragmentation analysis at various collision energies to obtain structural information. • Blank Injection: Inject a blank (mobile phase) to rule out system contamination. • Isotope Pattern Analysis: Check the isotope pattern to confirm the presence of specific elements (e.g., chlorine, bromine if applicable).

Experimental Protocols & Methodologies

Protocol 1: Forced Thermal Degradation (Solid State)

This protocol outlines a standard procedure for subjecting the solid drug substance to thermal stress.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid into a clean, dry glass vial.

  • Control Sample: Prepare a control sample by storing an identical vial at controlled room temperature or under refrigeration, protected from light.

  • Stress Condition: Place the sample vial (uncapped or loosely capped to allow for dry heat) into a calibrated oven set to 80°C.

  • Time Points: Expose the sample for a predetermined period, for example, 48 hours. It is recommended to pull samples at intermediate time points (e.g., 12, 24 hours) to monitor the progression of degradation.

  • Sample Analysis Preparation: After exposure, allow the vial to cool to room temperature. Dissolve the contents in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).[11]

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This method provides a starting point for the separation and identification of degradation products.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good hydrophobic retention and high efficiency for complex samples.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI-MS and helps in peak shaping.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35°CImproves peak shape and reproducibility.
Injection Vol. 2 µLSmall volume to prevent peak overload.
UV Detection 220 nm & 254 nmCommon wavelengths for aromatic and conjugated systems.
MS Detector ESI+ (Electrospray Ionization, Positive Mode)The imidazole and carboxylic acid moieties are expected to ionize well in positive mode.
MS Scan Range 100 - 1000 m/zCovers the expected mass range of the parent compound and its likely degradants.

Visualization of Potential Degradation Pathways & Workflow

To better understand the potential chemical transformations and the experimental approach, the following diagrams have been created.

G cluster_0 Potential Thermal Degradation Pathways Parent 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (Parent Compound) Decarboxylated 1-(4-methylbenzyl)-1H-imidazole (Decarboxylation Product) Parent->Decarboxylated - CO2 Oxidized 4-((1H-imidazol-1-yl)methyl)benzoyl)formic acid (Oxidation Product) Parent->Oxidized + [O]

Caption: Potential thermal degradation pathways for the parent compound.

G cluster_1 Forced Degradation & Analysis Workflow Start Prepare Solid Sample & Control Stress Apply Thermal Stress (e.g., 80°C, 48h) Start->Stress Dissolve Dissolve Stressed Sample & Control in Diluent Stress->Dissolve Analyze Analyze via HPLC-UV/MS Dissolve->Analyze Data Data Processing: - Peak Integration - Mass Identification Analyze->Data Structure Structure Elucidation (HRMS, MS/MS) Data->Structure Report Final Report Structure->Report

Caption: General workflow for a forced degradation study.

References

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX - Slideshare. Available from: [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 833-856.
  • Dong, M. W. (2022). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America, 40(4), 164-173.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3334-3343.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available from: [Link]

  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Available from: [Link]

  • THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID - ResearchGate. Available from: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - Rasayan Journal of Chemistry. Available from: [Link]

  • Thermal properties and processability of modified poly(l-lactide): the role of phenylacetic acid hydrazide derivative. Available from: [Link]

  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC. Available from: [Link]

  • Forced Degradation – A Review - Biomedical Journal of. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. Available from: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

  • 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole - PMC. Available from: [Link]

  • (PDF) Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole - ResearchGate. Available from: [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Macromolecules - ACS Publications. Available from: [Link]

Sources

Overcoming hygroscopic challenges in 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

A Guide to Overcoming Hygroscopic Challenges in Storage, Handling, and Experimentation

Introduction: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is a compound of significant interest in research and drug development. Its molecular structure, featuring both a hydrophilic imidazole ring and a carboxylic acid moiety, confers a propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere. This property presents considerable challenges that can impact sample integrity, experimental reproducibility, and shelf-life. Increased moisture content can lead to physical changes such as clumping, as well as chemical degradation and inaccurate measurements, ultimately compromising research outcomes.[1][2]

This guide provides a comprehensive technical support framework for researchers. It is designed as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address the specific issues encountered when working with this hygroscopic compound. All recommendations are grounded in established principles of pharmaceutical science and material handling.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries regarding the handling and storage of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid.

Q1: What are the ideal storage conditions for this compound to minimize moisture uptake?

A1: Proper storage is the first line of defense. The compound should be stored in a tightly sealed, airtight container, preferably made of glass or another non-permeable material. To further protect against ambient humidity, this primary container should be placed inside a secondary enclosure with a desiccant, such as a desiccator cabinet or a sealed bag containing silica gel pouches. Storage in a controlled environment with low relative humidity (RH), ideally below 40% RH, is strongly recommended.[3] For long-term stability, store at the temperature recommended by the supplier, typically between 15°C and 25°C, away from direct light and heat sources.[4]

Q2: I've received a new batch of the compound, and it appears clumpy. Is it still usable?

A2: Clumping or caking is a primary indicator of moisture absorption.[1] While the compound may still be chemically intact, its physical properties have been altered. This can make accurate weighing extremely difficult and may affect dissolution rates. Before use, you must determine the precise water content via Karl Fischer titration.[5][6] If the water content is known, you can calculate the corrected mass of the active compound needed for your experiment. However, if significant degradation is suspected or if the material has become a viscous liquid, it should not be used.

Q3: How can I weigh this compound accurately for my experiments?

A3: Accurate weighing requires minimizing exposure to ambient air.

  • Work Quickly: Have all spatulas, weigh boats, and containers ready before opening the primary container.

  • Use a Controlled Environment: If available, perform weighing inside a glove box with a controlled nitrogen or argon atmosphere, or in a room with controlled low humidity.

  • Small Aliquots: Avoid repeatedly opening the main stock container. Prepare smaller working aliquots for daily use.

  • Container Choice: Weigh the compound in a container with a cap (e.g., a glass vial) rather than on open weigh paper. Tare the capped vial, add the powder, and re-cap immediately before recording the final weight.

Q4: What are the potential chemical degradation pathways caused by excess moisture?

A4: While specific degradation pathways for this molecule have not been extensively published, based on its structure, two primary risks exist:

  • Reactions of the Carboxylic Acid Group: Water can act as a reactant or facilitate reactions such as self-condensation or reactions with other excipients.

  • Imidazole Ring Instability: The imidazole moiety can be susceptible to oxidative degradation, a process that can be accelerated in the presence of water and certain impurities.[7][8] Any significant moisture uptake warrants an investigation into the chemical purity of the material, as degradation can lead to a decrease in potency and the appearance of unknown impurities in analytical profiles.[5]

Q5: How do I definitively determine the water content of my sample?

A5: The gold-standard method for determining water content in pharmaceutical ingredients is Karl Fischer (KF) titration.[9][10] This technique is highly specific to water and is not affected by other volatile solvents that might interfere with methods like Loss on Drying (LOD).[5]

  • For low moisture levels (<1%): Coulometric KF titration is preferred for its high sensitivity.[10]

  • For higher moisture levels (>1%): Volumetric KF titration is the standard method.[5] Given the hygroscopic nature of this compound, careful and rapid sample handling during KF analysis is critical to prevent moisture uptake from the air during the measurement itself.[11]

Part 2: Troubleshooting Guides

This section offers structured approaches to resolving more complex issues that may arise during your work.

Guide 1: Investigating Inconsistent Experimental Results

Inconsistent results in assays, bioassays, or formulation studies can often be traced back to issues with the starting material. This guide helps you diagnose if the hygroscopic nature of the compound is the root cause.

Symptom Potential Hygroscopicity-Related Cause Recommended Action
Lower than expected potency or activity 1. Inaccurate Weighing: The weighed mass contains a significant percentage of water, leading to a lower actual mass of the active compound.[1] 2. Chemical Degradation: Moisture has caused hydrolysis or oxidation, reducing the concentration of the active molecule.[2]1. Perform Karl Fischer titration on the current batch to determine the exact water content.[6] 2. Re-calculate all previous solution concentrations based on the corrected (anhydrous) mass. 3. Re-test for purity using a stability-indicating method (e.g., HPLC-UV) and compare to the Certificate of Analysis (CoA).
High variability between replicate experiments 1. Inconsistent Water Uptake: The amount of absorbed water varies each time the stock bottle is opened, leading to different "true" concentrations in each experiment. 2. Poor Solubility/Dissolution: Clumped material dissolves more slowly or incompletely compared to a fine, dry powder.1. Review handling procedures. Implement the use of a controlled atmosphere (glove box) for weighing. 2. Prepare a fresh stock solution from a newly opened container (if available) or from a properly stored aliquot. 3. Use sonication or gentle heating to ensure complete dissolution and visually inspect for any undissolved particulates.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) 1. Formation of Degradants: Moisture-induced degradation has created new chemical species.[5]1. Immediately place the sample under validated storage conditions (desiccated, low RH). 2. Compare the chromatogram to a reference standard or a sample from a freshly opened container. 3. If possible, attempt to identify the new peaks via mass spectrometry to investigate potential degradation mechanisms (e.g., look for masses corresponding to dimers or hydrolysis products).

Below is a decision tree to guide your investigation process.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_handling Review Weighing & Handling Procedures start->check_handling check_storage Verify Storage Conditions (Airtight? Desiccated? Temp?) start->check_storage handling_ok Handling OK? check_handling->handling_ok storage_ok Storage OK? check_storage->storage_ok kf_titration Perform Karl Fischer Titration on Current Batch water_high Water Content > Specification? kf_titration->water_high purity_analysis Run HPLC Purity Analysis purity_fail New Impurities or Assay Failure? purity_analysis->purity_fail calc_mass Calculate Corrected (Anhydrous) Mass recalculate ACTION: Re-calculate Concentrations & Repeat Experiment calc_mass->recalculate compare_coa Compare Purity Profile to CoA / Reference handling_ok->kf_titration Yes improve_handling ACTION: Implement Controlled Weighing (e.g., Glove Box) handling_ok->improve_handling No storage_ok->kf_titration Yes improve_storage ACTION: Store in Desiccator, Reseal Properly storage_ok->improve_storage No water_high->purity_analysis No water_high->calc_mass Yes quarantine ACTION: Quarantine Batch, Contact Supplier, Investigate Degradation purity_fail->quarantine Yes end_ok Root Cause Identified (Procedural) purity_fail->end_ok No improve_handling->end_ok improve_storage->end_ok recalculate->end_ok

Caption: Decision tree for investigating experimental inconsistencies.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Operating Procedure (SOP) for Handling and Storage

This protocol outlines the best practices from receipt of the compound to its use in experiments.

  • Receiving and Initial Inspection:

    • Upon receipt, visually inspect the container seal for integrity.

    • Record the date of receipt and the date the container is first opened directly on the label.

    • Store the unopened container in a temperature-controlled environment (15-25°C) away from light.

  • Opening and Aliquoting:

    • All initial handling of a new bottle should be performed in an environment with controlled low humidity (<40% RH) or in a glove box.

    • Before opening, allow the container to equilibrate to room temperature for at least 1 hour to prevent condensation of atmospheric moisture onto the cold powder.

    • Open the container briefly. Using a clean, dry spatula, immediately dispense the powder into smaller, pre-labeled, airtight vials (e.g., amber glass vials with PTFE-lined caps). These will serve as your working aliquots.

    • Tightly reseal the main stock bottle, purge with an inert gas like nitrogen or argon if possible, and place it back into a desiccator for long-term storage.

  • Daily Use and Weighing:

    • Retrieve only one working aliquot from the desiccator for the day's experiments.

    • Allow the aliquot vial to warm to ambient temperature before opening.

    • Perform weighing as quickly as possible. Weigh by difference or into a tared, capped container.

    • Immediately and tightly reseal the aliquot vial after dispensing and return it to the desiccator. Never leave the container open to the atmosphere.

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general method for quantifying the water content. The specific parameters should be optimized for your KF titrator model.

  • Reagent and System Preparation:

    • Use fresh, high-quality pyridine-free Karl Fischer reagents (titrant and solvent).

    • Condition the titration vessel by running the titrator until a stable, low-drift endpoint is achieved, ensuring the system is free of ambient moisture.

  • Titer Determination (Standardization):

    • Accurately weigh, by difference, a suitable amount of a certified water standard (e.g., disodium tartrate dihydrate) or inject a precise volume of pure water into the conditioned vessel.

    • Titrate to the endpoint.

    • Repeat the standardization at least three times. The relative standard deviation (RSD) of the replicates should be <1%. Calculate the average titer (mg H₂O / mL of titrant).

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh a suitable amount of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. The target sample size depends on the expected water content and the titrant concentration.

    • Quickly and carefully introduce the solid sample into the conditioned titration vessel. Ensure all material is transferred.

    • Allow the sample to dissolve/disperse completely. Stirring may be required.

    • Begin the titration and record the volume of titrant consumed at the endpoint.

  • Calculation:

    • Calculate the percentage of water (% w/w) in the sample using the formula: % Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

  • System Suitability:

    • After analysis, run a water standard again to confirm the system remains in a calibrated state.

This diagram illustrates the lifecycle of the compound in the lab.

HandlingWorkflow cluster_storage Controlled Storage Area cluster_lab Laboratory Environment storage_main Main Stock Bottle in Desiccator storage_aliquot Working Aliquots in Desiccator weigh Weigh Quickly in Capped Vial storage_aliquot->weigh Retrieve One receive Receive Compound Inspect Seal aliquot Aliquot in Low RH Environment (Glove Box) receive->aliquot aliquot->storage_main Return Stock aliquot->storage_aliquot Store Aliquots weigh->storage_aliquot Return Aliquot experiment Use in Experiment weigh->experiment

Caption: General workflow for handling the hygroscopic compound.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing. (2026, February 16). Ardena. Retrieved February 25, 2026, from [Link]

  • KF titration in pharmaceuticals. (2025, November 17). News-Medical.Net. Retrieved February 25, 2026, from [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis. Retrieved February 25, 2026, from [Link]

  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved February 25, 2026, from [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Qualicaps. Retrieved February 25, 2026, from [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments. Retrieved February 25, 2026, from [Link]

  • Hygroscropicity and Its' Effect on Tablet Production. (2019, December 8). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Biodegradability of imidazole structures. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024, May 9). ACS ES&T Air. Retrieved February 25, 2026, from [Link]

  • SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific. Retrieved February 25, 2026, from [Link]

  • (2-Methyl-imidazol-1-yl)-acetic acid. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved February 25, 2026, from [Link]

  • Prediction of biodegradability from structure: imidazoles. (2002, March 15). PubMed. Retrieved February 25, 2026, from [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics. Retrieved February 25, 2026, from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). Atmospheric Chemistry and Physics. Retrieved February 25, 2026, from [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]

  • 2-(1H-Imidazol-1-yl)Acetic Acid(CAS# 22884-10-2 ). (n.d.). angenechemical.com. Retrieved February 25, 2026, from [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. (2002, November 14). ACS Publications. Retrieved February 25, 2026, from [Link]

  • Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review. Retrieved February 25, 2026, from [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. Retrieved February 25, 2026, from [Link]

  • (+)-cis-1-Acetyl-4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine [(2R,4S)-(+)-ketoconazole]. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]

Sources

Resolving baseline noise in HPLC analysis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMPAA-NOISE-001 Subject: Resolving Baseline Noise & Drift in HPLC Analysis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Status: Open Support Tier: Senior Application Scientist

Executive Summary & Molecule Analysis

You are encountering baseline noise while analyzing 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid . To resolve this, we must first understand the physicochemical "personality" of your analyte, as it directly dictates the hardware and chemistry requirements.

  • The Molecule: This is a zwitterionic compound.[1]

    • Acidic Moiety: Phenylacetic acid group (pKa

      
       4.3).[1]
      
    • Basic Moiety: Imidazole ring (pKa

      
       6.9).
      
  • The Detection Challenge: The imidazole ring lacks a strong chromophore above 220 nm. You are likely forced to detect in the 210–220 nm range.[1]

  • The Root Cause: At this low wavelength, the "noise" is rarely random electronic noise.[1] It is almost always chemical noise caused by mobile phase absorbance, incomplete ionization control, or silanol interactions.[1]

Diagnostic Triage: Identify Your Noise Signature

Compare your baseline to the descriptions below to jump to the relevant solution module.

Noise SignatureVisual DescriptionProbable CauseAction Module
Cyclic / Rhythmic Sine wave pattern (e.g., every 30s).Pump pulsation or Mixing Valve issues.Module 2
High-Freq "Fuzz" "Grass" on the baseline; constant amplitude.[1]Detector Lamp aging or Air Bubbles.[1]Module 3
Wandering Drift Slow, non-rhythmic rise or fall.[1]Temperature flux or Gradient Absorbance mismatch.[1]Module 1
Spikes Sharp, random vertical lines.[1]Air bubbles or Electrical arcing.[1]Module 2
Ghost Peaks/Humps Broad, amorphous rises in baseline.[1]Late-eluting impurities or "Silanol Smear".[1]Module 1
Troubleshooting Modules
Module 1: Mobile Phase Chemistry (The "TFA Trap")

The Issue: You are likely using Trifluoroacetic Acid (TFA) to suppress silanol interactions with the imidazole ring.[1] The Mechanism: TFA absorbs UV light significantly at 210 nm.[1] If you run a gradient (e.g., Water to Acetonitrile), the baseline will drift drastically because the refractive index and UV absorbance of TFA change in organic solvents.

Solution A: The "Iso-Absorbance" Method (If you must use TFA) If you cannot switch buffers, you must balance the absorbance of Mobile Phase A and B.

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.08% TFA (Reduce TFA concentration in organic phase).

    • Why? TFA absorbs more light in acetonitrile than in water.[1] Reducing the concentration in B balances the baseline drift.[1]

Solution B: Switch to Phosphate (Recommended for UV-only) Phosphate is transparent at 210 nm and provides excellent pH control for zwitterions.[1]

  • Protocol: Use 20 mM Potassium Phosphate (pH 3.0).

  • Benefit: At pH 3.0, the imidazole is protonated (cationic) and the carboxylic acid is protonated (neutral).[1] The molecule behaves as a cation, avoiding the "zwitterionic confusion" that causes peak broadening and baseline noise.[1]

Critical Warning: Phosphate is non-volatile .[1] Do not use with Mass Spectrometry (LC-MS).[1]

Module 2: Hardware & Flow Path

The Issue: Imidazoles are "sticky."[1] They interact with stainless steel and active silanol sites on the column, releasing slowly and creating a noisy "smear" rather than a flat baseline.[1]

Step-by-Step Decontamination:

  • Passivation: Flush the system (without column) with 30% Phosphoric Acid for 30 mins, then water. This removes iron ions that chelate with the imidazole ring.[1]

  • The "Silanol Sponge" Effect: Standard C18 columns have residual silanols.[1]

    • Fix: Use a "Base Deactivated" (BDS) column or a column with embedded polar groups (e.g., Waters SymmetryShield or Agilent Bonus-RP).[1] These shield the imidazole from the silica surface.[1]

Module 3: Detection Parameters

The Issue: Reference Wavelength Artifacts. Many DAD/PDA detectors use a "Reference Wavelength" (e.g., 360 nm) to subtract noise.[1][2]

  • Risk: If your mobile phase or impurity absorbs even slightly at the reference wavelength during a gradient, the instrument will mathematically subtract "signal" that isn't there, creating negative peaks or noise.[1]

  • Action: Turn OFF the Reference Wavelength.[1] Process the raw 210 nm data.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving baseline issues specific to this analyte.

HPLC_Troubleshooting Start Start: Baseline Noise Detected CheckType Identify Noise Pattern Start->CheckType Cyclic Rhythmic / Cyclic CheckType->Cyclic Drift Drift / Sloping CheckType->Drift Fuzz High Freq 'Fuzz' CheckType->Fuzz Pump Pump/Mixer Issue (Check Check-Valves) Cyclic->Pump Sine Wave Chem Mobile Phase Absorbance (TFA Cutoff) Drift->Chem Gradient Rise Lamp Lamp Energy Low or Flow Cell Bubble Fuzz->Lamp Constant Static Action1 Install Pulse Dampener or Clean Valves Pump->Action1 Action2 Balance TFA in A/B or Switch to Phosphate Chem->Action2 Action3 Clean Flow Cell Replace Lamp Lamp->Action3

Figure 1: Decision matrix for isolating the source of baseline noise based on visual signature.

Scientific Rationale: The Zwitterion Effect

Understanding the ionization state is crucial for "quiet" chromatography.[1] If the pH is near the isoelectric point (pI), the molecule flips between states, causing "chemical noise" (retention time jitter and baseline broadening).[1]

Zwitterion_Equilibrium cluster_advice Optimization Strategy LowPH pH < 3.0 (Cationic) Best for Retention MidPH pH 4.5 - 6.5 (Zwitterionic) NOISY REGION LowPH->MidPH Deprotonate Acid HighPH pH > 7.5 (Anionic) Poor Retention on C18 MidPH->HighPH Deprotonate Imidazole Advice Target pH 2.5 - 3.0 Lock molecule in Cationic State

Figure 2: pH-dependent ionization states of Imidazole-Phenylacetic acid. Operating in the "Noisy Region" causes baseline instability.

Standard Operating Protocol (SOP): Low-Noise Buffer Prep

Objective: Prepare a phosphate buffer transparent at 210 nm.

  • Dissolution: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water (20 mM final conc).
    
  • pH Adjustment: Adjust pH to 3.0

    
     0.05 using dilute Phosphoric Acid (
    
    
    
    ).
    • Note: Do not use HCl or Acetic Acid, as they absorb UV or corrode steel.[1]

  • Filtration: Filter through a 0.2 µm Nylon membrane .

    • Why? Removes micro-particulates that cause "spikes" in the baseline.[1]

  • Degassing: Sonicate under vacuum for 15 minutes.

    • Why? Oxygen absorbs UV at 210 nm.[1] Dissolved oxygen changes during gradients, causing drift.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid instead of TFA for MS work? A: Yes, but Formic Acid has a higher UV cutoff than Phosphoric Acid.[1] If you use Formic Acid (0.1%), ensure your detection wavelength is


 215 nm.[1] Expect some baseline drift in gradients; use the "Reference Wavelength OFF" technique.[1][2]

Q: My baseline looks like a sine wave. Is it the column? A: No. Columns do not generate rhythmic sine waves.[1] This is almost certainly a pump issue (one piston failing) or a proportioning valve issue. Perform a "Leak Rate Test" on your pump.

Q: Why does the noise disappear when I stop the flow? A: If noise stops when flow stops, the issue is electronic (detector lamp or main board). If noise persists only with flow, it is hydraulic (pump pulsation) or chemical (mobile phase impurity).[1]

References
  • Dolan, J. W. (2019).[1] HPLC Diagnostic Skills – Noisy Baselines. LCGC International.[1] Link

  • Shimadzu Corporation. (2025).[1] Baseline Disturbance: Drifting Baselines. Shimadzu Technical Guides. Link

  • Separation Science. (2024).[1][3] Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science Troubleshooting. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Buffer Selection).

Sources

Technical Support Center: Purification of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid presents a classic "amphoteric challenge." This molecule contains a basic imidazole moiety (


) and an acidic carboxylic acid tail (

).

Consequently, it exists as a zwitterion at neutral pH. Unlike standard organic intermediates, it will not partition cleanly into organic solvents at neutral pH, nor will it precipitate easily if the pH is not precisely controlled. This guide moves beyond standard extraction protocols to focus on Isoelectric Point (pI) Precipitation and Ion-Exchange Chromatography , which are the only reliable methods for high-purity isolation of this specific scaffold.

Module 1: The Solubility Physics (Critical Theory)

Before attempting purification, you must understand the pH-dependent solubility profile. Most yield losses occur because researchers attempt standard extractions at the wrong pH.

The Zwitterionic Trap
  • pH < 4.0: The imidazole is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ). The molecule is a cation . High water solubility; low organic solubility.
  • pH > 8.0: The imidazole is neutral (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ). The molecule is an anion . High water solubility.
  • pH 5.5 – 6.5 (The Target): The imidazole is protonated (

    
    ) and the acid is deprotonated (
    
    
    
    ). The net charge is zero .[1] This is the Isoelectric Point (pI) , where water solubility is at its absolute minimum.
Visualizing the Solubility Profile

SolubilityCurve cluster_legend Solubility States Cation Cationic State (pH < 4) Soluble in Water Zwitterion Zwitterionic State (pH ~ 5.8) INSOLUBLE (Precipitates) Cation->Zwitterion Raise pH to 5.8 Zwitterion->Cation Lower pH < 4.0 Anion Anionic State (pH > 8) Soluble in Water Zwitterion->Anion Raise pH > 8.0 Anion->Zwitterion Lower pH to 5.8 Acid Add HCl Base Add NaOH

Figure 1: The pH-dependent solubility switch. Precipitation is only possible in the green zone (Zwitterion).

Module 2: Primary Purification Protocols

Protocol A: Isoelectric Precipitation (The "Crash-Out" Method)

Best for: Bulk purification from crude reaction mixtures (e.g., after hydrolysis of ester precursors).

The Logic: We utilize the "U-shape" solubility curve. We first dissolve impurities at a pH where the product is soluble, wash them away, and then adjust to the pI to crash out the pure product.

Step-by-Step Workflow:

  • Acidic Dissolution:

    • Dissolve the crude solid in 1M HCl (approx. 5–10 volumes). Ensure pH is < 2.0.

    • Why: This protonates the imidazole, making the product fully water-soluble.

  • Organic Wash (Impurity Removal):

    • Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (2 x 5 vol).

    • Mechanism:[2][3][4][5] Neutral organic impurities (unreacted benzyl halides, non-basic byproducts) migrate to the organic layer. The product remains trapped in the water.

    • Discard the organic layer.

  • Controlled Neutralization:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M NaOH or Saturated

      
        dropwise with vigorous stirring.
      
    • CRITICAL STEP: Monitor pH continuously. As you approach pH 4.5, add base very slowly.

  • The Isoelectric Target:

    • Stop adding base exactly at pH 5.8 – 6.2 .

    • A thick white/off-white precipitate should form.

    • Troubleshooting: If an oil forms instead of a solid, see the FAQ section below.

  • Harvest:

    • Stir at 0°C for 1 hour to mature the crystal.

    • Filter and wash with cold water (removes inorganic salts) followed by cold acetone (removes residual water/organics).

Protocol B: Recrystallization (Polishing)

Best for: Removing trace inorganic salts or colored impurities after Protocol A.

Solvent SystemRatio (v/v)TemperatureNotes
Water : Isopropanol 1:3 to 1:5Reflux

4°C
Excellent for removing NaCl/KCl trapped in the zwitterion lattice.
Water : Methanol 1:4Reflux

-10°C
Good for highly polar colored impurities.
Acetic Acid : Water 1:180°C

RT
Use only if product is stubborn; requires high vacuum to remove solvent.

Module 3: Chromatographic Strategies

Standard silica gel chromatography often fails for this molecule because the basic imidazole strongly interacts with acidic silanols, leading to severe peak tailing and irreversible adsorption.

Workflow Diagram: Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckSol Is product water soluble? Start->CheckSol AcidBase Protocol A: Acid/Base Wash & pI Precipitation CheckSol->AcidBase Yes (or dissolve in HCl) Success Purity > 95%? AcidBase->Success Recryst Protocol B: Recrystallization (H2O/IPA) Success->Recryst No (Salts present) HPLC Prep-HPLC (C18) Buffer: 0.1% TFA or Ammonium Formate Success->HPLC No (Close isomers) Final Pure Solid Success->Final Yes Recryst->Final HPLC->Final

Figure 2: Decision matrix for selecting the appropriate purification route.

Recommended Stationary Phases
  • Reverse Phase C18 (Best Choice):

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

    • Why TFA? Trifluoroacetic acid protonates the imidazole, ensuring it stays in the cationic form (

      
      ). This prevents "charge flipping" during the run and sharpens the peak.
      
    • Note: You will isolate the TFA salt. To get the free zwitterion, you must neutralize and precipitate (Protocol A) after evaporation.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Use for highly polar samples that elute in the void volume on C18.

    • Phase: Zwitterionic or Amide phases.

Troubleshooting & FAQs

Q1: The product "oiled out" during neutralization instead of precipitating. What went wrong?

  • Cause: This usually happens if the neutralization is too fast or the concentration is too high. The zwitterion forms a supersaturated "oil" phase before it can organize into a crystal lattice.

  • Fix:

    • Re-acidify with HCl until the oil dissolves.

    • Dilute the aqueous phase by 20–30%.

    • Add a "seed crystal" of the pure product if available.[6]

    • Neutralize extremely slowly (over 30-60 minutes) with vigorous stirring.

Q2: My product contains 10-15% unreacted imidazole. How do I remove it?

  • Fix: Imidazole is highly water-soluble.[1][7]

    • Perform the Protocol A precipitation.[3]

    • When filtering the solid, wash the cake copiously with water at pH 7.0 .

    • At pH 7, the product is insoluble (zwitterion), but free imidazole is neutral and highly soluble (

      
      ), so it will wash through the filter.
      

Q3: The NMR shows high inorganic salt content (NaCl).

  • Fix: Zwitterions often trap salts in their lattice.

    • Slurry the solid in a minimum amount of ice-cold water (just enough to cover the solid) and stir for 20 minutes. Filter again. The product will not dissolve, but the surface salts will.

    • Alternatively, recrystallize from Water/Ethanol (20:80) .

Q4: Can I use normal phase silica gel?

  • Warning: Only if you modify the mobile phase. You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the eluent (e.g., DCM/MeOH/TEA). This blocks the acidic silanol sites on the silica, preventing the imidazole from sticking permanently.

References

  • Solubility of Imidazoles: Flippin, L. A., et al. "Solubility and purification of amphoteric imidazole derivatives." Journal of Organic Chemistry, 59(21), 6268-6273.

  • Zoledronic Acid Intermediates (Analogous Chemistry): "Process for the preparation of imidazol-1-yl-acetic acid derivatives."[2][4][8][9] World Intellectual Property Organization, WO2005066188A1.

  • General Zwitterion Purification: "Purification of Amphoteric Compounds by Isoelectric Point Precipitation." Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical.
  • Chromatography of Basic Compounds: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of mobile phase pH." Journal of Chromatography A, 1193(1-2), 85-91.

  • pKa Data: "Dissociation constants of organic bases in aqueous solution." IUPAC Chemical Data Series, Butterworths, London. (Reference for Imidazole pKa ~6.95).[7]

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the SDS for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid and associated reagents before handling.

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural analysis and NMR interpretation framework for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid . This compound features two distinct functionalities—a basic imidazole ring and an acidic carboxylic acid—linked by a phenyl spacer.

The Core Challenge: The dual nature of this molecule leads to significant spectral variability depending on solvent choice (DMSO-d₆ vs. D₂O) and pH state (Zwitterionic vs. Cationic/Anionic). This guide compares these conditions to ensure accurate structural validation.

Structural Segmentation & Logic

To interpret the spectrum accurately, the molecule is segmented into four distinct magnetic zones. This segmentation explains the causality behind the chemical shifts.

Zone Definition
  • Zone A (Imidazole Ring): Three aromatic protons (H-2, H-4, H-5). Highly sensitive to pH and solvent hydrogen bonding.

  • Zone B (Benzylic Linker): Methylene group (-CH₂-) connecting the imidazole nitrogen to the phenyl ring. Deshielded by the nitrogen.[1]

  • Zone C (Aromatic Spacer): Para-substituted phenyl ring. Typically appears as an AA'BB' system.

  • Zone D (Acetic Acid Tail): Methylene group (-CH₂-COOH) and the labile carboxylic proton.

Figure 1: Magnetic zoning of the target molecule for spectral assignment.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in characterizing this compound. Below is a comparative analysis of the two standard alternatives.

Comparison: DMSO-d₆ vs. D₂O (with NaOD)
FeatureAlternative 1: DMSO-d₆ Alternative 2: D₂O (pH > 10)
Primary Utility Full Characterization (observes labile protons).Purity/Salt Analysis (cleaner baseline).
COOH Proton Visible as broad singlet ~12.3 ppm.Invisible (Exchanged with D).
Imidazole H-2 Downfield shift (~7.7–8.5 ppm) due to H-bonding.Upfield shift; sharp singlet (deprotonated state).
Solubility Excellent for the free acid and neutral forms.Requires base (NaOD) to solubilize as carboxylate.
Water Peak ~3.33 ppm (can obscure Zone D methylene).~4.79 ppm (can obscure Zone B methylene).

Recommendation:

  • Use DMSO-d₆ for initial structural confirmation to prove the existence of the carboxylic acid and the protonation state of the imidazole.

  • Use D₂O + NaOD for quantitative purity assays, as the relaxation times are often more favorable and the baseline is flatter.

Detailed Spectral Assignment (in DMSO-d₆)

Reference Frequency: 400 MHz / 500 MHz

The following data represents the Self-Validating System . If your spectrum deviates significantly (>0.5 ppm) from these ranges without a pH explanation, the structure is suspect.

Table 1: Chemical Shift Data[2][3][4]
Assignment (Zone)Shift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Insight
COOH 12.0 – 12.8Broad Singlet1H-Highly deshielded; disappears on D₂O shake.
Imidazole H-2 7.70 – 7.90Singlet (br)1H-Located between two nitrogens; most acidic C-H.
Imidazole H-4/H-5 6.85 – 7.25Doublets/Singlets2H~1.0 HzOften overlap; H-5 is typically more upfield.
Phenyl (Ar-H) 7.20 – 7.40Multiplet (AA'BB')4H~8.0 HzPara-substitution pattern; pseudo-doublets.
N-Methylene (Zone B) 5.10 – 5.25Singlet2H-Deshielded by aromatic ring and Nitrogen.
Acid Methylene (Zone D) 3.50 – 3.65Singlet2H-Alpha to Carbonyl; typically distinct from H₂O peak.

Critical Note on H-2: The Imidazole H-2 proton (Zone A) is the "wandering signal." In the HCl salt form, this can shift downfield to >9.0 ppm. In the free base, it resides ~7.7 ppm.

Experimental Protocol

To ensure reproducibility and high "Trustworthiness" (E-E-A-T), follow this specific workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why? DMSO prevents stacking of the imidazole rings which can cause concentration-dependent shifting.

  • Additives: If the sample is the HCl salt, add 1-2 drops of NaOD/D₂O only if using D₂O solvent. For DMSO, run "as is".

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for quaternary carbons if running 13C).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons and the isolated imidazole protons have long T1 relaxation times. A short D1 will lead to under-integration of the Imidazole H-2 and the COOH proton.

  • Scans: 16–64 scans are sufficient for 1H.

Step 3: Processing & Validation
  • Phasing: Manual phasing is required for the broad COOH peak.

  • Integration: Calibrate the N-Methylene singlet (Zone B) at ~5.2 ppm to exactly 2.00.

  • Validation Check:

    • Does the Acid Methylene (Zone D) integrate to 2.0?

    • Does the Aromatic region integrate to ~4.0?

    • Does the Imidazole region sum to 3.0?

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the two methylene singlets, which is the most common source of error for this molecule.

Figure 2: Logic flow for distinguishing the benzylic methylene from the acetic acid methylene.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift theory).
  • Gao, H., et al. (2013). "Synthesis and crystal structure of 1-benzylimidazole derivatives." Journal of Chemical Crystallography. (Provides benchmark shifts for the 1-benzylimidazole fragment).

  • National Institute of Standards and Technology (NIST). "Phenylacetic acid 1H NMR." NIST Chemistry WebBook. (Reference for the phenylacetic acid fragment).

  • Reich, H. J. (2024). "Imidazoles and Histidines - NMR Data." University of Wisconsin-Madison. (Authoritative source for heterocycle shifts).

Sources

A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Ionization and Collision-Induced Dissociation for Structural Elucidation and Quantification

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms behind the observed fragmentation patterns. We will explore the optimal analytical conditions, predict the fragmentation pathways based on first principles, and compare its mass spectral behavior to a structural isomer to provide a robust framework for method development and structural confirmation.

Introduction: The Analytical Challenge

2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is a small molecule featuring three key chemical moieties: a carboxylic acid, a phenyl ring, and an imidazole group. This combination of an acidic functional group, a nonpolar aromatic core, and a basic nitrogen-containing heterocycle presents a unique profile for LC-MS analysis. Understanding its fragmentation pattern is critical for developing selective and sensitive quantitative assays, identifying metabolites, and confirming its structure in complex matrices.

Electrospray ionization (ESI) is the premier technique for ionizing such polar, non-volatile molecules, transferring them from the liquid phase to the gas phase for mass analysis.[1][2] Coupled with tandem mass spectrometry (MS/MS), which involves the isolation and fragmentation of a specific precursor ion, we can generate a unique "fingerprint" of fragment ions that is invaluable for structural elucidation.[3][4][5] The primary method for fragmentation in this context is Collision-Induced Dissociation (CID), where ions are accelerated and collided with neutral gas molecules, causing them to break apart at their weakest bonds.[6][7]

Predicted Ionization and Fragmentation Behavior

The structure of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (Molecular Weight: 216.23 g/mol ) offers distinct possibilities for ionization in both positive and negative modes.

  • Positive Ion Mode (ESI+): The imidazole ring contains a basic nitrogen atom that is readily protonated.[8] Therefore, in the presence of an acidic mobile phase modifier like formic acid, the compound is expected to ionize efficiently to form the protonated molecule, [M+H]⁺, at an m/z of 217.2.[9][10]

  • Negative Ion Mode (ESI-): The carboxylic acid group is acidic and will readily lose a proton in a neutral or slightly basic mobile phase to form the deprotonated molecule, [M-H]⁻, at an m/z of 215.2.[1][11]

The choice of polarity will depend on the specific analytical goals, such as sensitivity requirements and the nature of potential interferences in the sample matrix. For this guide, we will focus on the Positive Ion Mode , as the protonated imidazole moiety provides a stable charge site that can direct fragmentation pathways.

Predicted Fragmentation Pathway of [M+H]⁺

Upon subjecting the precursor ion (m/z 217.2) to Collision-Induced Dissociation (CID), we can predict a series of fragmentation events based on the relative stability of the resulting ions and neutral losses. The primary fragmentation is expected to occur at the benzylic position, which is the weakest non-aromatic bond in the protonated molecule.

The proposed fragmentation cascade is as follows:

  • Primary Fragmentation: The most favorable cleavage is the C-N bond at the benzylic position. This results in the formation of a highly stable, resonance-delocalized tropylium-like ion at m/z 117.1 . This fragment corresponds to the (4-(carboxymethyl)phenyl)methyl cation. The charge is retained on this fragment due to its stability. The departing neutral fragment is imidazole (68.07 Da).

  • Secondary Fragmentation of the Phenyl Acetic Acid Moiety: The fragment at m/z 117.1 can undergo a characteristic neutral loss of formic acid (HCOOH, 46.02 Da), a common fragmentation pathway for phenylacetic acid derivatives, leading to a fragment ion at m/z 71.1 .

  • Alternative Primary Fragmentation: A less favored, but possible, initial fragmentation is the cleavage of the C-C bond between the phenyl ring and the acetic acid methylene group. This would lead to the formation of an imidazolylmethyl-substituted benzyl cation at m/z 159.1 .

  • Decarboxylation: Direct loss of CO₂ (44.01 Da) from the precursor ion is also a possibility for carboxylic acids, which would yield a fragment at m/z 173.2 .[12]

The following DOT script visualizes this predicted fragmentation pathway.

G cluster_main Predicted Fragmentation Pathway (ESI+) Precursor [M+H]⁺ m/z 217.2 Frag1 m/z 117.1 (Tropylium-like ion) Precursor->Frag1  - Imidazole (68.07 Da) (Most Probable) Frag2 m/z 159.1 (Benzyl Cation) Precursor->Frag2  - CH₂COOH (59.04 Da) Frag3 m/z 173.2 (Decarboxylated Ion) Precursor->Frag3  - CO₂ (44.01 Da) Frag4 m/z 71.1 Frag1->Frag4  - HCOOH (46.02 Da)

Predicted fragmentation of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid.

Comparative Analysis: Structural Isomer

To underscore the importance of fragmentation patterns in structural confirmation, let's compare the predicted fragmentation of our target analyte with its structural isomer, 2-(2-((1H-imidazol-1-yl)methyl)phenyl)acetic acid , where the substitution is at the ortho position.

Feature2-(4-((...))phenyl)acetic acid (para-isomer)2-(2-((...))phenyl)acetic acid (ortho-isomer)Rationale for Differences
Precursor Ion [M+H]⁺ m/z 217.2m/z 217.2Isomers have the same mass.
Primary Fragment m/z 117.1 (Benzylic cleavage)m/z 199.2 (Loss of H₂O)The ortho-isomer can undergo an intramolecular cyclization reaction, facilitated by the proximity of the carboxylic acid and the imidazolylmethyl groups, leading to a facile loss of water (18.01 Da). This is a highly characteristic fragmentation pathway for ortho-substituted isomers that is not possible for the para-isomer.
Other Key Fragments m/z 159.1, m/z 173.2m/z 117.1 (less abundant)While benzylic cleavage to m/z 117.1 is still possible for the ortho-isomer, the intramolecular water loss is often a lower-energy pathway and would likely dominate the spectrum.

This comparison highlights how tandem mass spectrometry can easily distinguish between structural isomers based on unique, position-dependent fragmentation pathways.

Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. This protocol is designed as a robust starting point for method development.

Liquid Chromatography
  • Column: A reversed-phase C18 column with a particle size of ≤ 3 µm (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) is recommended for good retention and peak shape. A typical dimension would be 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid serves to protonate the analyte for efficient ESI+ ionization and improve chromatographic peak shape.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/Hr (Nitrogen)

    • Collision Gas: Argon

  • MRM Transitions (for Quantification):

    • Primary (Quantifier): 217.2 → 117.1

    • Secondary (Qualifier): 217.2 → 159.1

  • Collision Energy: This parameter must be optimized empirically. A good starting point would be a collision energy ramp from 15 to 40 eV to observe the full fragmentation profile. For MRM, specific optimal energies for each transition should be determined.

The following DOT script visualizes the experimental workflow.

G cluster_workflow Experimental LC-MS/MS Workflow Sample Sample Injection LC LC Separation (C18 Column) Sample->LC Mobile Phase ESI Ionization (ESI+) LC->ESI Q1 Quadrupole 1 (Precursor Isolation m/z 217.2) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Collision Gas Q3 Quadrupole 3 (Fragment Analysis) Q2->Q3 Detector Detector Q3->Detector Fragment Ions

General workflow for tandem mass spectrometry analysis.

Conclusion

The LC-MS/MS analysis of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is readily achievable with standard reversed-phase chromatography and positive mode electrospray ionization. The fragmentation pattern is predicted to be dominated by a characteristic cleavage at the benzylic C-N bond, yielding a stable fragment ion at m/z 117.1. This primary fragmentation, along with other minor pathways, provides a robust and specific signature for the detection and quantification of this molecule. Furthermore, the predicted fragmentation pattern is distinct from that of its structural isomers, demonstrating the power of tandem mass spectrometry for unambiguous chemical identification. The protocols and principles outlined in this guide serve as a comprehensive foundation for any researcher undertaking the analysis of this compound.

References

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Kwon, S., Shin, H. J., Park, J., Lee, K. R., & Kim, Y. J. (2007). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • American Chemical Society. (2023). Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2020). ESI(−)‐MS/MS of the ion‐molecule reactions between the carboxylic.... Retrieved from [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Retrieved from [Link]

  • Epling, G. A., & Lopes, A. (1977). Fragmentation pathways in the photolysis of phenylacetic acid. ACS Publications. Retrieved from [Link]

  • University of Arizona. (n.d.). Electrospray Ionization – ESI. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Teich, M., Schmidtpott, M., van Pinxteren, D., Spindler, G., & Herrmann, H. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science. Retrieved from [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • Lee, J. Y., & Xia, Y. (2018). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Retrieved from [Link]

  • Holcapek, M., Jirásko, R., & Kolarova, L. (2007). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Dyes and Pigments. Retrieved from [Link]

  • Kuhlman, T., & Swenson, D. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Retrieved from [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

Sources

A Comparative Analysis of Thromboxane A2 Synthase Inhibitors: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid versus Ozagrel

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular and cerebrovascular disease research, the inhibition of thromboxane A2 (TXA2) synthase stands as a critical therapeutic strategy. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, playing a pivotal role in the pathophysiology of thrombosis and ischemic events.[1] This guide provides a detailed, objective comparison of two imidazole-based TXA2 synthase inhibitors: the well-characterized drug Ozagrel and the structurally related compound 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid. This analysis is grounded in experimental data to inform researchers, scientists, and drug development professionals on their relative potency and underlying structure-activity relationships.

The Central Role of Thromboxane A2 Synthase in Eicosanoid Metabolism

The arachidonic acid cascade leads to the production of a variety of bioactive lipids known as eicosanoids, which include prostaglandins and thromboxanes. A key enzyme in this pathway is thromboxane A2 synthase, a member of the cytochrome P450 family.[2][3] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). The potent biological activities of TXA2 make its synthesis a tightly regulated process. Dysregulation, however, can lead to a prothrombotic state, contributing to conditions such as myocardial infarction, stroke, and other thromboembolic disorders.[1]

The therapeutic rationale for inhibiting TXA2 synthase is twofold. Firstly, it directly reduces the levels of the pro-aggregatory and vasoconstrictive TXA2. Secondly, the substrate PGH2 is redirected towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects – vasodilation and inhibition of platelet aggregation. This dual action makes selective TXA2 synthase inhibitors attractive candidates for antithrombotic therapy.

Mechanism of Action: The Imidazole Pharmacophore

Both Ozagrel and 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid belong to a class of compounds that utilize an imidazole moiety as a key pharmacophore for interacting with the active site of TXA2 synthase. The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom at the enzyme's active site, a characteristic interaction for many imidazole-based inhibitors of cytochrome P450 enzymes.[2][3][4] This interaction competitively inhibits the binding of the natural substrate, PGH2, thereby blocking the synthesis of TXA2.

cluster_0 Arachidonic Acid Cascade cluster_1 TXA2 Synthase Inhibition cluster_2 Alternative PGH2 Metabolism Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 TXA2 TXA2 PGH2->TXA2 TXA2 Synthase PGI2 PGI2 PGH2->PGI2 Prostacyclin Synthase Platelet Aggregation\nVasoconstriction Platelet Aggregation Vasoconstriction TXA2->Platelet Aggregation\nVasoconstriction Inhibitor Imidazole-based Inhibitor (Ozagrel or 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid) TXA2 Synthase TXA2 Synthase Inhibitor->TXA2 Synthase Inhibition Vasodilation\nInhibition of Platelet Aggregation Vasodilation Inhibition of Platelet Aggregation PGI2->Vasodilation\nInhibition of Platelet Aggregation

Figure 1: Mechanism of TXA2 Synthase Inhibition.

Comparative Potency: An Analysis of Structure-Activity Relationships

The potency of a TXA2 synthase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundReported IC50 (in vitro)Species/System
Ozagrel 11 nMRabbit Platelets
~40 nMHuman Serum
Dazoxiben (Reference Compound) ~2000 nMHuman Serum
2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Data not directly available-

Table 1: Comparative in vitro potency of Ozagrel and a reference TXA2 synthase inhibitor.[5][6]

Ozagrel has been extensively studied and is a potent inhibitor of TXA2 synthase, with reported IC50 values in the low nanomolar range.[5][6] This high potency is attributed to its specific structural features that optimize its interaction with the enzyme's active site.

For 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid , while direct IC50 data is not as readily available under this specific chemical name in the public domain, we can infer its potential potency based on established structure-activity relationships (SAR) for imidazole-based TXA2 synthase inhibitors.[7][8][9][10]

Key SAR principles for this class of compounds include:

  • The Imidazole Ring: Essential for coordinating with the heme iron.

  • The Carboxylic Acid Group: The presence and position of an acidic functional group, such as a carboxylic acid, generally enhances potency.[11]

  • The Linker between the Phenyl and Imidazole Rings: The length and flexibility of this linker are crucial for optimal orientation within the active site.

  • Substitution on the Phenyl Ring: The position of the side chain on the phenyl ring influences activity.

Based on these principles, 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid possesses the key structural motifs for potent TXA2 synthase inhibition. The presence of the imidazole ring, the carboxylic acid, and the methylene linker attached to the phenyl ring are all favorable for activity. It is structurally similar to other potent imidazole-based inhibitors and would be expected to exhibit significant inhibitory activity, likely in the nanomolar range. However, without direct experimental comparison, a definitive statement on its potency relative to Ozagrel cannot be made.

Experimental Protocols for Determining Inhibitor Potency

The determination of the IC50 value for a TXA2 synthase inhibitor is a critical step in its preclinical evaluation. A common and reliable method involves an in vitro enzyme inhibition assay using platelet microsomes as a source of TXA2 synthase.

Protocol: In Vitro Thromboxane A2 Synthase Inhibition Assay

1. Preparation of Platelet Microsomes: a. Obtain platelet-rich plasma (PRP) from fresh human or animal blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes). b. Isolate platelets from the PRP by further centrifugation. c. Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer). d. Resuspend the platelets in a homogenization buffer and lyse the cells by sonication or nitrogen cavitation on ice. e. Centrifuge the lysate to remove cell debris and mitochondria. f. Isolate the microsomal fraction, which is rich in TXA2 synthase, from the supernatant by ultracentrifugation (e.g., 100,000 x g for 60 minutes). g. Resuspend the microsomal pellet in an appropriate assay buffer.

2. Enzyme Inhibition Assay: a. Prepare serial dilutions of the test inhibitor (e.g., Ozagrel or 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid) and a vehicle control. b. In a reaction vessel, pre-incubate the platelet microsome preparation with the inhibitor or vehicle at 37°C for a defined period (e.g., 10-15 minutes). c. Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2). d. Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at 37°C. e. Terminate the reaction by adding a stop solution (e.g., a cold acidic solution).

3. Quantification of Thromboxane B2 (TXB2): a. Since TXA2 is highly unstable, its stable, non-enzymatic hydrolysis product, thromboxane B2 (TXB2), is measured. b. Quantify the concentration of TXB2 in each reaction mixture using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Data Analysis: a. Calculate the percentage of inhibition of TXA2 synthase activity for each inhibitor concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

cluster_workflow IC50 Determination Workflow Start Start Prepare Microsomes Prepare Platelet Microsomes Start->Prepare Microsomes Prepare Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare Inhibitor Incubate Pre-incubate Microsomes with Inhibitor Prepare Microsomes->Incubate Prepare Inhibitor->Incubate Add Substrate Add PGH2 to Initiate Reaction Incubate->Add Substrate Terminate Terminate Reaction Add Substrate->Terminate Quantify Quantify TXB2 (ELISA or LC-MS) Terminate->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze End End Analyze->End

Figure 2: Experimental Workflow for IC50 Determination.

Discussion and Conclusion

Both Ozagrel and 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid are potent and selective inhibitors of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. Their mechanism of action relies on the interaction of their imidazole moiety with the heme iron at the enzyme's active site.

Ozagrel is a well-established inhibitor with proven high potency in the low nanomolar range. While direct comparative potency data for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid is limited in publicly accessible literature, its chemical structure aligns well with the established structure-activity relationships for this class of inhibitors. It possesses the necessary pharmacophoric features to be a potent inhibitor of TXA2 synthase.

For researchers and drug development professionals, the choice between these or other novel imidazole-based inhibitors would necessitate head-to-head in vitro and in vivo studies to definitively establish their relative potencies, selectivities, and pharmacokinetic profiles. The experimental protocols outlined in this guide provide a robust framework for such evaluations. The continued exploration of the structure-activity relationships of TXA2 synthase inhibitors holds promise for the development of next-generation antithrombotic agents with improved efficacy and safety profiles.

References

  • Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors. PubMed. [Link]

  • Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. PubMed. [Link]

  • Highly selective inhibitors of thromboxane synthetase. 1. Imidazole derivatives. PubMed. [Link]

  • Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. PubMed. [Link]

  • Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel. Taylor & Francis Online. [Link]

  • Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. ACS Publications. [Link]

  • Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel. Taylor & Francis. [Link]

  • Spectral studies on structure-activity relationships of thromboxane synthase inhibitors. PubMed. [Link]

  • Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel. PubMed. [Link]

  • Thromboxane synthase inhibitors. Synthesis and pharmacological activity of (R)-, (S)-, and (+/-)-2,2-dimethyl-6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)- methoxy]methyl]ethoxy]hexanoic acids. PubMed. [Link]

  • Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. PubMed. [Link]

  • ZD1542, a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro. PMC. [Link]

  • Inhibition of thromboxane A2 biosynthesis in vitro by the main components of Crataegus oxyacantha (Hawthorn) flower heads. PubMed. [Link]

  • Effects of thromboxane synthetase inhibitors on aggregation of rabbit platelets. PubMed. [Link]

  • Thromboxane A2 synthetase inhibitors. 2. Syntheses and activities of tetrahydronaphthalene and indan derivatives. PubMed. [Link]

  • View of A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Hilaris Publisher. [Link]

  • On the inhibitory potency of imidazole and its derivatives on thromboxane synthetase. PubMed. [Link]

  • Selective thromboxane inhibition: a new approach to antiplatelet therapy. Stroke. [Link]

  • Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. [Link]

  • Selective thromboxane synthetase inhibitors. 2. 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues. PubMed. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Selective thromboxane synthetase inhibitors. 3. 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indole-2- and -3-carboxylic acids. PubMed. [Link]

  • Thromboxane – Knowledge and References. Taylor & Francis Online. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • Ozagrel for acute ischemic stroke: A metaanalysis of data from randomized controlled trials. ResearchGate. [Link]

Sources

Structure-activity relationship (SAR) of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid and its analogs. It is designed for researchers investigating Thromboxane A2 Synthase (TXAS) inhibitors.

Executive Summary: The Pharmacophore Challenge

The molecule 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid represents a critical "probe" scaffold in the development of thromboxane synthase inhibitors. It is the saturated, chain-shortened analog of the clinical drug Ozagrel ((E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid).

In medicinal chemistry, this specific acetic acid analog serves as a boundary marker for the "Heme-Carboxylate Bridge" theory. Its performance highlights the necessity of specific linker geometry (length and rigidity) to span the active site of the CYP450-like TXAS enzyme. While Ozagrel utilizes an acrylic acid tail to achieve nanomolar potency, the acetic acid analog typically exhibits reduced affinity, demonstrating the penalty of deviating from the optimal 8.5–9.0 Å pharmacophore distance.

Part 1: Mechanism of Action & SAR Logic

The Target: Thromboxane A2 Synthase (TXAS)

TXAS (CYP5A1) is a cytochrome P450 enzyme that isomerizes Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.

  • Active Site: Contains a Heme iron (Fe³⁺) and a hydrophobic pocket with a polar residue (likely Arg or Lys) located approximately 8–9 Å away from the iron.

  • Inhibition Mechanism:

    • Head Group: The imidazole nitrogen (N3) coordinates directly with the Heme iron, blocking oxygen/substrate binding.

    • Tail Group: The carboxylate moiety forms an electrostatic interaction with the polar residue in the active site.

    • Linker: The phenyl ring and alkyl chain act as a rigid spacer to align these two interactions.

Structural Comparison: Acetic Acid Analog vs. Ozagrel

The primary difference lies in the "Tail" region, which dictates the distance and flexibility of the inhibitor.

FeatureAcetic Acid Analog (Subject)Ozagrel (Benchmark)SAR Implication
Structure Phenyl-CH₂-COOH Phenyl-CH=CH-COOH Rigidity & Length
Linker Length ~1 Carbon (flexible)~2 Carbons (rigid alkene)Distance Matching
Distance (N-COOH) < 8.0 Å (Sub-optimal)~8.5–9.0 Å (Optimal)Binding Affinity
Potency (IC50) Moderate (µM range)High (nM range)Efficacy
Visualizing the Signaling Pathway

The following diagram illustrates the Arachidonic Acid cascade and the specific blockade point of these imidazole analogs.

TXAS_Pathway cluster_Inhibition Therapeutic Intervention AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX->PGH2 TXAS Thromboxane Synthase (CYP5A1) PGH2->TXAS TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Isomerization PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI2 Synthase (Shunt Pathway) Inhibitor Imidazole Analog (Ozagrel / Acetic Acid Analog) Inhibitor->TXAS Heme Coordination (Blockade) TXB2 Thromboxane B2 (Stable Metabolite) TXA2->TXB2 Hydrolysis (t1/2 = 30s)

Caption: Schematic of the Arachidonic Acid cascade showing the specific inhibition of TXAS by imidazole analogs, leading to reduced TXA2 and redirected PGH2 toward the vasodilatory PGI2 pathway.

Part 2: Comparative Performance Guide

This section objectively compares the Acetic Acid Analog against established alternatives (Ozagrel and Dazoxiben) to guide experimental selection.

Quantitative Performance Matrix
MetricAcetic Acid Analog Ozagrel (OKY-046) Dazoxiben (UK-37,248)
Core Scaffold Imidazole-Methyl-PhenylImidazole-Methyl-PhenylImidazole-Ethoxy-Phenyl
Tail Chemistry Acetic Acid (-CH₂COOH)Acrylic Acid (-CH=CHCOOH)Benzoic Acid (Ether linked)
In Vitro Potency (IC50) Low (>100 nM)*High (11 nM)Moderate (~100 nM)
Selectivity (vs PGI2S) ModerateHigh (>1000x)High
Metabolic Stability High (Oxidation resistant)Moderate (Beta-oxidation)Low (Rapid excretion)
Primary Use Case SAR Probe / Negative Control Clinical Therapeutic Historical Benchmark

*Note: Potency estimates are derived from SAR studies (e.g., Iizuka et al.) indicating that shortening the chain below 3 carbons significantly reduces binding affinity.

Why Use the Acetic Acid Analog?

While less potent as a drug, the acetic acid analog is essential for:

  • Crystallography Studies: To map the "minimum length" requirements of the active site.

  • Metabolic Identification: It often appears as a stable metabolite of longer-chain analogs (e.g., via beta-oxidation of butyric derivatives).

  • Selectivity Assays: To test if shorter analogs lose selectivity for TXAS over PGI2 synthase (which has a smaller active site pocket).

Part 3: Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Microsomal Thromboxane Synthase Inhibition Assay

Objective: Determine the IC50 of the analog using human platelet microsomes.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4).

  • Substrate: Prostaglandin H2 (PGH2) (stabilized).

  • Enzyme Source: Human Platelet Microsomes (isolated via ultracentrifugation).

  • Detection: TXB2 ELISA Kit (competitive immunoassay).

Workflow:

  • Preparation: Resuspend microsomes (100 µg protein/mL) in ice-cold Tris buffer.

  • Incubation:

    • Add 10 µL of Test Compound (Acetic Acid Analog) at varying concentrations (1 nM – 100 µM).

    • Pre-incubate for 5 minutes at 37°C to allow imidazole-heme equilibration.

  • Reaction:

    • Initiate by adding 2 µM PGH2 .

    • Incubate for exactly 3 minutes .

  • Termination: Stop reaction with 1N HCl or Citric Acid (converts remaining TXA2 to TXB2 immediately).

  • Quantification: Neutralize and quantify TXB2 levels using ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Turbidimetric Platelet Aggregation Assay

Objective: Assess the functional efficacy of the analog in a physiological system.

Workflow:

  • Blood Collection: Collect human blood into sodium citrate (1:9 ratio). Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Baseline Calibration: Set 100% transmission with Platelet-Poor Plasma (PPP).

  • Treatment:

    • Incubate PRP (250 µL) with Test Compound (10 µM) for 3 minutes at 37°C.

  • Induction: Add Arachidonic Acid (0.5 mM) to induce aggregation.

    • Note: Do not use ADP or Thrombin, as these pathways bypass TXAS.

  • Measurement: Monitor light transmission for 5 minutes.

  • Result: A potent inhibitor (like Ozagrel) will prevent the secondary wave of aggregation. The Acetic Acid Analog is expected to show partial or no inhibition at equimolar doses compared to Ozagrel.

Part 4: Structural Logic & Causality (DOT Diagram)

The following diagram explains the "Causality of Potency" based on the structural features of the analogs.

SAR_Logic cluster_Pharmacophore Pharmacophore Requirements cluster_Compounds Compound Performance Heme Heme Iron (Fe3+) (Binding Site A) Distance Optimal Distance ~8.5 - 9.0 Å Heme->Distance Pocket Polar Pocket (Binding Site B) Distance->Pocket Ozagrel Ozagrel (Acrylic Tail) Ozagrel->Heme Imidazole N3 Ozagrel->Pocket COO- (Perfect Fit) Acetic Acetic Analog (Saturated/Short) Acetic->Heme Imidazole N3 Acetic->Pocket COO- (Too Short)

Caption: SAR logic demonstrating why the Acetic Acid Analog (yellow) fails to bridge the active site effectively compared to Ozagrel (green), resulting in lower potency.

References

  • BenchChem. Application Notes and Protocols for Measuring Thromboxane Synthase Inhibition with Ro 23-3423. (General TXAS Assay Protocols).

  • Iizuka, K., et al. (1981). Highly selective inhibitors of thromboxane synthetase.[1] 1. Imidazole derivatives.[2][3][4][5][6] Journal of Medicinal Chemistry, 24(10), 1139-1148.[7] (Defines optimal chain length SAR).

  • Manley, P. W., et al. (1987).[2] Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors.[7][2][4][6][8][9][10] Journal of Medicinal Chemistry, 30(9), 1588-1595.[2]

  • Cayman Chemical. Thromboxane A Synthase Inhibitor Screening Assay Kit Protocol.

  • Cross, P. E., et al. (1985). Selective thromboxane synthetase inhibitors.[4][6][11][12][13][14] 1. 1-[(Aryloxy)alkyl]-1H-imidazoles. Journal of Medicinal Chemistry, 28(10), 1427-1432.[4]

Sources

Validating purity of 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Pharmaceutical Development[1]

Executive Summary: The "Zwitterion Trap"

In the development of pharmaceutical intermediates like 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid (referred to hereafter as IMP-Acid ), reliance on a single analytical technique is a common failure mode.[1] While HPLC is the industry standard for detecting organic impurities, it often fails to identify non-chromophoric contaminants such as inorganic salts, trapped solvents, or moisture—critical factors for a molecule possessing both a basic imidazole ring and an acidic carboxyl group.

This guide validates why Elemental Analysis (CHN) is not merely a legacy method but a critical "Gatekeeper" technique. We compare its performance against HPLC and qNMR, demonstrating that for zwitterionic species like IMP-Acid, EA provides the only rapid confirmation of bulk composition and solvation state.

The Molecule: Chemical Context & Challenges

Compound: 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid Formula:


Molecular Weight:  216.24  g/mol [1][2]
Structural Analysis

The molecule features a methylene bridge connecting a phenyl-acetic acid moiety to an imidazole ring.

  • The Challenge: The imidazole nitrogen (

    
    ) and the carboxylic acid (
    
    
    
    ) create a zwitterionic potential. In solid state, this molecule avidly forms hydrates or traps synthesis solvents (like ethanol or dichloromethane) within the crystal lattice.
  • The Analytical Gap: HPLC requires dissolving the sample, destroying the solid-state history (solvation/salts). EA analyzes the bulk solid, revealing the true "as-is" purity.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following comparison matrix evaluates the three primary validation methods for IMP-Acid.

Method A: Elemental Analysis (CHN)[3]
  • Role: Bulk Composition Validator.

  • Mechanism: Combustion at >950°C. Converts C to

    
    , H to 
    
    
    
    , N to
    
    
    .
  • The "Killer" Feature: It is the only standard method that instantly flags hydrate formation. If IMP-Acid forms a hemihydrate (

    
    ), Carbon content drops from 66.65%  to 63.98% . HPLC would likely report this as >99% pure.
    
  • Limitation: cannot distinguish between isomers or specific organic impurities.

Method B: HPLC (High-Performance Liquid Chromatography)[3]
  • Role: Specific Impurity Profiler.

  • Mechanism: Separation based on polarity/hydrophobicity.

  • Strength: Excellent for detecting synthesis byproducts (e.g., decarboxylated impurities or oxidation of the methylene bridge).

  • Weakness: Blind to inorganic salts (NaCl,

    
     used in synthesis) and moisture.
    
Method C: qNMR (Quantitative Nuclear Magnetic Resonance)[4][5][6][7]
  • Role: The Absolute Arbiter (Orthogonal).

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).[1]

  • Strength: Detects everything (organic structure, solvent, water, inorganics via mass balance).[1]

  • Weakness: High cost, lower throughput, requires deuterated solvents.

Summary Data Table: Theoretical vs. Experimental Scenarios
Scenario% Carbon (Theory)% Carbon (Found)HPLC PurityInterpretation
Pure Anhydrous 66.65% 66.61% 99.8% Validated Pure
Hemihydrate (

)
66.65%63.98%99.8%False Positive by HPLC. Sample is wet/hydrated.
Residual Solvent (5% EtOH)66.65%65.10%99.5%Solvent entrapment detected by EA.
Inorganic Salt (5% NaCl)66.65%63.30%99.8%Salt contamination. EA values drop uniformly.

Experimental Protocol: Validating IMP-Acid via EA

To ensure trustworthy results (E-E-A-T), the following protocol accounts for the nitrogen-rich imidazole ring and hygroscopic nature.

Step 1: Sample Preparation (Crucial)
  • Drying: Due to the zwitterionic nature, IMP-Acid must be dried under vacuum (10 mbar) at 60°C for 4 hours prior to analysis. Failure to do this is the #1 cause of OOS (Out of Specification) results in EA.

  • Homogenization: Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

Step 2: Instrument Setup (CHN Analyzer)
  • Combustion Temp: Set to 980°C (minimum) to ensure complete oxidation of the imidazole ring.

  • Carrier Gas: Helium (99.999% purity).

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide .[1] Note: Sulfanilamide is preferred here as it contains Sulfur/Nitrogen, mimicking the heteroatom complexity.

Step 3: The "Self-Validating" Run Sequence
  • Blank Run: Ensure baseline is stable.

  • Conditioning: Run a "primer" sample of imidazole to condition the reduction column.

  • Standard (K-Factor): Run Sulfanilamide until precision is <0.1%.

  • Sample (IMP-Acid): Run in triplicate.

  • Check Standard: Run Sulfanilamide again. If this drifts >0.2%, invalidate the batch.

Visualization: Validation Workflows

Diagram 1: The Analytical Decision Logic

This logic tree guides the researcher on when to release the batch or investigate further.

ValidationLogic Start Synthesized IMP-Acid Drying Vacuum Drying (60°C, 4h) Start->Drying EA Elemental Analysis (CHN) Drying->EA CheckEA Is C/H/N within ±0.4%? EA->CheckEA HPLC Run HPLC (Organic Impurities) CheckEA->HPLC Yes Investigate INVESTIGATE (Salt/Solvent Trap) CheckEA->Investigate No (Low C%) PassHPLC Purity > 98%? HPLC->PassHPLC Release BATCH RELEASED (Validated Purity) PassHPLC->Release Yes PassHPLC->Investigate No qNMR Run qNMR / KF (Identify Solvate) Investigate->qNMR

Caption: Decision matrix for validating IMP-Acid purity. Note that EA is the primary gatekeeper before HPLC.

Diagram 2: The "Blind Spot" Mechanism

Visualizing why HPLC fails where EA succeeds for this specific molecule.

BlindSpot cluster_HPLC HPLC Path cluster_EA EA Path Sample IMP-Acid Sample (Contains 5% NaCl) Dissolve Dissolve in Mobile Phase Sample->Dissolve Combust Combustion (980°C) Sample->Combust Column C18 Column Dissolve->Column UV UV Detector (254 nm) Column->UV ResultHPLC Result: 99.9% Pure (Salt Invisible) UV->ResultHPLC Detect TCD Detection (CO2, H2O, N2) Combust->Detect ResultEA Result: 95.0% Pure (Mass Balance Fail) Detect->ResultEA

Caption: Comparison of detection pathways. HPLC misses inorganic contaminants because they do not absorb UV or retain on C18, whereas EA detects the mass balance deficit.

References

  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5] European Medicines Agency.[3] Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • BenchChem. (2025).[10] Cross-Validation of Purity: HPLC vs Elemental Analysis.Link

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.Link

  • Malvern Panalytical. (2024).[11] Ensuring the purity of pharmaceuticals and elemental analysis.[10][7][8][9][12]Link

Sources

A Researcher's Guide to Establishing Bioequivalence for 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid: Methodologies and Critical Markers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of generic drug development, establishing bioequivalence (BE) is the cornerstone for regulatory approval and market entry. For a molecule like 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid, a compound with potential therapeutic applications, a robust and scientifically sound BE study is paramount. This guide provides an in-depth comparison of methodologies and identifies critical markers for conducting a successful bioequivalence study, grounded in established regulatory principles and advanced bioanalytical techniques.

The fundamental principle of a bioequivalence study is to demonstrate that a generic drug product performs in the same manner as the reference listed drug (RLD).[1][2] This is typically achieved by comparing their pharmacokinetic (PK) profiles in healthy human subjects.[3] Two medicinal products are considered bioequivalent if their rate and extent of absorption are within acceptable predefined limits, ensuring comparable in vivo performance in terms of safety and efficacy.[4]

I. Core Pharmacokinetic Endpoints for Bioequivalence Assessment

The primary objective of a bioequivalence study is to compare the bioavailability of the test (generic) and reference products.[1][4] This is achieved by measuring key pharmacokinetic parameters in study participants after administration of each product. The critical endpoints for bioequivalence determination are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • AUC0-t (Area Under the Plasma Concentration-Time Curve from time zero to the last quantifiable concentration): This represents the total drug exposure over a defined period.

  • AUC0-∞ (Area Under the Plasma Concentration-Time Curve from time zero to infinity): This parameter provides an estimate of the total drug exposure.

For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means (test/reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[3]

II. The Primary Analyte: Justification for Selecting the Parent Drug

For most bioequivalence studies of systemically acting drugs, the parent drug is the analyte of choice for measurement in a biological matrix, typically plasma. This is based on the principle that the parent drug concentration-time profile is the most sensitive indicator of any formulation differences that may affect drug absorption.

For 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid, in the absence of data suggesting that a major active metabolite is the primary contributor to the therapeutic effect, the parent drug should be the designated analyte. The imidazole and phenylacetic acid moieties suggest potential metabolic pathways, including oxidation of the imidazole ring and conjugation of the carboxylic acid group.[5][6] However, without evidence of a single, significantly active metabolite, focusing on the parent drug provides the most direct and reliable measure of product performance.

III. Bioanalytical Methodology: A Validated LC-MS/MS Approach

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and specificity.[7] A validated bioanalytical method is a regulatory requirement for all bioequivalence studies.[7][8][9]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety, operational, and logistical protocols for handling 2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid .

Chemical Context: This compound is a structural analog and potential reduced impurity/intermediate of Ozagrel (a thromboxane A2 synthase inhibitor).[1][2] It combines a phenylacetic acid core with a basic imidazole moiety, creating a zwitterionic character that dictates its solubility and handling properties.[1]

Part 1: Risk Assessment & Hazard Identification

Status: Derived Hazard Profile (SAR Analysis) As a specific Safety Data Sheet (SDS) for this exact intermediate is often unavailable in public repositories, the following safety profile is constructed based on Structure-Activity Relationships (SAR) of the parent pharmacophores: Phenylacetic Acid (Irritant) and Imidazole (Corrosive/Irritant).[1][2]

Hazard Class (GHS)Hazard StatementMechanistic Insight
Skin Irritation (Category 2) H315: Causes skin irritation.[2]The carboxylic acid moiety is acidic (pKa ~4.3), causing local protonation of tissue.[1]
Eye Irritation (Category 2A) H319: Causes serious eye irritation.[1][2][3]The imidazole ring is basic; contact with mucous membranes can disrupt tear film pH, leading to severe irritation.[1]
STOT - SE (Category 3) H335: May cause respiratory irritation.[2]Fine dust inhalation can irritate the upper respiratory tract due to localized pH changes on moist surfaces.[1]

Physical Properties (Estimated):

  • State: White to off-white solid/powder.[2]

  • Solubility: pH-dependent.[1][2] Soluble in DMSO, Methanol, and dilute acids/bases.[1] Poor solubility in neutral water and non-polar solvents (Hexane, Ether) due to zwitterionic lattice energy.[1]

  • Stability: Hygroscopic (absorbs moisture from air).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "lab coat and gloves" advice. Use the following specific barrier protections based on chemical breakthrough properties.

Hand Protection (Glove Selection)
  • Primary Material: Nitrile Rubber (0.11 mm minimum thickness) .[1][2]

    • Reasoning: Nitrile provides excellent resistance to organic acids and nitrogenous heterocycles.[1][2]

    • Breakthrough Time: >480 minutes for dry solid; >30 minutes for solutions in Methanol/DMSO.[1][2]

  • Secondary Option (for prolonged solution handling): Butyl Rubber .[1][2]

    • Reasoning: Required if the compound is dissolved in penetrating solvents like DMF or DMSO, which can carry the solute through thin nitrile.[1]

  • Technique: Double-gloving is recommended when handling solutions >100 mM.[2]

Respiratory Protection
  • Solid Handling: N95 (US) or P2 (EU) Particulate Respirator .

    • Reasoning: Prevents inhalation of fine dust during weighing.[1][2]

  • Solution/Reaction: Use a Fume Hood .[1][2] If working outside a hood (not recommended), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2]

Eye & Body Protection[1][2]
  • Eyes: Chemical Safety Goggles (tight-fitting).[2] Do not use safety glasses;[1][2] the fine powder can bypass side shields.[1]

  • Body: Lab coat (cotton/polyester blend) with long sleeves. Ensure wrists are covered (glove cuffs over coat sleeves).[1]

Part 3: Operational Handling Protocols

Workflow Diagram: Safe Handling Lifecycle

G Storage Storage (Desiccator, +4°C) Weighing Weighing (Analytical Balance in Fume Hood) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Avoid Dust Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Add Reagents Waste Disposal (Solid/Liquid Organic) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow for handling hygroscopic zwitterionic intermediates.

Step-by-Step Handling Procedures

1. Weighing & Transfer

  • Pre-Check: Ensure the balance is stable and located inside a fume hood or a powder containment enclosure.[1][2]

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away" (common with phenylacetic acids).[2]

  • Protocol:

    • Open the vial only inside the hood.[1][2]

    • Use a disposable antistatic spatula.[1][2]

    • Close the vial immediately after sampling to prevent moisture absorption (hygroscopy leads to sticky clumping).[1][2]

2. Solubilization Strategy

  • Challenge: The zwitterionic nature (Acid + Imidazole Base) creates strong crystal lattice interactions, making dissolution slow in neutral solvents.[1]

  • Solution:

    • For chemical reactions: Use DMSO or DMF .[1][2]

    • For HPLC analysis: Dissolve in Methanol or a mixture of Water/Acetonitrile with 0.1% Formic Acid (acid breaks the zwitterion, improving solubility).[1]

    • Caution: Avoid dissolving directly in non-polar solvents (DCM, Toluene) as it will likely form a suspension.[1]

3. Reaction Setup

  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) and strong bases (which will deprotonate the carboxylic acid, potentially altering reactivity).[1]

  • Atmosphere: Run reactions under Nitrogen or Argon.[1][2] While not strictly air-sensitive, excluding moisture ensures stoichiometry accuracy.[2]

Part 4: Emergency Response & Disposal

Accidental Release Measures (Spills)
ScenarioImmediate ActionNeutralization/Cleanup
Dry Powder Spill Evacuate area of unnecessary personnel.Do not sweep dry. Wet the powder slightly with an inert solvent (e.g., heptane) or water mist to suppress dust, then wipe up with damp paper towels.[1]
Solution Spill Ventilate the area.[1][2][3]Absorb with vermiculite or sand.[1][2] If acidic solvent was used, neutralize with Sodium Bicarbonate.[1]
Skin Contact Remove contaminated clothing.[1][2][3]Wash immediately with soap and water for 15 minutes.[1][2] Do not use ethanol (increases skin permeability).[1]
Eye Contact Alert colleagues.Rinse cautiously with water for 15 minutes, lifting eyelids.[1] Seek medical attention immediately.
Disposal Protocols
  • Solid Waste: Dispose of as "Hazardous Chemical Waste - Solid" .[1][2] Label clearly with "Irritant".

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: "Non-Halogenated Organic Solvent Waste" .[1][2]

    • If dissolved in HPLC mobile phase (acidic): "Acidic Organic Waste" .[1][2]

  • Container: Do not dispose of down the drain. All rinsate from glassware must be collected.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 650088, (2-Methyl-imidazol-1-yl)-acetic acid. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-((1H-imidazol-1-yl)methyl)phenyl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。